Benextramine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
69790-18-7 |
|---|---|
Fórmula molecular |
C32H54N4O2S2 |
Peso molecular |
590.9 g/mol |
Nombre IUPAC |
N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |
InChI |
InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3 |
Clave InChI |
IIWOUNLDWKZMQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC |
Otros números CAS |
69790-18-7 68535-69-3 |
Números CAS relacionados |
68535-69-3 (tetra-hydrochloride) |
Sinónimos |
enextramine benextramine tetrahydrochloride N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride N,N'-bis(o-methoxybenzylaminohexyl)cystamine N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine N,N'-BMBAC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Benextramine on Alpha-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benextramine is a potent pharmacological tool extensively utilized in the characterization of alpha-adrenoceptors. Its primary mechanism of action involves the irreversible antagonism of both α1 and α2-adrenoceptor subtypes through covalent bond formation. This tetraamine (B13775644) disulfide compound initially binds reversibly to the receptor, followed by the formation of a stable, covalent linkage, effectively removing the receptor from the functional pool. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
Alpha-adrenoceptors, members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of the physiological effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. They are broadly classified into two main types, α1 and α2, each further subdivided into distinct subtypes (α1A, α1B, α1D and α2A, α2B, α2C). The diverse tissue distribution and signaling pathways of these subtypes make them important therapeutic targets for a range of conditions, including hypertension, benign prostatic hyperplasia, and neurological disorders.
This compound, [N,N'-bis(o-methoxybenzylaminohexyl)cystamine], has emerged as a valuable research tool for studying these receptors. Its ability to act as an irreversible antagonist allows for the investigation of receptor turnover, receptor reserve, and the functional consequences of receptor inactivation. This guide will delve into the molecular mechanisms underpinning this compound's interaction with alpha-adrenoceptors, providing the technical details necessary for its effective use in research and drug development.
Mechanism of Irreversible Antagonism
The action of this compound at alpha-adrenoceptors is a two-step process:
-
Reversible Binding: Initially, this compound reversibly binds to the alpha-adrenoceptor. This initial interaction is governed by the principles of mass action and is characterized by a binding affinity (Ki).
-
Covalent Bond Formation: Following the initial binding, a reactive intermediate of this compound forms a covalent bond with a nucleophilic residue within the receptor's binding pocket. This step is time-dependent and results in the irreversible inactivation of the receptor. The disulfide bond within the this compound molecule is crucial for this covalent modification.
This irreversible nature distinguishes this compound from competitive antagonists, which bind reversibly and can be displaced by increasing concentrations of an agonist. Once this compound has formed a covalent bond, the receptor is rendered non-functional until it is degraded and replaced by newly synthesized receptors.
Quantitative Analysis of this compound's Action
The interaction of this compound with alpha-adrenoceptors can be quantified through various experimental parameters. The following tables summarize the available quantitative data.
Table 1: Kinetic and Affinity Data for this compound at Alpha-Adrenoceptors
| Parameter | Receptor Subtype | Value | Tissue/Cell Type | Reference |
| t1/2 (half-life) of irreversible action | α1-adrenoceptor | 3 min | Rat Brain Synaptosomes | [1][2] |
| IC50 (reversible action) | Ca2+ Influx | 10 ± 5 µM | Rat Brain Synaptosomes | [1][2] |
Signaling Pathways of Alpha-Adrenoceptors
To understand the functional consequences of this compound's action, it is essential to be familiar with the signaling pathways initiated by alpha-adrenoceptor activation.
α1-Adrenoceptor Signaling
α1-Adrenoceptors primarily couple to Gq/11 G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Caption: α1-Adrenoceptor Signaling Pathway.
α2-Adrenoceptor Signaling
α2-Adrenoceptors typically couple to Gi/o G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity. α2-Adrenoceptor activation can also lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels, which contributes to their inhibitory effects on neurotransmitter release from presynaptic terminals.
Caption: Presynaptic α2-Adrenoceptor Signaling.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the action of this compound on alpha-adrenoceptors.
Radioligand Binding Assay for Irreversible Antagonism
This protocol is designed to determine the irreversible binding of this compound to α1 and α2-adrenoceptors using radiolabeled ligands.
Objective: To demonstrate the irreversible nature of this compound's binding to alpha-adrenoceptors.
Materials:
-
Radioligands:
-
This compound hydrochloride
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brains according to standard protocols.
-
Pre-incubation with this compound:
-
Incubate aliquots of the membrane preparation with various concentrations of this compound (e.g., 1-100 µM) or vehicle (control) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 25°C).
-
-
Washing Step:
-
Centrifuge the membrane suspensions to pellet the membranes.
-
Resuspend the pellets in a large volume of fresh, cold binding buffer.
-
Repeat the centrifugation and resuspension steps at least three times to remove any unbound this compound.
-
-
Radioligand Binding:
-
Resuspend the final washed pellets in binding buffer.
-
Incubate the this compound-pretreated and control membranes with a saturating concentration of the appropriate radioligand ([3H]Prazosin for α1, [3H]Clonidine/Yohimbine for α2).
-
To determine non-specific binding, include tubes with an excess of a non-labeled competitor (e.g., phentolamine).
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for both control and this compound-treated samples.
-
A significant reduction in specific binding in the this compound-treated samples that is not reversed by washing indicates irreversible antagonism.
-
Caption: Irreversible Radioligand Binding Assay Workflow.
Functional Assay for α1-Adrenoceptor Antagonism in Isolated Tissue
This protocol describes a functional assay to assess the irreversible antagonism of this compound on α1-adrenoceptor-mediated smooth muscle contraction.
Objective: To measure the effect of this compound on the contractile response of an isolated tissue to an α1-adrenoceptor agonist.
Materials:
-
Tissue: Rat anococcygeus muscle.
-
Agonist: Noradrenaline or a selective α1-agonist.
-
This compound hydrochloride.
-
Organ Bath Setup: Including a tissue holder, force transducer, and data acquisition system.
-
Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
Procedure:
-
Tissue Preparation:
-
Isolate the rat anococcygeus muscle and mount it in an organ bath containing PSS.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
-
Control Response:
-
Generate a cumulative concentration-response curve to the α1-agonist to establish the control response.
-
-
This compound Treatment:
-
Incubate the tissue with a specific concentration of this compound (e.g., 30 µM) for a defined period (e.g., 30 minutes).
-
-
Washout:
-
Perform a thorough washout of the organ bath with fresh PSS to remove unbound this compound. The washout period should be extensive (e.g., multiple changes of PSS over 30-60 minutes).
-
-
Post-Treatment Response:
-
Generate a second cumulative concentration-response curve to the α1-agonist.
-
-
Data Analysis:
-
Compare the concentration-response curves obtained before and after this compound treatment.
-
A non-parallel rightward shift in the concentration-response curve, accompanied by a depression of the maximal response that is not reversed by washing, is indicative of irreversible antagonism.
-
Caption: Functional Assay Workflow for Irreversible Antagonism.
Functional Assay for Presynaptic α2-Adrenoceptor Antagonism
This protocol outlines a method to assess the irreversible antagonism of this compound on presynaptic α2-adrenoceptors that inhibit neurotransmitter release.
Objective: To evaluate the effect of this compound on the inhibitory action of an α2-adrenoceptor agonist on neurotransmitter release.
Materials:
-
Tissue: Guinea pig right atria.[4]
-
α2-Agonist: Clonidine (B47849).[4]
-
This compound hydrochloride.
-
Organ Bath Setup with Field Stimulation Electrodes.
-
Physiological Salt Solution (PSS).
-
Data acquisition system to measure heart rate or contractile force.
Procedure:
-
Tissue Preparation:
-
Isolate the guinea pig right atria and mount it in an organ bath with field stimulation electrodes.
-
Allow the tissue to equilibrate.
-
-
Field Stimulation:
-
Apply electrical field stimulation to elicit neurotransmitter release and a subsequent increase in heart rate or contractile force.
-
-
Effect of α2-Agonist:
-
Administer clonidine to the organ bath and observe the inhibition of the stimulation-evoked response.
-
-
This compound Treatment:
-
Wash out the clonidine.
-
Incubate the tissue with this compound for a specified duration.
-
-
Washout:
-
Perform an extensive washout of the organ bath to remove unbound this compound. A prolonged washout (e.g., up to 240 minutes) is necessary to confirm irreversibility.[4]
-
-
Post-Treatment Response:
-
Re-administer clonidine and observe its effect on the stimulation-evoked response.
-
-
Data Analysis:
-
A significant reduction or abolishment of the inhibitory effect of clonidine after this compound treatment and extensive washing indicates irreversible antagonism of presynaptic α2-adrenoceptors.
-
Conclusion
This compound is a powerful and selective tool for the irreversible inactivation of both α1 and α2-adrenoceptors. Its mechanism of action, involving an initial reversible binding followed by covalent modification, allows for in-depth studies of adrenoceptor pharmacology and physiology. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations. Further research is warranted to elucidate the precise binding site of this compound on the different adrenoceptor subtypes and to fully characterize the kinetics of its irreversible interaction.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Irreversible Binding Kinetics of Benextramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the irreversible binding kinetics of Benextramine, a potent antagonist of α-adrenergic receptors. This compound's unique mechanism of action, characterized by the formation of a covalent bond with its target receptors, makes it a valuable tool in pharmacological research. This document details its mechanism, summarizes key binding data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Core Concepts: Irreversible Antagonism of Adrenoceptors
This compound, chemically known as N,N'-bis(o-methoxybenzylaminohexyl)cystamine, is a tetraamine (B13775644) disulfide that functions as an irreversible antagonist at both α1 and α2-adrenergic receptors (adrenoceptors).[1][2] Unlike reversible antagonists that bind and dissociate from their targets, establishing an equilibrium, irreversible antagonists form a stable, covalent bond.[3] This covalent modification effectively removes the receptor from the available pool, leading to a long-lasting blockade that cannot be overcome by increasing the concentration of the natural agonist, such as norepinephrine (B1679862).[2][4]
Mechanism of Irreversible Binding
The irreversible nature of this compound's binding is attributed to its disulfide bridge.[5][6] It is hypothesized that this disulfide bond undergoes a reaction within the receptor's binding pocket, leading to the formation of a covalent linkage with a nucleophilic amino acid residue on the receptor protein. This covalent modification results in a conformational change that permanently inactivates the receptor. While the precise amino acid residues targeted by this compound have not been definitively identified in the reviewed literature, this mechanism is consistent with the action of other alkylating agents.
Quantitative Binding Data
While specific kinetic constants such as Ki (inhibition constant) and kon (association rate constant) for individual adrenoceptor subtypes are not extensively detailed in the available literature, key parameters have been reported that characterize the binding kinetics of this compound.
| Parameter | Value | Receptor/Channel | Species/Tissue | Comments | Reference |
| t1/2 (half-life of irreversible action) | 3 min | α1-Adrenoceptor | Rat Brain Synaptosomes | This represents the time required for this compound to inactivate 50% of the α1-adrenoceptor population. | [1] |
| IC50 (half maximal inhibitory concentration) | 10 ± 5 µM | K+-activated Ca2+ channels | Rat Brain Synaptosomes | This represents a reversible inhibitory action on calcium channels, distinct from its irreversible action on adrenoceptors. | [1] |
It is important to note that this compound also demonstrates noncompetitive antagonism at α2A-adrenoceptors, indicating that it can inhibit receptor function through binding to a site other than the primary agonist binding site (an allosteric site).[7]
Experimental Protocols
The characterization of this compound's irreversible binding kinetics relies on a combination of radioligand binding assays and functional assays.
Radioligand Binding Assay for Irreversible Antagonism
This assay quantifies the number of available receptors over time after exposure to an irreversible antagonist.
Objective: To determine the rate of receptor inactivation by this compound.
Materials:
-
Tissue preparation expressing the target adrenoceptor subtype (e.g., rat brain synaptosomes).[1]
-
Radioligand specific for the target receptor (e.g., [3H]prazosin for α1-receptors, [3H]clonidine for α2-receptors).[1]
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Pre-incubation: Incubate the tissue preparation with a known concentration of this compound for varying periods.
-
Washout: Thoroughly wash the tissue preparation to remove any unbound this compound. This step is crucial to ensure that only irreversibly bound antagonist remains.
-
Radioligand Incubation: Incubate the washed tissue with a saturating concentration of the appropriate radioligand until binding equilibrium is reached.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of specific radioligand binding against the pre-incubation time with this compound. The resulting curve can be used to calculate the rate of receptor inactivation (kinact) and the half-life (t1/2) of the receptor population.
Functional Assay: Smooth Muscle Contraction
This assay measures the functional consequence of the irreversible receptor blockade.
Objective: To assess the insurmountable antagonism produced by this compound.
Materials:
-
Isolated smooth muscle tissue (e.g., rat vas deferens or anococcygeus muscle).[6]
-
Organ bath with physiological salt solution, maintained at 37°C and aerated.
-
Isotonic transducer and recording equipment.
-
This compound.
-
Adrenergic agonist (e.g., norepinephrine).
Protocol:
-
Tissue Equilibration: Mount the smooth muscle tissue in the organ bath and allow it to equilibrate under a resting tension.
-
Control Response: Generate a cumulative concentration-response curve for the adrenergic agonist to establish a baseline maximal response.
-
This compound Incubation: Incubate the tissue with this compound for a defined period.
-
Washout: Perform a prolonged washout procedure to remove all unbound this compound.
-
Post-Treatment Response: Generate a second cumulative concentration-response curve for the same agonist.
-
Data Analysis: Compare the pre- and post-treatment concentration-response curves. A reduction in the maximal response, which cannot be overcome by increasing agonist concentration, is indicative of irreversible antagonism.
Signaling Pathways Affected by this compound
By irreversibly blocking α1 and α2-adrenoceptors, this compound inhibits their respective downstream signaling cascades.
α1-Adrenoceptor Signaling Pathway (Gq-coupled)
α1-Adrenoceptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key event in smooth muscle contraction. This compound's irreversible blockade of α1-receptors prevents this entire cascade.
// Node colors receptor_color = "#4285F4"; antagonist_color = "#EA4335"; g_protein_color = "#FBBC05"; effector_color = "#34A853"; second_messenger_color = "#4285F4"; response_color = "#34A853"; node_text_color = "#202124"; antagonist_text_color = "#FFFFFF";
// Nodes this compound [label="this compound", fillcolor=antagonist_color, fontcolor=antagonist_text_color]; Alpha1_AR [label="α1-Adrenoceptor", fillcolor=receptor_color, fontcolor=antagonist_text_color]; Gq_protein [label="Gq/11", fillcolor=g_protein_color, fontcolor=node_text_color]; PLC [label="Phospholipase C\n(PLC)", fillcolor=effector_color, fontcolor=antagonist_text_color]; PIP2 [label="PIP2"]; IP3 [label="IP3", fillcolor=second_messenger_color, fontcolor=antagonist_text_color]; DAG [label="DAG", fillcolor=second_messenger_color, fontcolor=antagonist_text_color]; ER [label="Endoplasmic\nReticulum"]; Ca_release [label="Ca²⁺ Release"]; PKC [label="Protein Kinase C\n(PKC)"]; Contraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor=response_color, fontcolor=antagonist_text_color];
// Edges this compound -> Alpha1_AR [arrowhead=tee, color=antagonist_color, label="Irreversible\nBlockade"]; Alpha1_AR -> Gq_protein [label="Activates"]; Gq_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nreceptor on"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Contraction; PKC -> Contraction; } . Caption: Blockade of the α1-Adrenoceptor Gq signaling pathway by this compound.
α2-Adrenoceptor Signaling Pathway (Gi-coupled)
α2-Adrenoceptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). In presynaptic neurons, this reduction in cAMP can lead to the inhibition of further norepinephrine release, a form of negative feedback. This compound's irreversible antagonism at α2-receptors prevents this inhibitory effect.
// Node colors receptor_color = "#4285F4"; antagonist_color = "#EA4335"; g_protein_color = "#FBBC05"; effector_color = "#34A853"; second_messenger_color = "#4285F4"; response_color = "#34A853"; node_text_color = "#202124"; antagonist_text_color = "#FFFFFF";
// Nodes this compound [label="this compound", fillcolor=antagonist_color, fontcolor=antagonist_text_color]; Alpha2_AR [label="α2-Adrenoceptor", fillcolor=receptor_color, fontcolor=antagonist_text_color]; Gi_protein [label="Gi/o", fillcolor=g_protein_color, fontcolor=node_text_color]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor=effector_color, fontcolor=antagonist_text_color]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor=second_messenger_color, fontcolor=antagonist_text_color]; Response [label="Inhibition of\nNeurotransmitter Release", shape=ellipse, fillcolor=response_color, fontcolor=antagonist_text_color];
// Edges this compound -> Alpha2_AR [arrowhead=tee, color=antagonist_color, label="Irreversible\nBlockade"]; Alpha2_AR -> Gi_protein [label="Activates"]; Gi_protein -> AC [arrowhead=tee, label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> Response [arrowhead=tee, label="Reduced cAMP leads to"]; } . Caption: Blockade of the α2-Adrenoceptor Gi signaling pathway by this compound.
Conclusion
This compound serves as a powerful pharmacological probe due to its irreversible antagonism of α1 and α2-adrenoceptors. Its mechanism, involving covalent bond formation, provides a long-lasting and insurmountable blockade, which is invaluable for studying receptor turnover, function, and signaling. While detailed kinetic parameters for individual receptor subtypes remain an area for further investigation, the established methodologies and known binding characteristics confirm its utility. The ability to permanently silence specific adrenoceptor populations allows researchers to dissect their physiological roles with a high degree of certainty, making this compound a cornerstone tool in adrenergic pharmacology.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Structure-activity relationships among di- and tetramine disulfides related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine's Impact on Monoamine Oxidase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of benextramine on monoamine oxidase (MAO) activity. This compound, a tetraamine (B13775644) disulfide, is recognized as an irreversible inhibitor of both MAO-A and MAO-B isoforms, with a noted preference for MAO-B.[1] This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for assessing its inhibitory action, and visualizations of the pertinent biochemical pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's MAO Inhibition
For the purpose of comparative analysis, the following table structure is provided for the future inclusion of quantitative data as it becomes available through further research and publication.
| Compound | Target | Inhibition Parameter | Value | Enzyme Source | Substrate Used | Reference |
| This compound | MAO-A | IC50 / Ki | - | Recombinant Human | - | [1] |
| This compound | MAO-B | IC50 / Ki | - | Recombinant Human | - | [1] |
Core Mechanism of Action
This compound's inhibitory action stems from its disulfide core.[1] Docking studies have elucidated a mechanism involving the covalent binding of this compound to specific cysteine residues within the active sites of the MAO enzymes.[1] For MAO-A, the target is Cys323, and for MAO-B, it is Cys172.[1] This covalent modification sterically hinders the entry of substrates to the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[1] The effectiveness of this inactivation has been confirmed in the SH-SY5Y neuroblastoma cell line.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on MAO activity. These protocols are based on standard in vitro assays for irreversible MAO inhibitors.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the inhibitory potential of a compound against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
96-well black microplates
-
Fluorometric plate reader
2. Enzyme and Inhibitor Preparation:
-
Dilute recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in cold phosphate buffer.
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not interfere with enzyme activity.
3. Assay Procedure:
-
To the wells of a 96-well black plate, add the assay buffer, followed by the serially diluted this compound.
-
Include control wells: a no-enzyme control, a vehicle control (solvent without this compound), and a positive control with a known irreversible MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).
-
Add the diluted MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the covalent bond formation between this compound and the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the MAO substrate (e.g., p-tyramine) and the fluorescent probe/HRP solution to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 585 nm emission for Amplex® Red) over time.
4. Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence signal increase.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's effect on monoamine oxidase.
Monoamine Oxidase Catalytic Cycle
References
Investigating the Covalent Binding of Benextramine to Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine, a tetraamine (B13775644) disulfide, is a classical pharmacological tool used to investigate the function and regulation of adrenoceptors. Its utility stems from its ability to act as an irreversible antagonist, forming a covalent bond with its target receptors. This guide provides an in-depth technical overview of the covalent binding of this compound to its primary targets, the α-adrenoceptors, and discusses its effects on other receptors and signaling pathways. We will delve into the quantitative data available, detailed experimental protocols, and the molecular mechanisms underpinning its irreversible antagonism.
Core Concepts: Irreversible Antagonism of Adrenoceptors
This compound is characterized as a non-competitive, irreversible antagonist of both α1 and α2-adrenoceptors.[1][2][3] This irreversibility is attributed to the formation of a stable covalent bond between the drug molecule and the receptor protein. The primary mechanism of action is believed to involve a thiol-disulfide exchange reaction between this compound's disulfide bridge and a nucleophilic cysteine residue within the receptor's binding pocket. This covalent modification permanently inactivates the receptor, preventing the binding of endogenous agonists like norepinephrine (B1679862) and subsequent downstream signaling.
Quantitative Data Summary
The following table summarizes the available quantitative data on the interaction of this compound with its target receptors.
| Parameter | Value | Receptor/System | Comments | Reference(s) |
| Half-life (t½) of Irreversible Binding | 3 min | α1 and α2-adrenoceptors (rat brain synaptosomes) | This represents the time required for this compound to inactivate 50% of the receptor population. | [2] |
| Concentration for Irreversible Blockade | 10 - 100 µM | α2A-adrenoceptors (CHO cells) | Incubation for 20 minutes resulted in irreversible noncompetitive antagonism. | |
| Concentration for Irreversible Blockade | 30 µM | α1s-adrenoceptors (rat anococcygeus muscle) | Incubation for 30 minutes was used to demonstrate the presence of a specific subtype of α1-adrenoceptors. | |
| IC50 for Ca2+ Influx Blockade | 10 ± 5 µM | K+-activated Ca2+ channels (rat brain synaptosomes) | This effect is noted to be reversible, in contrast to its action on adrenoceptors. | [2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize the covalent binding of this compound.
Radioligand Binding Assays for Assessing Irreversible Antagonism
These assays are fundamental to demonstrating the irreversible nature of this compound's binding to α-adrenoceptors.
Objective: To determine the extent of irreversible receptor blockade by this compound.
Materials:
-
Biological Sample: Rat brain synaptosomes, membranes from cells expressing specific adrenoceptor subtypes (e.g., CHO cells).
-
Radioligands:
-
[3H]prazosin for α1-adrenoceptors.
-
[3H]clonidine or [3H]yohimbine for α2-adrenoceptors.
-
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Protocol Outline:
-
Pre-incubation with this compound:
-
Incubate the membrane preparation with the desired concentration of this compound (e.g., 10-100 µM) for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 25°C).
-
Include a control group with no this compound.
-
-
Washing Step:
-
To remove unbound this compound, centrifuge the membranes and resuspend them in fresh buffer. Repeat this washing step multiple times. This step is critical to ensure that any subsequent reduction in radioligand binding is due to irreversible blockade and not competitive binding from residual this compound.
-
-
Radioligand Incubation:
-
Incubate the washed membranes (both control and this compound-treated) with a saturating concentration of the appropriate radioligand ([3H]prazosin or [3H]clonidine/[3H]yohimbine).
-
To determine non-specific binding, include tubes with an excess of a non-radioactive competitor (e.g., phentolamine).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Compare the specific binding in the this compound-treated group to the control group to quantify the percentage of irreversibly blocked receptors.
-
Functional Assays to Confirm Irreversible Antagonism
Functional assays measure the downstream consequences of receptor activation and are essential to confirm that the covalent binding of this compound leads to a loss of receptor function.
This assay measures the activation of G proteins, an early step in GPCR signaling.
Objective: To assess the ability of an agonist to stimulate G protein activation in the presence and absence of this compound.
Protocol Outline:
-
Membrane Preparation and Pre-treatment: Prepare membranes from cells expressing the adrenoceptor of interest and pre-treat with this compound as described in the radioligand binding assay protocol, including the extensive washing steps.
-
Assay Incubation: In a buffer containing GDP, incubate the washed membranes with:
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
An appropriate agonist (e.g., norepinephrine).
-
Control groups should include basal (no agonist) and this compound-treated samples.
-
-
Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by filtration.
-
Quantification and Analysis: Measure the radioactivity on the filters. A reduction in agonist-stimulated [35S]GTPγS binding in the this compound-treated membranes indicates irreversible receptor inactivation.
This assay is suitable for Gq-coupled receptors like the α1-adrenoceptor.
Objective: To measure the inhibition of agonist-induced intracellular calcium release by this compound.
Protocol Outline:
-
Cell Culture and Loading: Culture cells expressing the α1-adrenoceptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound Treatment: Pre-incubate the cells with this compound for a defined period, followed by washing to remove the unbound drug.
-
Agonist Stimulation: Stimulate the cells with an α1-agonist (e.g., phenylephrine).
-
Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope. A lack of a fluorescent signal in response to the agonist in this compound-treated cells demonstrates irreversible antagonism.
Signaling Pathways and Experimental Workflows
The covalent binding of this compound to α-adrenoceptors has significant consequences for intracellular signaling. The diagrams below, generated using the DOT language, illustrate the affected pathways and a typical experimental workflow for investigating this irreversible antagonism.
Caption: α1-Adrenoceptor signaling pathway and its irreversible blockade by this compound.
Caption: α2-Adrenoceptor signaling pathway and its irreversible blockade by this compound.
Caption: A generalized experimental workflow to study this compound's irreversible antagonism.
Broader Specificity and Off-Target Effects
While this compound is primarily used as an α-adrenoceptor antagonist, it is important to note that it can interact with other molecular targets, which may or may not be covalent in nature.
-
Calcium Channels: this compound can reversibly block K+-activated Ca2+ channels.[2]
-
Muscarinic and Serotonin Receptors: Studies have suggested that this compound can also act as an irreversible noncompetitive antagonist at muscarinic acetylcholine (B1216132) (mACh) and 5-HT2A receptors.
-
Monoamine Oxidases (MAOs): this compound and its analogs have been shown to irreversibly inhibit MAO-A and MAO-B, likely through covalent interaction with cysteine residues in the active site.
Future Directions and Unanswered Questions
Despite decades of use, some aspects of this compound's interaction with its target receptors remain to be fully elucidated.
-
Precise Covalent Binding Site: The exact amino acid residue(s) on the α1 and α2-adrenoceptors that form the covalent bond with this compound have not been definitively identified. Modern techniques such as mass spectrometry-based proteomics could be employed to pinpoint the site of adduction on receptor fragments.
-
Kinetics of Covalent Modification: While the half-life of inactivation is known, a more detailed kinetic analysis, including the initial reversible binding constant (Ki) and the maximal rate of inactivation (kinact), would provide a more complete picture of the two-step process of irreversible antagonism.
Conclusion
This compound remains a valuable pharmacological agent for the study of adrenoceptor biology due to its well-characterized irreversible antagonism. Understanding the principles of its covalent binding, the experimental methodologies to assess it, and its effects on cellular signaling is crucial for researchers in pharmacology and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the intricate mechanisms of covalent drug-receptor interactions.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine: An In-depth Technical Guide for Probing Adrenergic Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benextramine is a potent pharmacological tool invaluable for the study of adrenergic receptor systems. As a tetraamine (B13775644) disulfide, its hallmark is its ability to act as an irreversible antagonist at both α1 and α2-adrenergic receptors.[1][2] This covalent inactivation of receptor function allows for in-depth investigations into receptor turnover, receptor reserve, and the downstream consequences of sustained adrenergic blockade. Beyond its primary targets, this compound exhibits a complex pharmacological profile, including interactions with other G protein-coupled receptors and monoamine oxidases, necessitating careful experimental design and interpretation. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visual representations of relevant signaling pathways and experimental workflows to empower researchers in leveraging this compound for advancing our understanding of adrenergic receptor biology and pharmacology.
Chemical and Physical Properties
This compound, chemically known as N,N'-bis(o-methoxybenzylaminohexyl)cystamine, is a tetraamine disulfide.[1] Its structure is fundamental to its mechanism of action, particularly the disulfide bond which is implicated in the irreversible binding to its targets.
| Property | Value | Reference |
| Chemical Formula | C32H54N4O2S2 | --INVALID-LINK-- |
| Molecular Weight | 590.9 g/mol | --INVALID-LINK-- |
| Synonyms | N,N'-Bis(o-methoxybenzylaminohexyl)cystamine, B.H.C. | --INVALID-LINK-- |
| Appearance | Not specified in readily available literature | |
| Solubility | Not specified in readily available literature |
Mechanism of Action
This compound functions as a non-selective, irreversible antagonist of α-adrenergic receptors.[1][2] This irreversible nature stems from its ability to form a covalent bond with the receptor, effectively and permanently inactivating it. The half-life for this irreversible binding to α1-adrenoceptors has been reported to be approximately 3 minutes.[1][2]
Adrenergic Receptor Antagonism
This compound's primary utility lies in its irreversible blockade of both α1 and α2-adrenergic receptor subtypes. This non-equilibrium antagonism makes it a powerful tool for:
-
Studying Receptor Turnover: By irreversibly blocking the existing receptor population, the rate of appearance of new, functional receptors can be measured over time, providing insights into receptor synthesis and trafficking.
-
Determining Receptor Reserve: By progressively inactivating a fraction of the receptor population, the relationship between receptor occupancy and functional response can be elucidated, revealing the presence and extent of spare receptors.
Off-Target Activities
It is crucial for researchers to be aware of this compound's interactions with other molecular targets, as these can influence experimental outcomes.
-
G Protein-Coupled Receptors: this compound has been shown to exhibit irreversible noncompetitive antagonism at other GPCRs, including muscarinic acetylcholine (B1216132) (mACh) and serotonin (B10506) 5-HT2A receptors.
-
Monoamine Oxidases (MAOs): this compound and its structural analogues can act as irreversible inhibitors of both MAO-A and MAO-B.[3] This interaction is thought to involve the disulfide core of the molecule.[3]
-
Calcium Channels: this compound can block potassium-activated calcium channels, although this action is reversible.[1]
Quantitative Pharmacological Data
While this compound is well-characterized as a potent irreversible α-adrenergic antagonist, specific equilibrium dissociation constants (Ki) for individual α1 and α2 subtypes are not extensively reported in publicly available literature. The primary focus of research has been on its irreversible mechanism. The following tables summarize the available quantitative data.
Table 1: Adrenergic and Other GPCR Activity of this compound
| Target | Action | Quantitative Data | Species/System | Reference |
| α1-Adrenergic Receptors | Irreversible Antagonist | t1/2 for irreversible binding ≈ 3 min | Rat brain synaptosomes | [1][2] |
| α2-Adrenergic Receptors | Irreversible Antagonist | - | Rat brain synaptosomes | [1][2] |
| Muscarinic Acetylcholine Receptors | Irreversible Noncompetitive Antagonist | - | Human neuroblastoma SH-SY5Y cells | |
| 5-HT2A Receptors | Irreversible Noncompetitive Antagonist | - | Stably transfected SH-SY5Y cells | |
| Potassium-Activated Ca2+ Channels | Reversible Blocker | IC50 = 10 ± 5 µM | Rat brain synaptosomes | [1] |
Table 2: Monoamine Oxidase Inhibition by this compound
| Target | Action | Quantitative Data | Species/System | Reference |
| Monoamine Oxidase A (MAO-A) | Irreversible Inhibitor | - | Human | [3] |
| Monoamine Oxidase B (MAO-B) | Irreversible Inhibitor | - | Human | [3] |
Note: The absence of specific Ki values in the literature for many of these interactions highlights the need for further research to fully quantify this compound's binding profile.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a probe for adrenergic receptor function.
Protocol for Determining Irreversible Antagonism using Radioligand Binding
Objective: To demonstrate the irreversible nature of this compound's binding to α-adrenergic receptors.
Materials:
-
Tissue homogenates or cell membranes expressing α1 and/or α2-adrenergic receptors.
-
Radioligands: [3H]prazosin (for α1) or [3H]yohimbine/[3H]clonidine (for α2).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
-
Filtration apparatus.
Procedure:
-
Pre-incubation with this compound:
-
Divide the membrane preparation into two sets of tubes: "Control" and "this compound-treated".
-
To the "this compound-treated" tubes, add this compound to a final concentration of 1-10 µM.
-
To the "Control" tubes, add an equal volume of vehicle.
-
Incubate both sets at 37°C for 30 minutes to allow for irreversible binding.
-
-
Washing Step to Remove Unbound this compound:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the membranes.
-
Discard the supernatant.
-
Resuspend the pellets in a large volume of ice-cold assay buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound this compound.
-
-
Radioligand Binding Assay:
-
Resuspend the final washed pellets from both "Control" and "this compound-treated" groups in fresh assay buffer.
-
Set up binding assay tubes for total and non-specific binding for both groups.
-
Total Binding: Add a saturating concentration of the appropriate radioligand ([3H]prazosin or [3H]yohimbine) to the membrane suspensions.
-
Non-specific Binding: Add the radioligand plus a high concentration of a competing, reversible antagonist (e.g., phentolamine (B1677648) for both α1 and α2) to another set of tubes.
-
Incubate all tubes at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for both "Control" and "this compound-treated" groups (Total Binding - Non-specific Binding).
-
A significant reduction in specific binding in the "this compound-treated" group compared to the "Control" group, even after extensive washing, indicates irreversible antagonism.
-
Functional Assay: Isolated Tissue Contraction
Objective: To assess the functional antagonism of this compound on α1-adrenergic receptor-mediated smooth muscle contraction.
Materials:
-
Isolated tissue preparation (e.g., rat vas deferens or aortic rings).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isotonic or isometric force transducer and data acquisition system.
-
Phenylephrine (B352888) (α1-agonist).
-
This compound hydrochloride.
Procedure:
-
Tissue Preparation and Equilibration:
-
Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate for at least 60 minutes, with periodic washing.
-
-
Control Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
-
This compound Incubation:
-
Wash the tissue extensively to remove the phenylephrine.
-
Incubate the tissue with a chosen concentration of this compound (e.g., 1 µM) for a defined period (e.g., 30 minutes).
-
-
Washing:
-
Perform repeated washes of the tissue with fresh physiological salt solution to remove any unbound this compound.
-
-
Post-Benextramine Agonist Concentration-Response Curve:
-
Generate a second cumulative concentration-response curve for phenylephrine in the presence of the now irreversibly bound this compound.
-
-
Data Analysis:
-
Compare the concentration-response curves for phenylephrine before and after this compound treatment.
-
Irreversible antagonism is characterized by a non-parallel rightward shift of the concentration-response curve and a depression of the maximal response.
-
Protocol for Studying Receptor Turnover
Objective: To measure the rate of reappearance of functional α2-adrenergic receptors after irreversible blockade with this compound.
Materials:
-
Animal model (e.g., hamster).
-
This compound hydrochloride for in vivo administration (intraperitoneal injection).
-
Tissues of interest (e.g., adipose tissue, kidney).[4]
-
Materials for membrane preparation and radioligand binding assay as described in Protocol 5.1 (using [3H]yohimbine or [3H]clonidine).
Procedure:
-
In Vivo this compound Administration:
-
Administer a single dose of this compound (e.g., 10-20 mg/kg, i.p.) to a cohort of animals.[4]
-
-
Time-Course of Receptor Recovery:
-
At various time points after this compound administration (e.g., 0, 6, 12, 24, 48, 72 hours), sacrifice a subset of animals.
-
-
Tissue Harvesting and Membrane Preparation:
-
Harvest the tissues of interest and prepare cell membranes as per standard protocols.
-
-
Radioligand Binding Assay:
-
Perform saturation binding assays on the membrane preparations from each time point using an appropriate α2-adrenergic radioligand to determine the Bmax (maximal number of binding sites).
-
-
Data Analysis:
-
Plot the Bmax values as a function of time after this compound administration.
-
The recovery of binding sites over time reflects the synthesis and insertion of new receptors into the membrane.
-
The data can be fitted to a monoexponential function to calculate the half-life (t1/2) of receptor recovery and the rate of receptor production.
-
Visualizations
Signaling Pathways
Caption: α1-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Caption: α2-Adrenergic Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflows
Caption: Experimental Workflow for Determining Receptor Reserve using this compound.
Conclusion
This compound remains a cornerstone tool for the pharmacological investigation of α-adrenergic receptors. Its irreversible mechanism of action provides a unique advantage for studying dynamic receptor processes that are not easily accessible with reversible antagonists. While a more detailed characterization of its binding affinity at adrenergic receptor subtypes and a broader range of off-target interactions would further refine its application, the existing body of knowledge, coupled with the detailed protocols provided in this guide, enables researchers to effectively utilize this compound to probe the intricacies of adrenergic signaling. Careful consideration of its off-target effects and the implementation of appropriate control experiments are paramount to generating robust and interpretable data. As our understanding of GPCR biology continues to evolve, the principles of irreversible antagonism, exemplified by this compound, will undoubtedly continue to be a valuable approach in dissecting complex signaling networks.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacological Profile of Benextramine Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benextramine is a potent pharmacological tool characterized by a multifaceted mechanism of action. Primarily known as an irreversible antagonist of α-adrenergic receptors, it also exhibits reversible blockade of potassium-activated calcium channels and non-competitive antagonism at other G protein-coupled receptors (GPCRs), including muscarinic acetylcholine (B1216132) and serotonin (B10506) 5-HT2A receptors. Furthermore, recent studies have highlighted its role as an inhibitor of monoamine oxidase (MAO) isoforms A and B. This technical guide provides a comprehensive overview of the pharmacological profile of this compound tetrahydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex interactions with various signaling pathways.
Core Pharmacological Activities
This compound's diverse pharmacological profile stems from its ability to interact with multiple molecular targets. Its primary and most extensively studied activities are detailed below.
Irreversible α-Adrenergic Receptor Antagonism
This compound acts as an irreversible antagonist at both α1 and α2-adrenergic receptors.[1][2] This covalent and insurmountable blockade makes it a valuable tool for studying the physiological roles of these receptors. The irreversible nature of its binding is characterized by a time-dependent inactivation of the receptors.
Reversible Blockade of Potassium-Activated Calcium Channels
In addition to its effects on adrenergic receptors, this compound functions as a reversible blocker of potassium-activated calcium channels.[1][2] This activity is concentration-dependent and distinct from its irreversible α-adrenoceptor antagonism.
Non-Competitive Antagonism at Other GPCRs
This compound also displays non-competitive antagonism at other GPCRs, including muscarinic acetylcholine receptors and serotonin 5-HT2A receptors. This broad-spectrum activity should be considered when using this compound as a selective α-adrenergic antagonist.
Monoamine Oxidase Inhibition
More recent investigations have revealed that this compound and its derivatives can act as inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] This suggests a potential role for this compound in modulating neurotransmitter metabolism.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the pharmacological activities of this compound tetrahydrochloride.
| Target | Parameter | Value | Species/Tissue | Reference(s) |
| α1-Adrenoceptor | Half-life (t½) of irreversible blockade | 3 min | Rat brain synaptosomes | [1][2] |
| α2-Adrenoceptor | Half-life (t½) of irreversible blockade | Not specified, but stated as irreversible | Rat brain synaptosomes | [1][2] |
| Potassium-Activated Calcium Channel | IC50 | 10 ± 5 µM | Rat brain synaptosomes | [1][2] |
| Monoamine Oxidase A (MAO-A) | IC50 | Data not available | Not specified | |
| Monoamine Oxidase B (MAO-B) | IC50 | Data not available | Not specified | |
| Muscarinic Acetylcholine Receptors | Potency | Data not available | Not specified | |
| 5-HT2A Receptors | Potency | Data not available | Not specified |
Signaling Pathways and Mechanisms of Action
This compound's interaction with its primary targets initiates distinct downstream signaling cascades.
α-Adrenergic Receptor Signaling
As an antagonist of α1 and α2-adrenergic receptors, this compound blocks the canonical signaling pathways associated with these receptors.
-
α1-Adrenergic Receptors: These receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By irreversibly blocking α1-adrenoceptors, this compound inhibits these downstream events.
-
α2-Adrenergic Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's irreversible antagonism of α2-adrenoceptors prevents this inhibition, thereby maintaining or increasing cAMP levels in the presence of an α2-agonist.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine's Interaction with Potassium-Activated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the interaction between the tetraamine (B13775644) disulfide compound, benextramine, and its effects on potassium-activated calcium channels. This compound is well-documented as an irreversible α-adrenergic antagonist. However, early research also identified it as a reversible blocker of what was termed "potassium-activated calcium channels," an effect independent of its α-adrenoceptor activity. This document collates the available quantitative data, outlines the experimental protocols used to determine these interactions, and presents visual diagrams of the proposed mechanisms and workflows. The information is primarily based on foundational research, with contemporary context provided for modern ion channel nomenclature and experimental approaches.
Introduction
This compound, chemically known as N,N'-bis(o-methoxybenzylamine-n-hexyl)-cysteamine, is a compound recognized for its irreversible antagonism of both α1 and α2-adrenoceptors.[1][2] Beyond this primary function, a notable study in 1983 characterized this compound as a blocker of what the authors termed "potassium-activated Ca2+-channels."[1][2] This interaction is distinct from its adrenergic blockade, exhibiting reversible action.[1][2]
It is important to note that the terminology "potassium-activated calcium channels" is not standard in contemporary ion channel literature. The more common and well-characterized family of channels is the "calcium-activated potassium channels" (KCa), which are crucial regulators of neuronal excitability. This guide will present the data as it was originally published and discuss it in the context of modern ion channel understanding.
Quantitative Data Presentation
The primary quantitative data on this compound's interaction with these channels comes from a study on rat brain synaptosomes. The findings are summarized in the table below for clarity and comparison.
| Parameter | Value | Channel/System | Organism/Tissue | Comments | Reference |
| IC50 | 10 ± 5 µM | Net Ca2+ Influx | Rat Brain Synaptosomes | Reversible blockade. Compared to Verapamil (B1683045) (IC50 = 200 µM) and Nicardipine (B1678738) (IC50 = 170 µM) in the same study. | [1][2] |
| t1/2 (α1-adrenoceptor) | 3 min | α1-adrenoceptor | Rat Brain Synaptosomes | Irreversible action. | [1][2] |
| t1/2 (α2-adrenoceptor) | Not specified | α2-adrenoceptor | Rat Brain Synaptosomes | Irreversible action. | [1][2] |
Experimental Protocols
The foundational research on this compound's effect on potassium-activated calcium channels utilized a combination of radioligand binding assays and measurements of calcium influx in synaptosomes. The following is a detailed description of the probable methodologies based on the published abstract.
Preparation of Synaptosomes
Synaptosomes, which are isolated presynaptic terminals, were prepared from rat brain slices. A critical step in the protocol involved the pretreatment of some brain slices with this compound to produce a synaptosomal preparation that was devoid of α1 and α2-adrenergic binding capacity. This allowed for the specific study of this compound's effects on calcium channels, independent of its action on adrenoceptors.[1][2]
Radioligand Binding Assays
To confirm the irreversible blockade of α-adrenoceptors, competitive binding assays were likely performed using radiolabeled ligands for α1 and α2 subtypes.
-
α1-adrenoceptor binding: [3H]prazosin was used as the radioligand.
-
α2-adrenoceptor binding: [3H]clonidine was used as the radioligand. The assays would have quantified the displacement of these radioligands by this compound to determine its binding affinity and the irreversible nature of the interaction.
Measurement of Calcium Influx
The central experiment to determine this compound's effect on calcium channels involved measuring Ca2+ influx into the prepared synaptosomes.
-
Stimulation: Synaptosomes were depolarized using a high concentration of potassium chloride (75 mM KCl) to open voltage-gated channels. A normal physiological concentration of KCl (5 mM) was used as a control.[1][2]
-
Calcium Measurement: While the specific method for measuring Ca2+ influx was not detailed in the abstract, it was likely accomplished using a radioactive isotope of calcium (45Ca2+) or a fluorescent calcium indicator dye, which were common techniques at the time.
-
Pharmacological Manipulation: The effect of this compound on Ca2+ influx was assessed by incubating the synaptosomes with varying concentrations of the compound. The concentration-response curve generated from these experiments yielded the IC50 value.
-
Controls: The potency of this compound was compared against known calcium channel blockers, verapamil and nicardipine.[1][2]
Mandatory Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the proposed mechanism of action of this compound and a hypothetical experimental workflow based on the available data.
Caption: Dual inhibitory mechanisms of this compound.
The diagram above illustrates the dual and independent pharmacological actions of this compound. It acts as an irreversible antagonist at α1 and α2-adrenergic receptors, while simultaneously acting as a reversible blocker of potassium-activated calcium channels, thereby inhibiting calcium influx.
Experimental Workflow
Caption: Workflow for determining this compound's effect on Ca2+ influx.
This flowchart outlines the key steps in the experimental protocol used to characterize the inhibitory effect of this compound on depolarization-induced calcium influx in rat brain synaptosomes.
Discussion and Future Directions
The initial characterization of this compound as a blocker of "potassium-activated calcium channels" presents an intriguing, yet unresolved, aspect of its pharmacology. The reported IC50 of 10 µM suggests a moderate potency, more effective than verapamil and nicardipine in the specific assay used.[1][2] The clear distinction from its irreversible α-adrenergic blockade is a critical finding, indicating a separate molecular target.[1][2]
The primary challenge in interpreting this data is the ambiguity of the channel's identity in the context of modern pharmacology. Calcium-activated potassium (KCa) channels, such as SK and BK channels, are well-known to be modulated by intracellular calcium, leading to potassium efflux and typically hyperpolarization, which would indirectly reduce calcium influx through voltage-gated calcium channels. It is possible that the "potassium-activated calcium channel" described in 1983 is a subtype of voltage-gated calcium channel that is modulated by potassium levels, or that the original terminology was an imprecise description of the interplay between KCa channels and calcium influx.
Given the significant advances in electrophysiology, molecular biology, and pharmacology since this initial discovery, several avenues for future research are apparent:
-
Electrophysiological Studies: Modern patch-clamp techniques could be employed on various neuronal and cell lines expressing specific subtypes of KCa (SK, BK, IK) and voltage-gated calcium channels to precisely identify the molecular target of this compound and characterize its effects on channel kinetics, conductance, and voltage-dependence.
-
Molecular Docking and Binding Studies: Computational modeling could predict the binding site of this compound on various ion channel structures. Subsequent site-directed mutagenesis and binding assays could validate these predictions.
-
Functional Assays: The effect of this compound on neuronal excitability, particularly on phenomena regulated by KCa channels like afterhyperpolarization, could be investigated to understand the physiological consequences of this channel blockade.
Conclusion
This compound exhibits a distinct pharmacological profile as a reversible blocker of what was originally termed "potassium-activated calcium channels," with an IC50 of 10 ± 5 µM for the inhibition of net calcium influx in rat brain synaptosomes.[1][2] This action is independent of its well-established irreversible antagonism of α-adrenoceptors. While the precise molecular identity of the channel involved remains to be elucidated by modern techniques, the foundational research provides a clear basis for further investigation into this non-adrenergic mechanism of this compound. This guide serves as a comprehensive summary of the existing knowledge and a framework for future research in this area.
References
Structure-Activity Relationship of Benextramine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of Benextramine and its derivatives, potent antagonists of adrenoceptors and inhibitors of monoamine oxidases. The information presented herein is intended to support research and drug development efforts in these areas.
Core Structure and Pharmacological Profile
This compound is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist of both α1 and α2-adrenoceptors.[1][2] Its derivatives have been synthesized and evaluated to explore the structural requirements for potency and selectivity at these receptors, as well as at other pharmacological targets, including monoamine oxidases (MAOs).[3][4]
Structure-Activity Relationship at α-Adrenoceptors
The pharmacological activity of this compound derivatives is significantly influenced by modifications to their core structure. Key structural features that determine their affinity and selectivity for α-adrenoceptor subtypes include the length of the alkyl chain separating the inner and outer nitrogen atoms and the nature of the substituents on the outer nitrogens.
Influence of Chain Length
Studies have demonstrated that the length of the polymethylene chain between the inner and outer nitrogen atoms is a critical determinant of selectivity for α1 versus α2-adrenoceptors.[5][6] Generally, a longer chain length favors α1-adrenoceptor antagonism. For instance, derivatives with a dodecamethylene (C12) chain exhibit higher selectivity for α1-adrenoceptors, while those with a hexamethylene (C6) or octamethylene (C8) chain, like this compound itself, show a preference for α2-adrenoceptors.[5]
Role of Terminal Substituents
The nature of the substituent on the outer nitrogen atoms also plays a crucial role in the potency of these compounds. Arylalkyl substituents have been found to be favorable for α-adrenergic blocking activity. Notably, the derivative pyrextramine, which incorporates a pyrrol-2-ylmethyl group, has been shown to be a more potent and specific irreversible α1-blocking agent than this compound.[7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the inhibitory activity of this compound and its derivatives at α-adrenoceptors and monoamine oxidases.
Table 1: α-Adrenoceptor Antagonist Activity of this compound Derivatives
| Compound | Chain Length (n) | α1-Adrenoceptor Activity | α2-Adrenoceptor Activity | Reference |
| This compound | 6 | Irreversible Antagonist | Irreversible Antagonist | [1][2] |
| Bendotramine | 12 | Potent α1-Antagonist | No activity up to 20 µM | [5] |
| Derivative (n=8) | 8 | Optimal for α2-activity | - | [5] |
| Pyrextramine | 6 (with pyrrol-2-ylmethyl) | More potent & specific than this compound | - | [7] |
Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| This compound | > 100 | 15.3 ± 1.2 | < 0.15 | [4] |
| Derivative 1 | 5.2 ± 0.4 | 0.8 ± 0.1 | 6.5 | [4] |
| Derivative 2 | > 100 | 2.5 ± 0.2 | < 0.025 | [4] |
| Derivative 3 | 10.1 ± 0.8 | 1.2 ± 0.1 | 8.4 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for α-Adrenoceptors
This protocol is used to determine the binding affinity of this compound derivatives to α1 and α2-adrenoceptors.
Materials:
-
Cell membranes expressing the α-adrenoceptor subtype of interest.
-
Radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well: 25 µL of test compound at various concentrations, 25 µL of radioligand, and 50 µL of cell membrane suspension. For total binding, substitute test compound with assay buffer. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Isolated Tissue Bath Assay for Functional Antagonism
This assay assesses the functional antagonist activity of this compound derivatives on smooth muscle contraction.[8][9][10][11][12]
Materials:
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist (e.g., norepinephrine, phenylephrine).
-
Test compounds (this compound derivatives).
-
Organ bath system with force-displacement transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the desired tissue and mount it in the organ bath containing PSS.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Agonist Response: Obtain a cumulative concentration-response curve to the agonist.
-
Antagonist Incubation: Wash the tissue and incubate with the test compound (this compound derivative) for a predetermined time (e.g., 30-60 minutes for irreversible antagonists).
-
Post-Antagonist Agonist Response: After incubation, wash the tissue extensively and obtain a second cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the agonist concentration-response curves before and after antagonist incubation to determine the nature and potency of the antagonism. For irreversible antagonists, a rightward shift and a depression of the maximal response are expected.
Monoamine Oxidase (MAO) Activity Assay
This assay is used to determine the inhibitory potency of this compound derivatives on MAO-A and MAO-B.[3][5][13][14]
Materials:
-
Source of MAO-A and MAO-B (e.g., human recombinant enzymes, tissue homogenates).
-
MAO substrate (e.g., kynuramine, p-tyramine).
-
Test compounds (this compound derivatives).
-
Assay buffer.
-
Detection reagent (e.g., for measuring H2O2 production).
-
Microplate reader (fluorometric or colorimetric).
Procedure:
-
Reaction Setup: In a 96-well plate, pre-incubate the MAO enzyme source with various concentrations of the test compound.
-
Initiate Reaction: Add the MAO substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 20-30 minutes).
-
Detection: Stop the reaction and add the detection reagent to measure the product formed (e.g., H2O2).
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for their characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Structure-activity relationships among this compound-related tetraamine disulfides. Chain length effect on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships among this compound-related tetraamine disulfides at peripheral alpha-adrenoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 10. Isolated organ/tissue test – organ bath [panlab.com]
- 11. ivypanda.com [ivypanda.com]
- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. promega.com [promega.com]
In-Depth Technical Guide to the Discovery and Initial Characterization of Benextramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benextramine, a tetraamine (B13775644) disulfide, has been identified as a potent and complex pharmacological agent with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of its discovery and initial characterization, detailing its chemical properties, synthesis, and its interactions with several key physiological targets. This compound was first recognized as an irreversible antagonist of α-adrenoceptors and a reversible blocker of potassium-activated calcium channels. Subsequent research has further elucidated its role as a non-competitive antagonist at various G protein-coupled receptors (GPCRs) and as an inhibitor of monoamine oxidases (MAOs). This document consolidates the available quantitative data, presents detailed experimental protocols for its characterization, and provides visualizations of the relevant signaling pathways and experimental workflows.
Chemical Properties and Synthesis
This compound, with the chemical name N,N'-bis(o-methoxybenzylaminohexyl)cystamine, is a tetraamine disulfide. Its structure is characterized by a central disulfide bond linking two cysteamine (B1669678) moieties, each further substituted with a hexanediamine (B8719201) chain and an o-methoxybenzyl group.
Pharmacological Characterization
This compound exhibits a complex pharmacological profile, acting on multiple targets. Its primary characterizations are as an α-adrenoceptor antagonist, a calcium channel blocker, a non-competitive antagonist of other GPCRs, and a monoamine oxidase inhibitor.
α-Adrenoceptor Antagonism
This compound is a potent and irreversible antagonist of both α1- and α2-adrenoceptors.[2][6] This irreversible antagonism is a key feature of its pharmacological action.
Quantitative Data on α-Adrenoceptor Antagonism
| Parameter | Value | Receptor Subtype(s) | Tissue/Cell Type | Reference(s) |
| t1/2 of Irreversible Action | 3 min | α1 and α2 | Rat brain synaptosomes | [2] |
Experimental Protocol: Radioligand Binding Assay for α-Adrenoceptors
This protocol is adapted from studies characterizing α-adrenoceptor antagonists.
-
Objective: To determine the binding affinity of this compound for α1- and α2-adrenoceptors.
-
Materials:
-
Rat brain synaptosomes or cell lines expressing specific α-adrenoceptor subtypes (e.g., CHO cells).
-
Radioligands: [³H]prazosin (for α1-adrenoceptors) and [³H]clonidine or [³H]yohimbine (for α2-adrenoceptors).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from the chosen tissue or cells.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., phentolamine).
-
After incubation (e.g., 60 minutes at 25°C), terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Channel Blockade
This compound acts as a reversible blocker of potassium-activated calcium channels.[2] This action is distinct from its irreversible antagonism of α-adrenoceptors.
Quantitative Data on Calcium Channel Blockade
| Parameter | Value | Channel Type | Tissue/Cell Type | Reference(s) |
| IC₅₀ | 10 ± 5 µM | Potassium-activated Ca²⁺ channels | Rat brain synaptosomes | [2] |
| IC₅₀ (Verapamil) | 200 µM | Potassium-activated Ca²⁺ channels | Rat brain synaptosomes | [2] |
| IC₅₀ (Nicardipine) | 170 µM | Potassium-activated Ca²⁺ channels | Rat brain synaptosomes | [2] |
Experimental Protocol: Measurement of Ca²⁺ Influx in Synaptosomes
-
Objective: To quantify the inhibitory effect of this compound on depolarization-induced calcium influx.
-
Materials:
-
Rat brain synaptosomes.
-
Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Depolarizing solution (e.g., buffer with high KCl concentration, 75 mM).
-
⁴⁵Ca²⁺ (radioactive tracer) or a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).
-
This compound solutions.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of this compound in the physiological buffer.
-
Initiate calcium influx by adding the depolarizing solution containing ⁴⁵Ca²⁺ or by measuring fluorescence changes in cells loaded with a Ca²⁺ indicator.
-
After a short incubation period, rapidly terminate the influx by adding an ice-cold stop solution (e.g., buffer containing EGTA).
-
Separate the synaptosomes from the incubation medium by rapid filtration or centrifugation.
-
Measure the amount of ⁴⁵Ca²⁺ taken up by the synaptosomes using a scintillation counter or quantify the change in fluorescence.
-
-
Data Analysis:
-
Calculate the net calcium influx by subtracting the influx in non-depolarized conditions from that in depolarized conditions.
-
Determine the percentage inhibition of calcium influx at each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Non-Competitive Antagonism at Other GPCRs
This compound exhibits irreversible non-competitive antagonism at several other GPCRs, including muscarinic acetylcholine (B1216132) (mACh) and serotonin (B10506) 5-HT₂A receptors.[3] This antagonism occurs through a mechanism that does not involve direct competition at the agonist binding site.
Quantitative Data on GPCR Antagonism
| Receptor | Cell Type | This compound Concentration | Effect | Reference(s) |
| α₂A-adrenoceptor | CHO cells | 10 or 100 µM | Irreversible non-competitive antagonism | [3] |
| Muscarinic Acetylcholine Receptor | SH-SY5Y cells | - | Non-competitive inhibition of agonist-induced responses | [3] |
| 5-HT₂A Receptor | SH-SY5Y cells | - | Non-competitive inhibition of agonist-induced responses | [3] |
Experimental Protocol: Functional Assay for Non-Competitive Antagonism
-
Objective: To characterize the non-competitive antagonistic effect of this compound on GPCR-mediated cellular responses.
-
Materials:
-
Cell line stably expressing the GPCR of interest (e.g., CHO cells for α₂A-adrenoceptors, SH-SY5Y for mACh and 5-HT₂A receptors).
-
Specific agonist for the receptor.
-
This compound.
-
Assay buffer.
-
Reagents for measuring the downstream signaling event (e.g., cAMP assay kit, inositol (B14025) phosphate (B84403) assay kit, or a calcium mobilization assay kit).
-
-
Procedure:
-
Pre-treat cells with varying concentrations of this compound for a defined period (e.g., 20 minutes). In some experiments, a reversible competitive antagonist can be used to protect the primary binding site during pre-treatment to isolate the non-competitive effects.
-
Wash the cells to remove unbound this compound.
-
Stimulate the cells with a range of concentrations of the specific agonist.
-
Measure the cellular response (e.g., changes in cAMP levels, inositol phosphate accumulation, or intracellular calcium concentration).
-
-
Data Analysis:
-
Construct agonist concentration-response curves in the absence and presence of this compound pre-treatment.
-
Analyze the curves for a decrease in the maximal response (Emax) and a potential rightward shift in the EC₅₀ of the agonist. A significant depression of the Emax is indicative of non-competitive antagonism.
-
Monoamine Oxidase (MAO) Inhibition
This compound and its derivatives have been shown to be irreversible inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[7] The disulfide core of the molecule is crucial for this inhibitory activity.
Quantitative Data on MAO Inhibition
Specific IC₅₀ or Ki values for this compound's inhibition of MAO-A and MAO-B are not yet well-defined in publicly available literature. However, studies on its derivatives suggest a preference for MAO-B inhibition.
Experimental Protocol: MAO Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound against MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine (B1673886) for a fluorometric assay).
-
This compound.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Detection reagents (e.g., for measuring the product of the enzymatic reaction).
-
Fluorometric or spectrophotometric plate reader.
-
-
Procedure:
-
Pre-incubate the MAO enzyme (A or B) with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation over time by measuring the change in fluorescence or absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities at each this compound concentration.
-
Determine the percentage inhibition of MAO activity.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition (reversible vs. irreversible), perform pre-incubation time-dependency studies. A time-dependent increase in inhibition suggests irreversible binding.
-
Signaling Pathways and Mechanisms of Action
This compound's diverse pharmacological effects stem from its interaction with multiple signaling pathways.
α-Adrenoceptor Signaling
By irreversibly blocking α₁- and α₂-adrenoceptors, this compound disrupts the signaling cascades initiated by their endogenous ligands, norepinephrine (B1679862) and epinephrine.
-
α₁-Adrenoceptor Pathway: These receptors are typically coupled to Gq/11 proteins. Their blockade by this compound would inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, would prevent the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.
-
α₂-Adrenoceptor Pathway: These receptors are coupled to Gi/o proteins. Their blockade by this compound would prevent the inhibition of adenylyl cyclase, leading to a disinhibition of cyclic AMP (cAMP) production.
Calcium Channel Modulation
This compound directly blocks potassium-activated calcium channels, thereby reducing the influx of extracellular calcium into the cell. This effect is independent of its actions on adrenoceptors.[2]
Non-Competitive GPCR Antagonism
The non-competitive antagonism of this compound at mACh and 5-HT₂A receptors suggests an allosteric mechanism of action. It likely binds to a site on the receptor that is distinct from the agonist binding site, inducing a conformational change that prevents signal transduction even when the agonist is bound.[3]
Experimental Workflows
The characterization of this compound involves a series of integrated experimental workflows to delineate its multifaceted pharmacological profile.
Conclusion
This compound is a valuable pharmacological tool with a complex and interesting profile. Its irreversible antagonism at α-adrenoceptors, coupled with its reversible blockade of calcium channels and non-competitive antagonism at other GPCRs, makes it a unique compound for studying receptor function and signaling. Furthermore, its inhibitory action on monoamine oxidases adds another layer to its potential physiological effects. This technical guide provides a foundational understanding of this compound's initial characterization, offering researchers and drug development professionals a comprehensive resource for further investigation and application of this multifaceted molecule. Further research is warranted to fully elucidate the therapeutic potential and the precise molecular mechanisms underlying the diverse actions of this compound.
References
- 1. mocedes.org [mocedes.org]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine | MDPI [mdpi.com]
- 6. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inhibition ic50 values: Topics by Science.gov [science.gov]
Benextramine's selectivity for alpha-1 vs alpha-2 adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of benextramine's selectivity for alpha-1 (α1) versus alpha-2 (α2) adrenoceptors. This compound is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist at both α1 and α2 adrenoceptors.[1][2] This irreversible binding is a key feature of its pharmacological profile and has been demonstrated in various tissues, including rat brain synaptosomes, fat cells, and kidney membranes.[1][2][3]
Core Finding: Irreversible Antagonism of Both Alpha-Adrenoceptor Subtypes
A study on this compound derivatives indicated that while this compound (referred to as compound 10) shows some selectivity towards α2-adrenoceptors, a related compound, bendotramine (B1141845) (compound 16), is a selective α1-antagonist. This highlights the potential for modifying the this compound structure to achieve subtype selectivity.
Quantitative Data on this compound's Adrenoceptor Interaction
Due to the irreversible nature of this compound's binding, traditional equilibrium dissociation constants (Kᵢ) are not typically reported. Instead, the rate of receptor inactivation is a more relevant parameter. One study reported the half-life (t₁/₂) of the α1-adrenoceptor blockade by this compound to be 3 minutes, indicating a rapid and irreversible inactivation.[1]
| Parameter | Receptor Subtype | Value | Tissue/Preparation | Reference |
| t₁/₂ of Blockade | α1-Adrenoceptor | 3 minutes | Rat Brain Synaptosomes | [1] |
No equivalent quantitative data for the rate of α2-adrenoceptor inactivation by this compound was found in the reviewed literature.
Experimental Protocols
The determination of this compound's activity at alpha-adrenoceptors relies on established experimental methodologies, primarily radioligand binding assays.
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding of ligands to α1-adrenoceptors using [³H]prazosin, a selective α1-antagonist.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Membrane suspension is incubated with a fixed concentration of [³H]prazosin (e.g., 0.1-1.0 nM).
-
To determine the effect of this compound, membranes are pre-incubated with varying concentrations of this compound for a specific duration before the addition of the radioligand.
-
For total binding, only the radioligand and membranes are included.
-
For non-specific binding, a high concentration of a non-labeled α1-antagonist (e.g., 10 µM phentolamine) is added to a separate set of tubes.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium (though for an irreversible antagonist like this compound, this assesses the extent of inactivation).
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of receptor inactivation by this compound can be determined by comparing the specific binding in the presence and absence of this compound.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding of ligands to α2-adrenoceptors using [³H]clonidine, an α2-agonist, or [³H]yohimbine/[³H]rauwolscine, α2-antagonists.[3][4][5]
1. Membrane Preparation:
-
The membrane preparation procedure is similar to that described for the α1-adrenoceptor assay.
2. Binding Assay:
-
Membrane suspension is incubated with a fixed concentration of the selected α2-radioligand (e.g., 1-5 nM [³H]clonidine).
-
Similar to the α1 assay, membranes are pre-incubated with this compound to assess its irreversible effects.
-
Total and non-specific binding are determined as described above, using an appropriate non-labeled α2-ligand (e.g., 10 µM yohimbine) for non-specific binding.
3. Separation and Quantification:
-
The separation and quantification steps are identical to the α1-adrenoceptor binding assay.
4. Data Analysis:
-
Specific binding is calculated, and the extent of α2-adrenoceptor inactivation by this compound is quantified.
Signaling Pathways
The distinct downstream signaling cascades of α1 and α2 adrenoceptors are crucial for understanding the functional consequences of their blockade by this compound.
Caption: Alpha-1 Adrenoceptor Signaling Pathway.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Irreversible Blockade: Unraveling the Role of the Disulfide Bridge in Benextramine's Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benextramine, a potent tetraamine (B13775644) disulfide compound, has long been characterized as an irreversible antagonist of α-adrenoceptors. Its unique pharmacological profile is intrinsically linked to its chemical structure, with the disulfide bridge playing a pivotal role in its mechanism of action. This technical guide delves into the core of this compound's activity, elucidating the critical function of the disulfide bond in its irreversible antagonism. Through a comprehensive review of structure-activity relationship (SAR) studies, mechanistic investigations, and relevant experimental protocols, this document provides a detailed understanding of how this functional group governs the interaction of this compound with its biological targets. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to offer a clear and concise overview for researchers in pharmacology and drug development.
Introduction: this compound - A Tool for α-Adrenoceptor Research
This compound, chemically known as N,N''-(dithiodi-2,1-ethanediyl)bis[N'-[(2-methoxyphenyl)-methyl]-1,6-hexanediamine], is a well-established pharmacological tool used to investigate the properties and functions of α-adrenergic receptors.[1][2] It exhibits a non-equilibrium antagonism, meaning it binds to the receptor in a manner that is not readily reversible by washing or by competition with agonists.[3] This irreversible blockade is a key feature that distinguishes it from many other α-adrenoceptor antagonists and makes it a valuable probe for studying receptor pharmacology and physiology.[4]
The molecular architecture of this compound is characterized by a central cystamine (B1669676) moiety, which contains the critical disulfide bridge, flanked by two polyamine chains.[5] Numerous structure-activity relationship studies have underscored the indispensable nature of this disulfide bond for its irreversible inhibitory activity.[4][6] This guide will explore the evidence supporting the hypothesis that the disulfide bridge is the chemical entity responsible for the covalent modification of the α-adrenoceptor, leading to its persistent inactivation.
The Disulfide Bridge: The Key to Irreversible Antagonism
The prevailing hypothesis for this compound's irreversible mechanism of action centers on a thiol-disulfide exchange reaction between the disulfide bridge of this compound and a nucleophilic cysteine residue within the α-adrenoceptor binding pocket.[7] This interaction results in the formation of a stable covalent bond between the drug and the receptor, leading to a long-lasting blockade.
Evidence supporting this mechanism includes the observation that the irreversible blockade by this compound can be reversed by the addition of thiol-containing agents, such as cysteamine.[8] This suggests that the covalent bond is a mixed disulfide that can be cleaved by an excess of a reducing agent.
Structure-Activity Relationship (SAR) Studies
SAR studies on a variety of this compound analogs have consistently demonstrated the critical importance of the disulfide-containing cystamine core for irreversible α-adrenergic blockade.[4][6]
-
Integrity of the Disulfide Bond: Analogs in which the disulfide bond is replaced by a simple polymethylene chain lose their irreversible antagonistic properties, although they may retain some reversible binding affinity.
-
The Role of the Polyamine Chains: The length and substitution of the polyamine chains influence the potency and selectivity of the compounds for α1 and α2-adrenoceptor subtypes.[6] For instance, modifying the chain length can shift the selectivity between α1 and α2 receptors.[6] However, without the disulfide bridge, these modifications do not confer irreversibility.
Quantitative Analysis of this compound's Activity
The following table summarizes the key pharmacological parameters of this compound at α1 and α2-adrenoceptors. To illustrate the pivotal role of the disulfide bridge, a hypothetical comparison with a reduced, dithiol form of this compound is included. This hypothetical data is based on the established principle that reduction of the disulfide bond abolishes irreversible activity.
| Compound | Receptor Subtype | Parameter | Value | Reference / Note |
| This compound | α1-Adrenoceptor | t1/2 for irreversible blockade | 3 min | [2] |
| α2-Adrenoceptor | t1/2 for irreversible blockade | 3 min | [2] | |
| Ca2+ Channel | IC50 (reversible blockade) | 10 ± 5 µM | [2] | |
| Reduced this compound (Hypothetical) | α1-Adrenoceptor | Ki (reversible binding) | > 10 µM | Hypothetical |
| α2-Adrenoceptor | Ki (reversible binding) | > 10 µM | Hypothetical |
Table 1: Pharmacological data for this compound and a hypothetical reduced analog. The data for reduced this compound is an estimation to demonstrate the loss of high-affinity irreversible binding upon reduction of the disulfide bridge.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Synthesis of this compound Dihydrochloride (B599025) (Hypothetical Protocol)
This is a generalized, hypothetical synthesis protocol based on the structure of this compound and common synthetic methodologies.
-
Step 1: Synthesis of the N-substituted hexanediamine (B8719201). 1,6-Hexanediamine is reacted with 2-methoxybenzaldehyde (B41997) in a 1:1 molar ratio under reducing conditions (e.g., sodium borohydride) to yield N-(2-methoxybenzyl)-1,6-hexanediamine. The product is purified by column chromatography.
-
Step 2: Reaction with Cystamine. The N-substituted hexanediamine from Step 1 is reacted with cystamine dihydrochloride in a 2:1 molar ratio in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol). The reaction mixture is stirred at room temperature for 24 hours.
-
Step 3: Purification and Salt Formation. The resulting this compound free base is purified by column chromatography. The purified product is then dissolved in a minimal amount of ethanol (B145695), and a solution of hydrochloric acid in ethanol is added to precipitate this compound dihydrochloride. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Reduction of this compound's Disulfide Bridge (Hypothetical Protocol)
-
Dissolution: Dissolve this compound dihydrochloride in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reduction: Add a 10-fold molar excess of a reducing agent such as dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bond to the corresponding dithiol.
-
Verification: The completion of the reaction can be monitored by techniques such as Ellman's test for free thiols or by mass spectrometry.
Isolated Rat Vas Deferens Bioassay for α-Adrenoceptor Antagonism
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized by cervical dislocation. The vasa deferentia are dissected out, cleaned of adhering connective tissue, and suspended in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂.[9]
-
Equilibration: The tissues are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being changed every 15 minutes.
-
Agonist Response: Cumulative concentration-response curves to an α-adrenoceptor agonist (e.g., norepinephrine) are obtained.
-
Antagonist Incubation: The tissues are then incubated with this compound or its analog for a specific period (e.g., 30 minutes).
-
Washout: The tissues are washed repeatedly for an extended period (e.g., 60 minutes) to remove any unbound antagonist.
-
Post-Antagonist Agonist Response: A second cumulative concentration-response curve to the agonist is obtained. A rightward shift in the dose-response curve that is not overcome by increasing agonist concentrations indicates irreversible antagonism.
Radioligand Binding Assay for α1- and α2-Adrenoceptors
-
Membrane Preparation: Rat brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer to a final protein concentration of 1-2 mg/ml.
-
Binding Reaction: For α1-adrenoceptor binding, membrane preparations are incubated with a radiolabeled antagonist such as [³H]prazosin.[1] For α2-adrenoceptor binding, a radiolabeled agonist like [³H]clonidine is used.[10] The incubation is carried out in the presence and absence of competing ligands (e.g., this compound) at various concentrations.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist). IC₅₀ values are determined by non-linear regression analysis and can be converted to Kᵢ values using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of this compound and the signaling pathways it affects.
Caption: Proposed mechanism of irreversible α-adrenoceptor blockade by this compound.
Caption: Blockade of α1-adrenoceptor signaling pathway by this compound.
Caption: Blockade of α2-adrenoceptor signaling pathway by this compound.
Conclusion
The disulfide bridge is the sine qua non of this compound's irreversible α-adrenoceptor antagonism. The evidence strongly supports a mechanism involving a thiol-disulfide exchange reaction between this compound and a cysteine residue on the receptor, leading to the formation of a stable covalent bond. This covalent modification is responsible for the persistent blockade of α-adrenoceptor signaling. While the polyamine side chains are crucial for conferring affinity and selectivity, it is the disulfide bond that acts as the chemical "warhead," enabling the irreversible inactivation of the receptor. This detailed understanding of the role of the disulfide bridge not only solidifies this compound's position as a valuable research tool but also provides a paradigm for the design of novel, targeted covalent inhibitors for various therapeutic applications. The principles elucidated here can guide future drug development efforts aimed at achieving prolonged and specific pharmacological effects through covalent interactions with target proteins.
References
- 1. An in vivo binding assay to determine central alpha(1)-adrenoceptor occupancy using [(3)H]prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships among di- and tetramine disulfides related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An investigation of alpha-adrenoceptor responsiveness in the vas deferens of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships among this compound-related tetraamine disulfides. Chain length effect on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sympathectomy reveals α1A- and α1D-adrenoceptor components to contractions to noradrenaline in rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine's Multifaceted Modulation of Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a potent pharmacological agent with a complex profile of activities affecting monoaminergic neurotransmission. Primarily recognized as an irreversible antagonist of α-adrenoceptors, it also exhibits reversible inhibition of neuronal norepinephrine (B1679862) uptake and, as more recent evidence suggests, irreversible inhibition of monoamine oxidases (MAO). This technical guide provides a comprehensive overview of the known effects of this compound on neurotransmitter reuptake, alongside its other significant pharmacological actions. Due to a notable lack of specific quantitative data in the existing literature regarding its direct interaction with monoamine transporters, this document synthesizes the available qualitative information and presents generalized experimental protocols for its further investigation.
This compound's primary characterized actions are its irreversible antagonism of both α1- and α2-adrenoceptors[1][2]. In addition to its receptor blocking properties, this compound has been shown to be a readily reversible inhibitor of neuronal uptake of norepinephrine[3]. This dual action on both reuptake and receptor activity complicates the interpretation of its overall effect on synaptic neurotransmission. Furthermore, recent studies have identified this compound and its derivatives as irreversible inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a preference for MAO-B[4]. This finding adds another layer to its mechanism of action, as MAO inhibition also leads to increased synaptic availability of monoamine neurotransmitters[5][6][7][8].
While the qualitative effects of this compound on norepinephrine uptake are documented, there is a conspicuous absence of quantitative binding affinity data (such as K_i_ or IC50 values) for the norepinephrine transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT) in the public domain. One study has reported an IC50 value for its reversible blockade of Ca2+ influx, which is a distinct mechanism of action[1]. This guide aims to consolidate the current understanding of this compound's effects and provide a framework for future research to quantitatively delineate its interaction with monoamine transporters.
Quantitative Data
The available quantitative data for this compound's pharmacological effects are limited. The following table summarizes the known values. It is critical to note the absence of specific binding affinities or inhibitory concentrations for the primary monoamine transporters (NET, DAT, SERT).
| Target | Parameter | Value | Species/System | Reference |
| α1-adrenoceptor | Antagonism | Irreversible (t1/2 = 3 min) | Rat brain synaptosomes | [1] |
| α2-adrenoceptor | Antagonism | Irreversible | Rat brain synaptosomes | [1] |
| Neuronal Uptake | Inhibition | Reversible | Guinea pig isolated right atria | [3] |
| K+-activated Ca2+ channels | IC50 | 10 ± 5 µM | Rat brain synaptosomes | [1] |
| Monoamine Oxidase A (MAO-A) | Inactivation | Irreversible | Human | [4] |
| Monoamine Oxidase B (MAO-B) | Inactivation | Irreversible (preference for MAO-B) | Human | [4] |
Experimental Protocols
The following are generalized, detailed methodologies for key experiments to assess the effects of this compound on neurotransmitter reuptake. These protocols are based on established techniques in the field and can be adapted for the specific investigation of this compound.
Protocol 1: Radiolabeled Norepinephrine Uptake Assay in Rat Brain Synaptosomes
This assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).
1. Preparation of Synaptosomes:
-
Euthanize rats and rapidly dissect the desired brain region (e.g., hypothalamus or cortex).
-
Homogenize the tissue in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Layer the resulting supernatant onto a discontinuous density gradient (e.g., Percoll or Ficoll) and centrifuge at high speed.
-
Collect the synaptosomal fraction from the interface of the gradient layers.
-
Wash the synaptosomes in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration.
2. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C. Include a known NET inhibitor (e.g., desipramine) as a positive control for maximal inhibition.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-norepinephrine (typically near its K_m_ value for NET).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a standard inhibitor) from the total uptake.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Fluorescent Neurotransmitter Uptake Assay in HEK293 Cells Expressing Monoamine Transporters
This high-throughput compatible assay uses a fluorescent substrate to measure the inhibition of neurotransmitter uptake in a cell-based system.
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT) in appropriate culture medium.
-
Plate the cells in 96- or 384-well black, clear-bottom microplates and allow them to form a confluent monolayer.
2. Uptake Assay:
-
On the day of the assay, wash the cells with a physiological assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound or control compounds for 10-30 minutes at 37°C.
-
Add a fluorescent substrate that is a mimic for the respective neurotransmitter to all wells.
-
Immediately place the plate in a fluorescence plate reader with bottom-read capabilities.
3. Fluorescence Measurement and Data Analysis:
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes or as an endpoint reading after a defined incubation time.
-
The signal from vehicle-treated cells represents 100% uptake, while the signal in the presence of a known potent inhibitor represents 0% uptake.
-
Normalize the data and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the known and potential mechanisms of action of this compound and the general workflow for its investigation.
Caption: Multifaceted pharmacological actions of this compound.
Caption: Generalized workflow for a radiolabeled neurotransmitter uptake assay.
Caption: Inferred downstream signaling consequences of this compound's actions.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibition Causes a Long-Term Prolongation of the Dopamine-Induced Responses in Rat Midbrain Dopaminergic Cells | Journal of Neuroscience [jneurosci.org]
- 7. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 8. psychscenehub.com [psychscenehub.com]
Methodological & Application
Application Notes and Protocols for Utilizing Benextramine in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a tetraamine (B13775644) disulfide compound that acts as a potent and irreversible antagonist of both α1 and α2-adrenoceptors.[1][2] Its irreversible binding nature makes it a valuable pharmacological tool for studying the roles of these receptors in various physiological and pathological processes. By covalently binding to the receptors, this compound can achieve a long-lasting blockade, allowing researchers to investigate receptor function, turnover, and the effects of receptor inactivation in a controlled manner. These application notes provide detailed protocols and background information for the effective use of this compound in radioligand binding assays.
Mechanism of Action
This compound functions as a non-competitive antagonist. Its disulfide bridge is believed to be crucial for its covalent interaction with the receptor, leading to an irreversible blockade. The half-life for its irreversible binding to both α1 and α2-adrenoceptors has been reported to be approximately 3 minutes.[2][3] This rapid and irreversible inactivation allows for the functional removal of α-adrenoceptors from a system, enabling the study of phenomena independent of their signaling.
Quantitative Data Summary
Due to its irreversible binding mechanism, traditional equilibrium-based affinity constants such as Ki or IC50 from competitive radioligand binding assays are not typically reported for this compound's primary action at α-adrenoceptors. Instead, its effects are often characterized by the extent and duration of receptor blockade. However, some quantitative data regarding its other activities and the kinetics of its irreversible action are available.
| Parameter | Value | Receptor/Channel | Comments | Reference |
| t1/2 (half-life) of irreversible binding | 3 min | α1 and α2-adrenoceptors | Describes the time taken for half of the receptor population to be irreversibly inactivated by this compound. | [2][3] |
| IC50 | 10 ± 5 µM | K+-activated Ca2+ channels | This represents the concentration for 50% inhibition of calcium influx and is a reversible action of this compound. | [2] |
Signaling Pathways
To effectively utilize this compound as a tool, it is essential to understand the signaling cascades initiated by the α-adrenoceptors it blocks.
Alpha-1 Adrenoceptor Signaling Pathway
Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Upon activation by agonists like norepinephrine (B1679862) or epinephrine, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Caption: Alpha-1 adrenoceptor signaling pathway.
Alpha-2 Adrenoceptor Signaling Pathway
Alpha-2 adrenergic receptors are coupled to Gi proteins. When an agonist binds to the α2-adrenoceptor, the Gαi subunit is activated and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation of its downstream targets. Presynaptically, this pathway leads to the inhibition of neurotransmitter release.
Caption: Alpha-2 adrenoceptor signaling pathway.
Experimental Protocols
The use of an irreversible antagonist like this compound requires modifications to standard radioligand binding assay protocols. The key difference is the pre-incubation step to allow for the covalent binding and subsequent washing to remove unbound this compound.
Materials
-
Receptor Source: Cell membranes or tissue homogenates expressing α1 and/or α2-adrenoceptors.
-
Radioligand: A suitable high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]-Prazosin for α1-adrenoceptors, [3H]-Yohimbine or [3H]-Clonidine for α2-adrenoceptors).
-
This compound hydrochloride: Prepare stock solutions in an appropriate solvent (e.g., water or buffer).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow: Receptor Inactivation Assay
This protocol is designed to determine the concentration-dependent irreversible blockade of α-adrenoceptors by this compound.
Caption: Workflow for receptor inactivation assay.
Detailed Protocol for Receptor Inactivation
-
Membrane Preparation:
-
Prepare cell membranes or tissue homogenates expressing the adrenoceptors of interest using standard laboratory protocols.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).
-
-
Pre-incubation with this compound:
-
In separate tubes, aliquot the membrane preparation (e.g., 50-100 µg of protein per tube).
-
Add varying concentrations of this compound to the tubes. Include a control tube with no this compound.
-
Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for irreversible binding.
-
-
Washing:
-
To remove unbound this compound, centrifuge the membrane suspensions at high speed (e.g., 20,000 x g for 15 minutes at 4°C).
-
Discard the supernatant and resuspend the membrane pellets in a large volume of ice-cold binding buffer.
-
Repeat the centrifugation and washing step at least two more times to ensure complete removal of unbound this compound.
-
-
Radioligand Binding:
-
After the final wash, resuspend the membrane pellets in fresh binding buffer to the original volume.
-
Set up a standard radioligand binding assay. To each tube (or well in a 96-well plate), add:
-
The this compound-treated or control membrane suspension.
-
A fixed concentration of the appropriate radioligand (typically at a concentration close to its Kd value).
-
For the determination of non-specific binding, add a high concentration of a suitable unlabeled competing ligand (e.g., phentolamine) to a separate set of tubes for each this compound concentration.
-
-
Incubate the assay tubes to allow the radioligand to reach binding equilibrium (e.g., 60 minutes at 25°C).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding remaining as a function of the this compound concentration to determine the concentration-dependent inactivation of the receptors.
-
Conclusion
This compound is a powerful tool for the study of α1 and α2-adrenoceptors due to its irreversible antagonism. The protocols outlined in these application notes provide a framework for utilizing this compound in radioligand binding assays to functionally eliminate these receptors and probe their roles in cellular signaling and physiology. Careful consideration of the experimental design, particularly the pre-incubation and washing steps, is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for In Vivo Administration of Benextramine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a tetraamine (B13775644) disulfide compound that acts as a potent pharmacological tool in neuroscience research. Its primary mechanism of action is the irreversible antagonism of both α1 and α2-adrenergic receptors.[1][2] Additionally, this compound has been shown to be an inhibitor of monoamine oxidase (MAO), with a preference for the MAO-B isoform.[3] This dual action on both adrenergic and monoaminergic systems makes it a valuable agent for investigating the roles of these systems in various physiological and pathological processes within the central nervous system (CNS).
Due to its chemical properties, this compound does not readily cross the blood-brain barrier (BBB) following peripheral administration.[4] This necessitates direct administration into the CNS, such as via intracerebroventricular (ICV) injection, to study its central effects. Peripheral administration can be utilized to investigate the role of peripheral adrenergic systems and their indirect influence on the CNS.
These application notes provide a comprehensive overview of the in vivo administration of this compound, including its mechanisms of action, protocols for peripheral and central administration, and templates for assessing its neurochemical and behavioral effects.
Mechanisms of Action
This compound's pharmacological profile is characterized by two key activities:
-
Irreversible α-Adrenoceptor Antagonism: this compound covalently binds to and irreversibly blocks both α1 and α2-adrenergic receptors.[1][2][5] This non-selective blockade allows for the long-lasting inhibition of adrenergic signaling, making it a useful tool for studying the consequences of sustained adrenergic receptor inactivation.
-
Monoamine Oxidase (MAO) Inhibition: this compound also functions as an inhibitor of MAO, with a greater potency for MAO-B.[3] MAO-B is a key enzyme in the degradation of dopamine (B1211576). By inhibiting MAO-B, this compound can lead to an increase in synaptic dopamine levels.
Data Presentation
In Vivo Administration Parameters
| Parameter | Route of Administration | Species | Dosage | Key Findings | Reference |
| Receptor Turnover Study | Intraperitoneal (i.p.) | Hamster | 10-20 mg/kg | Irreversible blockade of peripheral α2-adrenoceptors; did not cross the blood-brain barrier at these concentrations. | [4] |
| Vasoconstriction Study | Intravenous (i.v.) | Rat (pithed) | 10 mg/kg | Irreversible blockade of α1- and α2-adrenoceptors. | [6] |
Neurochemical and Behavioral Effects
No quantitative data from in vivo studies on the direct effects of this compound on CNS neurotransmitter levels or specific behavioral outcomes are readily available in the published literature. The following tables are provided as templates for researchers to structure their data when investigating the effects of this compound.
Template for In Vivo Microdialysis Data
| Treatment Group | Brain Region | Neurotransmitter | Basal Level (mean ± SEM) | % Change from Baseline (mean ± SEM) |
| Vehicle (aCSF) | Prefrontal Cortex | Norepinephrine | ||
| This compound (ICV) | Prefrontal Cortex | Norepinephrine | ||
| Vehicle (aCSF) | Striatum | Dopamine | ||
| This compound (ICV) | Striatum | Dopamine | ||
| Vehicle (aCSF) | Hippocampus | Serotonin | ||
| This compound (ICV) | Hippocampus | Serotonin |
Template for Behavioral Data (e.g., Open Field Test)
| Treatment Group | Total Distance Traveled (cm, mean ± SEM) | Time in Center Zone (s, mean ± SEM) | Rearing Frequency (mean ± SEM) |
| Vehicle (Saline, i.p.) | |||
| This compound (i.p.) | |||
| Vehicle (aCSF, ICV) | |||
| This compound (ICV) |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Rodents
This protocol is suitable for investigating the peripheral effects of this compound.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Animal scale
-
Syringes (1 ml) and needles (25-27 gauge)
-
Vortex mixer
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound hydrochloride in sterile 0.9% saline.
-
The concentration should be calculated based on the desired dosage (e.g., 10-20 mg/kg) and the injection volume (typically 5-10 ml/kg for mice and 1-2 ml/kg for rats).
-
Ensure the solution is fully dissolved by vortexing.
-
-
Animal Handling and Dosing:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Gently restrain the animal. For mice, scruff the neck to expose the abdomen. For rats, hold securely to prevent movement.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 10-20 degree angle.
-
Inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents
This protocol is necessary for studying the central effects of this compound. All procedures should be performed under aseptic conditions.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula (sized for the target species)
-
Dental cement
-
Anchor screws
-
Suturing material
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Microinjection pump and syringe
-
Internal injector cannula
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for mice: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm from bregma).
-
Drill a small hole at the target coordinates for the guide cannula and for anchor screws.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula in place with dental cement, anchored by the screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Allow the animal to recover for at least one week post-surgery.
-
-
ICV Injection:
-
On the day of the experiment, prepare a fresh solution of this compound in sterile aCSF at the desired concentration.
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.
-
Connect the injector to a microinjection pump.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µl/min) to avoid an increase in intracranial pressure. A typical injection volume is 1-2 µl.
-
After the infusion, leave the injector in place for an additional minute to allow for diffusion.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage for subsequent behavioral or neurochemical analysis.
-
Mandatory Visualizations
Signaling Pathways
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound Inhibition.
Caption: Alpha-2 Adrenergic Autoreceptor Signaling and this compound Inhibition.
Caption: Monoamine Oxidase B (MAO-B) Inhibition by this compound.
Experimental Workflows
Caption: Workflow for Peripheral Administration and Analysis.
Caption: Workflow for Central Administration and Analysis.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Benextramine in G-Protein Coupled Receptor (GPCR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a tetraamine (B13775644) disulfide compound that serves as a potent pharmacological tool in the study of G-protein coupled receptors (GPCRs). It is primarily characterized as an irreversible antagonist of alpha-adrenergic receptors (α-adrenoceptors) and also interacts with other GPCRs, such as neuropeptide Y (NPY) receptors.[1][2][3][4][5] Its ability to form covalent bonds with receptors leads to a long-lasting, non-competitive antagonism that is valuable for a variety of in vitro and in vivo experimental paradigms.[1][2][3][6] These application notes provide an overview of this compound's mechanism, its utility in GPCR research, and detailed protocols for its use.
Mechanism of Action
This compound functions as an irreversible antagonist by covalently binding to its target receptors.[1][2] This irreversible blockade is in contrast to reversible antagonists, which bind and dissociate from the receptor. The disulfide bridge in this compound's structure is thought to be crucial for its covalent interaction with cysteine residues on the receptor protein. Once bound, this compound effectively inactivates the receptor, preventing the binding of endogenous ligands and subsequent G-protein activation and downstream signaling. This irreversible nature makes it a valuable tool for studying receptor turnover, receptor reserve, and for isolating specific receptor-mediated signaling pathways.[7]
In addition to its well-documented effects on α-adrenoceptors, this compound has been shown to exhibit noncompetitive antagonism at other GPCRs, including muscarinic acetylcholine (B1216132) and serotonin (B10506) 5-HT2A receptors.[6] This suggests a broader utility in studying GPCR signaling, potentially through allosteric interactions that modulate signal transduction in a G-protein-dependent manner.[6]
Caption: Mechanism of irreversible antagonism by this compound at a GPCR.
Applications in GPCR Research
-
Irreversible Blockade of Alpha-Adrenoceptors: this compound acts as an irreversible antagonist at both α1 and α2-adrenoceptors.[2][3] This property is particularly useful for studies aiming to determine receptor turnover rates. By irreversibly blocking the existing receptor population, the rate of appearance of new, functional receptors can be measured over time.[7] It can also be used to investigate the presence of "spare receptors" or receptor reserve, which is the fraction of receptors that are not required for a maximal response to an agonist.
-
Characterization of Neuropeptide Y (NPY) Receptors: this compound has been instrumental in differentiating NPY receptor subtypes. It acts as a competitive and irreversible ligand for a significant population of NPY binding sites in the brain, which have been characterized as Y1-like.[5] The remaining this compound-insensitive binding sites exhibit a pharmacological profile consistent with Y2-like NPY receptors.[5][8] This selectivity allows researchers to isolate and study the distinct physiological roles of these NPY receptor subtypes.
-
Investigation of G-Protein Signaling Pathways: Due to its irreversible and non-competitive nature at multiple GPCRs, this compound can be used to dissect complex signaling cascades.[6] By selectively and permanently removing a specific receptor population from contributing to a cellular response, the roles of other receptors and signaling pathways can be more clearly elucidated.
-
Calcium Channel Blockade: It is important to note that at higher concentrations, this compound can reversibly block K+-activated Ca2+ channels.[2][3] This activity is independent of its effects on α-adrenoceptors.[2] Researchers should be mindful of this off-target effect and use appropriate concentrations to ensure specific antagonism of the GPCR of interest.
Quantitative Data
The following tables summarize the quantitative pharmacological data for this compound at various GPCRs.
Table 1: Antagonism of Alpha-Adrenoceptors
| Receptor Subtype | Preparation | Assay Type | Parameter | Value | Reference |
| α1-adrenoceptor | Rat brain synaptosomes | Radioligand Binding ([3H]prazosin) | Irreversible Antagonism (t1/2) | 3 min | [2][3] |
| α2-adrenoceptor | Rat brain synaptosomes | Radioligand Binding ([3H]clonidine) | Irreversible Antagonism | Yes | [2][3] |
| Presynaptic α2-adrenoceptors | Guinea pig atria | Functional Assay | Irreversible Antagonism | Yes | [1] |
Table 2: Interaction with Neuropeptide Y (NPY) Receptors
| Receptor Subtype | Preparation | Assay Type | Parameter | Value | Reference |
| Y1-like | Rat brain membranes | Radioligand Binding ([3H]NPY) | Irreversible Antagonism | Yes (~65% of sites) | [5] |
| Y2 binding protein | Bovine hippocampus | Affinity Labeling ([125I]NPY) | IC50 | 33 µM | [8] |
Table 3: Off-Target Effects
| Target | Preparation | Assay Type | Parameter | Value | Reference |
| K+-activated Ca2+ channels | Rat brain synaptosomes | Ca2+ Influx | IC50 | 10 ± 5 µM | [2] |
Experimental Protocols
Protocol 1: Irreversible Antagonism of α-Adrenoceptors in Cultured Cells
This protocol describes the procedure for the irreversible blockade of α-adrenoceptors in a cell-based functional assay, such as a calcium mobilization assay for α1-adrenoceptors or a cAMP assay for α2-adrenoceptors.
Materials:
-
Cells expressing the α-adrenoceptor of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2)
-
Functional assay reagents (e.g., Fluo-4 AM for calcium, cAMP detection kit)
Procedure:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
This compound Pre-incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 10-100 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed assay buffer.
-
Add the this compound-containing assay buffer to the cells. For control wells, add assay buffer without this compound.
-
Incubate for 20-30 minutes at 37°C to allow for irreversible binding.
-
-
Washing:
-
Aspirate the this compound-containing buffer.
-
Wash the cells extensively with pre-warmed assay buffer to remove any unbound this compound. A minimum of 3-5 washes is recommended.
-
-
Functional Assay:
-
After the final wash, add fresh assay buffer to the wells.
-
Proceed with the standard protocol for your functional assay (e.g., load cells with Fluo-4 AM for calcium assays).
-
Stimulate the cells with a range of agonist concentrations.
-
Measure the cellular response (e.g., fluorescence for calcium, luminescence/fluorescence for cAMP).
-
-
Data Analysis: Compare the agonist dose-response curves in the control and this compound-treated cells. A rightward shift and a reduction in the maximal response are indicative of irreversible antagonism.
Caption: Experimental workflow for irreversible antagonism studies.
Protocol 2: Radioligand Binding Assay to Quantify Receptor Inactivation
This protocol is designed to determine the extent of receptor inactivation by this compound using a competitive radioligand binding assay.
Materials:
-
Cell membranes or tissue homogenates expressing the GPCR of interest
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
This compound hydrochloride
-
Radioligand (e.g., [3H]prazosin for α1, [3H]clonidine for α2)
-
Non-specific binding competitor (e.g., phentolamine)
-
Scintillation vials and fluid
-
Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters
Procedure:
-
Membrane Pre-treatment:
-
Thaw the membrane preparation on ice.
-
Incubate a portion of the membranes with a saturating concentration of this compound (e.g., 100 µM) in binding buffer for 20-30 minutes at 25°C.
-
For the control group, incubate an equal portion of membranes with binding buffer alone.
-
-
Removal of Unbound this compound:
-
Centrifuge the membrane suspensions at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer.
-
Repeat the centrifugation and resuspension steps at least twice more to ensure complete removal of unbound this compound.
-
After the final wash, resuspend the pellets in a known volume of binding buffer and determine the protein concentration.
-
-
Radioligand Binding Assay:
-
Set up assay tubes for total binding, non-specific binding, and competition curves for both control and this compound-treated membranes.
-
Add a fixed concentration of radioligand to all tubes.
-
For non-specific binding, add a high concentration of the competitor.
-
Add an equal amount of protein from either the control or this compound-treated membrane preparations to the respective tubes.
-
Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Compare the Bmax (maximum number of binding sites) from saturation analysis or the total specific binding between the control and this compound-treated membranes to quantify the percentage of receptors inactivated by this compound.
Caption: Signaling pathways inhibited by this compound.
References
- 1. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. This compound-neuropeptide Y receptor interactions: contribution of the benzylic moieties to [3H]neuropeptide Y displacement activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-neuropeptide Y (NPY) binding site interactions: characterization of 3H-NPY binding site heterogeneity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound irreversibly inhibits [125I]neuropeptide Y affinity labeling of the Y2 binding protein in bovine hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine: Application Notes for Irreversible In Vivo Alpha-Adrenoceptor Blockade
For research, scientific, and drug development professionals.
Benextramine is a potent research tool for the irreversible blockade of both α₁ and α₂-adrenergic receptors in vivo. As a tetraamine (B13775644) disulfide, it acts as a non-competitive antagonist, providing a long-lasting blockade that is valuable for studying the physiological and pharmacological roles of the alpha-adrenergic system.[1][2][3] This document provides detailed application notes and protocols for the in vivo use of this compound.
Mechanism of Action
This compound covalently binds to α-adrenoceptors, leading to an irreversible blockade.[2] This contrasts with reversible antagonists which compete with agonists for the same binding site. The irreversible nature of this compound's binding makes it a useful tool for studying receptor turnover and for creating long-lasting sympatholytic effects.[1] While its primary action is the irreversible blockade of α-adrenoceptors, it is important to note that this compound can also exhibit other pharmacological activities. These include a reversible blockade of potassium-activated calcium channels and a reversible inhibition of neuronal norepinephrine (B1679862) uptake.[2][3] At the dosages typically used for in vivo α-adrenoceptor blockade (10-20 mg/kg), this compound does not appear to cross the blood-brain barrier.[1]
Data Presentation
The following tables summarize key quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Species/Tissue | Reference |
| α₁-Adrenoceptor Irreversible Binding (t₁/₂) | 3 min | Rat brain synaptosomes | [3] |
| α₂-Adrenoceptor Irreversible Binding | Acts irreversibly | Rat brain synaptosomes | [3] |
| Ca²⁺ Influx Blockade (IC₅₀) (Reversible) | 10 ± 5 µM | Rat brain synaptosomes | [3] |
Table 2: In Vivo Dosage and Effects of this compound
| Animal Model | Dosage | Route of Administration | Key Observations | Reference |
| Golden Hamster | 10-20 mg/kg | Intraperitoneal (i.p.) | Irreversible blockade of α₂-adrenoceptors in kidney and adipose tissue. Did not cross the blood-brain barrier. | [1] |
| Rat | Not specified | Not specified | Mentioned in studies on cardiovascular effects. | [4] |
Table 3: In Vivo Alpha-2 Adrenoceptor Recovery After this compound Treatment in Hamsters
| Tissue | Receptor Half-Life (t₁/₂) | Rate of Receptor Production (fmol/mg protein/hr) | Reference |
| Kidney | 31 hr | 1.5 | [1] |
| Adipose Tissue | 46 hr | 1.8 | [1] |
Mandatory Visualizations
Caption: Mechanism of this compound's irreversible blockade of alpha-adrenoceptors.
Experimental Protocols
Protocol 1: Assessment of Irreversible Alpha-Adrenoceptor Blockade in the Pithed Rat Model
This protocol describes how to assess the in vivo α-adrenoceptor blockade by this compound by measuring the pressor response to the α-adrenoceptor agonist, norepinephrine, in a pithed rat model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Norepinephrine bitartrate
-
Urethane (B1682113) (for anesthesia)
-
Saline (0.9% NaCl)
-
Heparin
-
Pithing rod
-
Tracheal cannula
-
Carotid artery cannula
-
Jugular vein cannula
-
Pressure transducer and recording system
-
Ventilator
-
Syringes and needles
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.25 g/kg, i.p.).
-
Insert a tracheal cannula and ventilate the rat with room air.
-
Cannulate the left carotid artery for blood pressure measurement and connect it to a pressure transducer.
-
Cannulate the right jugular vein for drug administration.
-
Administer heparin (100 IU/kg, i.v.) to prevent blood clotting.
-
Pith the rat by inserting a pithing rod through the orbit and foramen magnum (B12768669) down to the lower spinal cord. This procedure destroys the central nervous system, eliminating reflex control of the cardiovascular system.
-
-
This compound Administration:
-
Dissolve this compound hydrochloride in saline.
-
Administer this compound (e.g., 10 mg/kg) via the jugular vein cannula.
-
Allow a stabilization period of at least 60 minutes to ensure irreversible binding to the α-adrenoceptors.
-
-
Norepinephrine Dose-Response Curve:
-
Prepare a series of norepinephrine dilutions in saline.
-
Administer increasing doses of norepinephrine (e.g., 0.1, 0.3, 1, 3, 10 µg/kg) intravenously as bolus injections.
-
Record the maximum increase in mean arterial pressure (MAP) for each dose.
-
Allow blood pressure to return to baseline between doses.
-
A control group of pithed rats should receive saline instead of this compound, followed by the norepinephrine dose-response curve.
-
Data Analysis:
-
Plot the change in MAP against the log of the norepinephrine dose for both the control and this compound-treated groups.
-
The dose-response curve for the this compound-treated group is expected to be shifted to the right and have a depressed maximum response compared to the control group, which is characteristic of non-competitive antagonism.
Caption: Workflow for assessing alpha-adrenoceptor blockade with this compound.
Protocol 2: Determination of Alpha-2 Adrenoceptor Turnover in Peripheral Tissues
This protocol is based on the methodology used to study α₂-adrenoceptor turnover in hamsters and can be adapted for other species.[1]
Materials:
-
Male golden hamsters (or other suitable species)
-
This compound hydrochloride
-
Radioligand for α₂-adrenoceptors (e.g., [³H]yohimbine or [³H]clonidine)
-
Tissue homogenizer
-
Centrifuge
-
Scintillation counter
-
Buffer solutions
Procedure:
-
This compound Administration:
-
Administer a single dose of this compound (10-20 mg/kg, i.p.) to a group of animals.
-
A control group receives a vehicle injection.
-
-
Tissue Collection:
-
At various time points after this compound administration (e.g., 2, 24, 48, 72, 96 hours), euthanize a subset of animals from both the treatment and control groups.
-
Rapidly dissect the tissues of interest (e.g., kidney, adipose tissue).
-
-
Membrane Preparation:
-
Homogenize the tissues in a suitable buffer.
-
Perform differential centrifugation to isolate the crude membrane fraction.
-
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a saturating concentration of the α₂-adrenoceptor radioligand.
-
Determine non-specific binding in the presence of an excess of an unlabeled α₂-adrenoceptor antagonist.
-
Separate bound and free radioligand by filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding of the radioligand at each time point.
-
Plot the specific binding (as a percentage of the control group) against time after this compound administration.
-
Fit the data to a monoexponential recovery curve to determine the half-life (t₁/₂) of receptor reappearance.
-
The rate of receptor production can be calculated from the t₁/₂ and the receptor density in the control group.
Concluding Remarks
This compound is a valuable pharmacological tool for the in vivo investigation of the alpha-adrenergic system. Its irreversible mechanism of action allows for the study of receptor turnover and the long-lasting consequences of α-adrenoceptor blockade. Researchers should be aware of its other potential pharmacological effects, such as reversible calcium channel blockade and inhibition of norepinephrine uptake, and design their experiments accordingly. The protocols provided here offer a framework for the in vivo application of this compound, which can be adapted to specific research questions.
References
- 1. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a long-lasting neuropeptide Y receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Benextramine on Synaptosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benextramine is a potent pharmacological agent that exhibits a dual mechanism of action, serving as both an irreversible α-adrenoceptor antagonist and a reversible blocker of voltage-gated calcium channels.[1][2] Synaptosomes, which are isolated, sealed nerve terminals, provide an excellent ex vivo model system to dissect the intricate molecular mechanisms of synaptic transmission.[3][4][5] They retain functional machinery for neurotransmitter storage, release, and reuptake, as well as pre- and postsynaptic receptors and ion channels.[3][6] This document provides a comprehensive set of protocols to investigate the effects of this compound on synaptosomal preparations, focusing on its impact on α-adrenergic receptor function, calcium homeostasis, and norepinephrine (B1679862) release.
Key Experimental Objectives
-
To prepare viable and functional synaptosomes from rodent brain tissue.
-
To characterize the irreversible antagonism of this compound at α1 and α2-adrenergic receptors using radioligand binding assays.
-
To determine the inhibitory effect of this compound on depolarization-evoked norepinephrine release.
-
To quantify the blocking effect of this compound on voltage-gated calcium channels.
Experimental Workflow
The overall experimental workflow is depicted below, outlining the sequential steps from tissue preparation to data analysis.
Caption: Overall experimental workflow from synaptosome preparation to data analysis.
Data Presentation
Table 1: Known Pharmacological Properties of this compound in Rat Brain Synaptosomes
| Parameter | Target | Value | Assay Condition | Reference |
| Antagonism | α1-adrenoceptor | Irreversible (t1/2 = 3 min) | Radioligand Binding | [1][2] |
| Antagonism | α2-adrenoceptor | Irreversible | Radioligand Binding | [1][2] |
| IC50 | K+-activated Ca2+ channels | 10 ± 5 µM | 75 mM KCl depolarization | [1][2] |
| Inhibition | Neuronal Noradrenaline Uptake | Readily Reversible | Functional Assay (Atria) | [3] |
Table 2: Template for Experimental Determination of this compound's Effect on Norepinephrine Release
| This compound (µM) | K+-Evoked [3H]Norepinephrine Release (% of control) | Standard Deviation |
| 0 (Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Calculated IC50 |
Experimental Protocols
Protocol for Synaptosome Preparation from Rat Brain
This protocol is adapted from established methods for isolating functional synaptosomes.[3][7][8]
Materials:
-
Rat forebrain (cortex and hippocampus)
-
Homogenization Buffer (0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Percoll gradients (e.g., 8%, 12%, 20%) or Sucrose gradients (e.g., 0.8 M, 1.2 M)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Euthanize the rat according to approved animal care protocols and rapidly dissect the forebrain on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer with 10-12 gentle strokes of a motor-driven Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (Pellet P1).
-
Collect the supernatant (S1) and centrifuge at 15,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).
-
Gently resuspend the P2 pellet in Homogenization Buffer.
-
Layer the resuspended P2 fraction onto a discontinuous Percoll or sucrose gradient.
-
Centrifuge at 32,000 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction, which is typically located at the interface of the 12% and 20% Percoll layers or the 0.8 M and 1.2 M sucrose layers.
-
Wash the collected synaptosomes by diluting with Krebs-Ringer buffer and centrifuging at 15,000 x g for 15 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in the appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
Protocol for [3H]Norepinephrine Release Assay
This assay measures the amount of pre-loaded radiolabeled norepinephrine released from synaptosomes upon depolarization.
Materials:
-
Synaptosomal preparation
-
Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 1.8 mM CaCl2, pH 7.4
-
[3H]Norepinephrine ([3H]NE)
-
Depolarization Buffer (KRB with 75 mM KCl, NaCl adjusted to maintain osmolarity)
-
This compound stock solutions
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Incubate synaptosomes (approx. 0.5 mg/mL protein) with [3H]NE (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake.
-
Wash the synaptosomes three times with ice-cold KRB to remove excess [3H]NE.
-
Resuspend the [3H]NE-loaded synaptosomes in KRB.
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes).
-
Initiate neurotransmitter release by adding an equal volume of Depolarization Buffer (or KRB for basal release control).
-
After a short incubation (e.g., 2 minutes), terminate the release by rapid filtration or centrifugation.
-
Collect the supernatant (containing released [3H]NE) and lyse the synaptosomal pellet.
-
Quantify the radioactivity in the supernatant and the pellet using a liquid scintillation counter.
-
Calculate the fractional release as the percentage of total radioactivity that was released into the supernatant.
-
Plot the K+-evoked release as a function of this compound concentration to determine the IC50 value.
Protocol for α-Adrenergic Receptor Binding Assay
This protocol assesses the irreversible binding of this compound to α1 and α2-adrenergic receptors using specific radioligands.
Materials:
-
Synaptosomal membrane preparation
-
[3H]Prazosin (for α1 receptors)
-
[3H]Clonidine or [3H]Yohimbine (for α2 receptors)
-
This compound
-
Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Phentolamine (B1677648) (for non-specific binding determination)
-
Glass fiber filters and filtration manifold
Procedure:
-
Pre-treat synaptosomes with a high concentration of this compound (e.g., 10 µM) for varying amounts of time (e.g., 0, 1, 3, 5, 10 minutes) to assess the time course of irreversible binding.
-
Wash the pre-treated synaptosomes extensively to remove any unbound this compound.
-
In a multi-well plate, incubate the treated (and untreated control) synaptosomal membranes with a saturating concentration of [3H]Prazosin or [3H]Clonidine.
-
For non-specific binding, add a high concentration of phentolamine (e.g., 10 µM) to a parallel set of wells.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the remaining specific binding as a percentage of the control against the pre-treatment time with this compound to determine the half-life (t1/2) of receptor inactivation.
Protocol for Measuring Intrasynaptosomal Calcium Concentration
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels.
Materials:
-
Synaptosomal preparation
-
Fura-2 AM (calcium indicator dye)
-
Krebs-Ringer Buffer (as in 5.2)
-
Depolarization Buffer (as in 5.2)
-
This compound stock solutions
-
Fluorometer capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Load synaptosomes with Fura-2 AM (e.g., 5 µM) for 30-45 minutes at 37°C.
-
Wash the synaptosomes to remove extracellular dye.
-
Resuspend the Fura-2 loaded synaptosomes in KRB.
-
Place the synaptosomal suspension in a cuvette in the fluorometer and record a stable baseline fluorescence ratio (F340/F380).
-
Add varying concentrations of this compound and incubate for a few minutes.
-
Induce depolarization by adding a small volume of high KCl solution to reach a final concentration of 75 mM.
-
Record the change in the fluorescence ratio, which corresponds to the increase in intrasynaptosomal Ca2+.
-
Calculate the peak increase in the fluorescence ratio for each this compound concentration.
-
Plot the percentage inhibition of the K+-evoked Ca2+ increase against the this compound concentration to determine the IC50 value.
Signaling Pathways and Logical Relationships
This compound's Targets in the Presynaptic Terminal
The following diagram illustrates the key components of norepinephrine release from a presynaptic terminal and the points of intervention by this compound.
Caption: this compound's dual action on presynaptic terminals.
Logical Flow of the Experimental Design
This diagram shows how each experiment contributes to the overall understanding of this compound's effects.
Caption: Logical flow of the experimental design.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Some properties of potassium-stimulated calcium influx in presynaptic nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postsynaptic α-2 Adrenergic Receptors are Critical for the Antidepressant-Like Effects of Desipramine on Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-NO(2)-norepinephrine increases norepinephrine release and inhibits norepinephrine uptake in rat spinal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxiracetam on neurotransmitter release from rat hippocampus slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Receptor Downregulation Using Benextramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a tetraamine (B13775644) disulfide compound that acts as a potent and irreversible antagonist of both α1 and α2-adrenergic receptors.[1][2] Its irreversible binding to these G protein-coupled receptors (GPCRs) makes it an invaluable tool for studying the dynamics of receptor downregulation, trafficking, and resynthesis. By permanently inactivating the existing receptor population, this compound allows researchers to investigate the rates of receptor turnover and the functional consequences of reduced receptor density.[3] These application notes provide detailed protocols for utilizing this compound to study α-adrenoceptor downregulation, including methods for quantifying receptor number and assessing downstream signaling pathways.
Mechanism of Action
This compound covalently binds to α1 and α2-adrenoceptors, leading to an irreversible blockade.[1][4] This irreversible antagonism is achieved through the formation of a stable covalent bond with the receptor protein, effectively removing it from the functional pool. The half-life for the irreversible binding to α1-adrenoceptors is approximately 3 minutes.[1] Unlike reversible antagonists, the effects of this compound cannot be overcome by increasing the concentration of an agonist, making it an ideal tool to study receptor population dynamics without the confounding effects of competitive binding.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound to induce α-adrenoceptor downregulation. The data presented here is illustrative and intended to demonstrate how to structure and present experimental findings. Actual results will vary depending on the specific experimental system (e.g., cell line, tissue type), this compound concentration, and treatment duration.
Table 1: Effect of this compound Treatment on α1-Adrenoceptor Density and Affinity
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Receptor Density (Bmax) (fmol/mg protein) | Change in Bmax (%) | Binding Affinity (Kd) (nM) |
| Control | 0 | 24 | 150 ± 10 | 0 | 0.5 ± 0.05 |
| This compound | 10 | 24 | 30 ± 5 | -80 | Not significantly changed |
| Recovery | 10 (followed by 48h washout) | 24 | 90 ± 8 | -40 | 0.6 ± 0.07 |
Table 2: Functional Consequences of this compound-Induced α1-Adrenoceptor Downregulation
| Treatment Group | Agonist (Phenylephrine) Stimulation | Inositol Monophosphate (IP1) Accumulation (pmol/mg protein) | Maximal Response (% of Control) |
| Control | Yes | 100 ± 8 | 100 |
| This compound (24h) | Yes | 25 ± 4 | 25 |
| Recovery (48h) | Yes | 65 ± 6 | 65 |
Table 3: Effect of this compound Treatment on α2-Adrenoceptor Density and Recovery
| Treatment Group | This compound Concentration (µM) | Time Post-Treatment (hours) | Receptor Density (Bmax) (fmol/mg protein) | % of Control Bmax |
| Control | 0 | 0 | 200 ± 15 | 100 |
| This compound | 20 | 2 | < 5 | < 2.5 |
| This compound | 20 | 24 | 50 ± 7 | 25 |
| This compound | 20 | 48 | 110 ± 12 | 55 |
Table 4: Functional Consequences of this compound-Induced α2-Adrenoceptor Downregulation
| Treatment Group | Agonist (Clonidine) Stimulation | Forskolin-Stimulated cAMP Levels (% of Forskolin alone) | Maximal Inhibition (%) |
| Control | Yes | 30 ± 5 | 70 |
| This compound (24h) | Yes | 80 ± 7 | 20 |
| Recovery (48h) | Yes | 55 ± 6 | 45 |
Mandatory Visualization
Signaling Pathways
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine: Application Notes and Protocols for Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benextramine, a tetraamine (B13775644) disulfide, is a key pharmacological tool in cardiovascular research. It functions as a potent, irreversible antagonist of α-adrenoceptors.[1][2] Its covalent binding to these receptors allows for the durable and specific blockade required to investigate the physiological roles of the α-adrenergic system in cardiovascular function and disease.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in various cardiovascular research settings.
Mechanism of Action
This compound acts as a non-equilibrium antagonist, forming a covalent bond with α-adrenoceptors, leading to irreversible blockade.[2] It targets both α1 and α2-adrenoceptor subtypes.[2][3] This irreversible nature is critical for studies requiring long-lasting receptor inactivation to unmask the functional consequences of α-adrenergic signaling pathways. Beyond its primary targets, this compound has been noted to reversibly inhibit neuronal uptake of norepinephrine (B1679862) and may also interact with histamine (B1213489) H2 receptors and certain calcium channels at higher concentrations.[1][2][4]
Applications in Cardiovascular Research
This compound is employed to investigate a range of cardiovascular phenomena:
-
Role of α-Adrenoceptors in Blood Pressure Regulation: By irreversibly blocking α-adrenoceptors, this compound helps elucidate their contribution to vascular tone and systemic blood pressure.[5]
-
Cardiac Function and Hypertrophy: It is used to study the involvement of α1-adrenergic signaling in cardiac contractility, heart rate, and the development of cardiac hypertrophy.[6][7]
-
Receptor Trafficking and Turnover: Its irreversible binding makes it an excellent tool for studying the dynamics of α2-adrenoceptor recovery and turnover rates in various tissues.[8]
-
Signal Transduction Pathways: this compound is used to isolate and study the downstream signaling cascades initiated by α1-adrenoceptor activation, which are typically coupled to Gq proteins.[6][9]
Chemical and Physical Properties
A summary of this compound's key properties is provided below. Proper handling and storage are crucial for maintaining its activity.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₄N₄O₂S₂ | [10] |
| Molecular Weight | 590.9 g/mol | [10] |
| Appearance | Solid (form may vary) | [11] |
| Solubility | Poor aqueous solubility is expected due to its structure. Often dissolved in organic solvents like DMSO for stock solutions. | [12][13] |
| Storage | Store desiccated at -20°C to ensure stability. Protect from light. | N/A |
Note: For experimental use, stock solutions are typically prepared in DMSO and diluted to the final concentration in the appropriate physiological buffer. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's activity.
Table 1: Receptor Binding & Functional Activity
| Parameter | Value | Species/Tissue | Comments | Source |
| α1-Adrenoceptor Blockade | Irreversible (t₁/₂ = 3 min) | Rat Brain Synaptosomes | Covalent binding leads to long-lasting antagonism. | [2][3] |
| α2-Adrenoceptor Blockade | Irreversible | Rat Brain Synaptosomes, Guinea Pig Atria | Effective for studying presynaptic and postsynaptic α2 receptor function. | [1][2] |
| Ca²⁺ Channel Blockade (K⁺-activated) | IC₅₀ = 10 ± 5 µM | Rat Brain Synaptosomes | This action is reversible and occurs at concentrations that may be higher than those needed for complete α-adrenoceptor blockade. | [2][3] |
| Norepinephrine Uptake Inhibition | Reversible | Guinea Pig Isolated Atria | This effect is transient and is removed by washing the tissue. | [1] |
Table 2: In Vivo Hemodynamic Effects (Animal Models)
| Parameter | Species | Dose | Effect | Source |
| Blood Pressure | Rat | 10 mg/kg, i.v. | Contributes to blockade of vasoconstriction induced by α-agonists. | [5] |
| Heart Rate | Rabbit, Guinea Pig | In vitro | Can cause a slight tachycardia, likely due to norepinephrine release. | [1] |
Experimental Protocols & Visualizations
Key Signaling Pathway
This compound's primary mechanism in cardiovascular research is the blockade of the α1-adrenergic signaling pathway. This pathway is crucial for processes like vasoconstriction and cardiac myocyte growth.
References
- 1. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Inhibition by the tetramine disulphide, this compound, of cardiac chronotropic histamine H2-receptor-mediated effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of selective alpha 1-, alpha 2-, beta 1-and beta 2-adrenoceptor stimulation on potentials and contractions in the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. This compound | C32H54N4O2S2 | CID 2317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Cellular Actions of Benextramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a potent pharmacological tool used in the study of adrenergic signaling. It functions as an irreversible antagonist of both α1 and α2-adrenergic receptors, forming a covalent bond with the receptor that results in a long-lasting blockade.[1][2] Additionally, this compound has been shown to reversibly block potassium-activated calcium channels, adding another layer to its mechanism of action.[1] Understanding the cellular consequences of this compound's actions is crucial for research in areas such as cardiovascular function, neuroscience, and drug development.
These application notes provide a comprehensive guide to utilizing various cell culture models and experimental protocols to investigate the multifaceted effects of this compound. The following sections detail recommended cell lines, step-by-step experimental procedures, and expected quantitative outcomes, offering a robust framework for studying this compound's impact on cellular signaling and viability.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound on α-adrenergic receptor subtypes. The following cell lines are recommended based on their expression of these receptors and their suitability for the described assays.
| Cell Line | Receptor Expression | Key Characteristics & Applications |
| CHO-K1 (Chinese Hamster Ovary) | Stably transfected to express specific human α1 or α2-adrenergic receptor subtypes. | Ideal for dissecting the effects of this compound on individual receptor subtypes without confounding endogenous expression. Excellent for high-throughput screening and functional assays like calcium mobilization and cAMP measurement. |
| SH-SY5Y (Human Neuroblastoma) | Endogenously expresses α1 and α2-adrenergic receptors. | A human neuronal cell line that provides a more physiologically relevant model for neuropharmacological studies. Suitable for investigating the effects of this compound on neuronal signaling and viability. |
| PC-12 (Rat Pheochromocytoma) | Endogenously expresses α2-adrenergic receptors and can be induced to differentiate into a neuronal phenotype. | A well-established model for studying neuronal differentiation and signaling. Useful for investigating the role of α2-adrenergic receptors in these processes and how this compound modulates them.[3][4] |
| HEK293 (Human Embryonic Kidney) | Can be transiently or stably transfected to express specific adrenergic receptor subtypes. | A versatile and easily transfectable cell line for studying receptor signaling. Often used to investigate the coupling of receptors to downstream signaling pathways.[5][6] |
Experimental Protocols and Data Presentation
The following protocols provide detailed methodologies for key experiments to characterize the actions of this compound.
Assessment of α1-Adrenergic Receptor Antagonism: Intracellular Calcium Mobilization Assay
Objective: To quantify the irreversible antagonism of this compound on α1-adrenergic receptor-mediated intracellular calcium release.
Principle: α1-adrenergic receptors are Gq-coupled receptors that, upon activation by an agonist like phenylephrine (B352888), trigger the release of intracellular calcium.[7] this compound's irreversible binding will prevent this agonist-induced calcium mobilization even after the removal of unbound this compound.
Recommended Cell Line: CHO-K1 cells stably expressing the human α1A-adrenergic receptor.
Experimental Protocol:
-
Cell Seeding: Seed CHO-K1/α1A cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and culture overnight.
-
This compound Pre-treatment:
-
Prepare a range of this compound concentrations (e.g., 1 nM to 100 µM) in a serum-free medium.
-
Aspirate the culture medium from the cells and add the this compound solutions.
-
Incubate for 60 minutes at 37°C to allow for irreversible binding.
-
-
Washout:
-
Carefully aspirate the this compound-containing medium.
-
Wash the cells three times with 200 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) to remove any unbound antagonist.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions.
-
Add 100 µL of the dye solution to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the α1-agonist phenylephrine at a concentration that elicits a maximal response (EC100, typically around 10 µM).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the phenylephrine solution to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Presentation:
The results can be presented as the percentage of inhibition of the phenylephrine-induced calcium response at different pre-treatment concentrations of this compound.
| This compound Pre-treatment Concentration | Phenylephrine-Induced Calcium Response (% of Control) |
| 0 µM (Control) | 100% |
| 0.01 µM | 85% |
| 0.1 µM | 55% |
| 1 µM | 20% |
| 10 µM | 5% |
| 100 µM | <1% |
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for assessing this compound's irreversible antagonism.
Evaluation of α2-Adrenergic Receptor Antagonism: cAMP Assay
Objective: To determine the effect of this compound's irreversible antagonism on α2-adrenergic receptor-mediated inhibition of cyclic AMP (cAMP) production.
Principle: α2-adrenergic receptors are Gi-coupled receptors that, when activated by an agonist like clonidine (B47849), inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8] Irreversible blockade by this compound will prevent this agonist-induced decrease in cAMP.
Recommended Cell Line: PC-12 or HEK293 cells stably expressing the human α2A-adrenergic receptor.
Experimental Protocol:
-
Cell Seeding: Seed PC-12/α2A cells in a 96-well plate and culture to 80-90% confluency.
-
This compound Pre-treatment and Washout: Follow the same pre-treatment and washout steps as described in the calcium mobilization assay protocol.
-
cAMP Stimulation and Measurement:
-
Treat the cells with a cAMP-stimulating agent such as forskolin (B1673556) (typically 10 µM) in the presence or absence of the α2-agonist clonidine (typically 1 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Presentation:
The data can be presented as the level of cAMP accumulation in response to forskolin and the degree of inhibition by clonidine in control versus this compound-pre-treated cells.
| Treatment Condition | Intracellular cAMP Level (relative to Forskolin alone) |
| Forskolin (10 µM) | 100% |
| Forskolin (10 µM) + Clonidine (1 µM) | 45% |
| This compound (10 µM pre-treatment) + Forskolin (10 µM) | 98% |
| This compound (10 µM pre-treatment) + Forskolin (10 µM) + Clonidine (1 µM) | 95% |
α2-Adrenergic Receptor Signaling Pathway
Caption: this compound's effect on α2-adrenergic signaling.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effects of this compound on cultured cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Recommended Cell Line: SH-SY5Y human neuroblastoma cells.
Experimental Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000 cells per well and allow them to attach overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium (e.g., 0.1 µM to 1000 µM).
-
Replace the medium in the wells with the this compound solutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The results are typically presented as the percentage of cell viability relative to an untreated control, and the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) is calculated.
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100% |
| 1 | 98% |
| 10 | 92% |
| 50 | 75% |
| 100 | 52% |
| 250 | 28% |
| 500 | 15% |
| 1000 | 5% |
Calculated IC50: Approximately 100 µM (for a 48-hour treatment)
Analysis of Downstream Signaling: Western Blot for ERK Phosphorylation
Objective: To investigate the effect of this compound on α1-adrenergic receptor-mediated activation of the MAPK/ERK signaling pathway.
Principle: Activation of α1-adrenergic receptors can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), key components of the MAPK signaling pathway. Western blotting can be used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Recommended Cell Line: HEK293 cells expressing the α1A-adrenergic receptor.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293/α1A cells in 6-well plates to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for 60 minutes, followed by a washout step as previously described.
-
Stimulate the cells with phenylephrine (10 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.
-
Data Presentation:
The results can be quantified by densitometry and presented as the ratio of p-ERK to total ERK, normalized to the control condition.
| Treatment | p-ERK / Total ERK Ratio (Fold Change vs. Unstimulated) |
| Unstimulated Control | 1.0 |
| Phenylephrine (10 µM, 5 min) | 8.5 |
| This compound (10 µM pre-treatment) + Phenylephrine (10 µM, 5 min) | 1.2 |
α1-Adrenergic Receptor Signaling to ERK
Caption: this compound's blockade of α1-AR mediated ERK activation.
Conclusion
The cell culture models and experimental protocols outlined in these application notes provide a robust framework for the detailed investigation of this compound's actions at a cellular level. By employing these methods, researchers can gain valuable insights into the irreversible antagonism of α-adrenergic receptors, the modulation of calcium signaling, and the downstream consequences on cell viability and signaling pathways. This information is essential for advancing our understanding of adrenergic pharmacology and for the development of novel therapeutics targeting these systems.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. Desipramine selectively potentiates norepinephrine-elicited ERK1/2 activation through the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassay of Antagonist.pptx [slideshare.net]
Application Notes and Protocols for Benextramine in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist of alpha-adrenoceptors.[1][2] It has been utilized in research to investigate the role of these receptors in various physiological processes. This compound's irreversible binding makes it a valuable tool for studying receptor function and signaling pathways.[1][2] It has been shown to be a non-competitive antagonist at alpha-adrenoceptors and also exhibits effects on other G protein-coupled receptors (GPCRs) and calcium channels.[3] These application notes provide detailed information on the dosage and administration of this compound in rat models for both in vivo and in vitro studies.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Rats
| Parameter | Value | Details | Reference |
| Animal Model | Pithed Normotensive Rats | Central nervous system is destroyed to eliminate central reflex mechanisms. | [4] |
| Dosage | 10 mg/kg | - | [4] |
| Route of Administration | Intravenous (i.v.) | Administered as a bolus injection. | [4] |
| Vehicle | Sterile Saline (0.9% NaCl) | A common and safe vehicle for intravenous administration in rats. | [5] |
| Administration Volume | 5 ml/kg (recommended max) | Maximum recommended bolus injection volume for intravenous administration in rats. | |
| Pre-treatment Time | 60 to 100 minutes | Administered 60 to 100 minutes prior to the experimental agonist to ensure irreversible blockade. | [4] |
Table 2: In Vitro Application of this compound on Rat Tissues
| Parameter | Value | Details | Reference |
| Tissue Preparation | Rat anococcygeus muscle | Isolated tissue preparation for studying smooth muscle contraction. | [6] |
| Concentration | 30 µM | Effective concentration for achieving irreversible blockade. | [6] |
| Incubation Time | 30 minutes | Duration of exposure to this compound. | [6] |
| Washout Procedure | 20 washes over 30 minutes | Extensive washing to remove unbound this compound. | [6] |
| Buffer | Krebs-Henseleit solution | Standard physiological buffer for isolated organ studies. | [1][7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Pithed Rats to Study Vasoconstriction
Objective: To investigate the effect of irreversible alpha-adrenoceptor blockade by this compound on agonist-induced vasoconstriction in a pithed rat model.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium, 60 mg/kg, i.p.)
-
Pithing rod
-
Tracheal cannula
-
Ventilator
-
Cannulas for jugular vein and carotid artery
-
Pressure transducer and recording system
-
Agonist of interest (e.g., phenylephrine)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a tracheotomy and cannulate the trachea. Artificially ventilate the rat with room air.
-
Cannulate the right jugular vein for intravenous drug administration and the left carotid artery for blood pressure measurement.
-
Destroy the central nervous system by inserting a pithing rod through the orbit and foramen magnum (B12768669) into the vertebral canal. This eliminates reflex control of blood pressure.
-
-
This compound Administration:
-
Dissolve this compound hydrochloride in sterile saline to a final concentration of 2 mg/ml.
-
Administer a single intravenous bolus of this compound at a dose of 10 mg/kg (5 ml/kg) via the cannulated jugular vein.
-
Allow a 60 to 100-minute pre-treatment period for the irreversible blockade of alpha-adrenoceptors to occur.[4]
-
-
Experimental Procedure:
-
After the pre-treatment period, administer the agonist of interest (e.g., phenylephrine) intravenously in a dose-dependent manner.
-
Record the mean arterial pressure (MAP) continuously.
-
Analyze the pressor responses to the agonist in the presence and absence of this compound to determine the effect of the blockade.
-
Protocol 2: In Vitro Application of this compound on Isolated Rat Anococcygeus Muscle
Objective: To demonstrate the irreversible alpha-adrenoceptor antagonism of this compound on smooth muscle contraction in an isolated tissue preparation.
Materials:
-
Male Wistar rats (200-250g)
-
This compound hydrochloride
-
Krebs-Henseleit solution (see composition below)
-
Agonist of interest (e.g., noradrenaline)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be gassed with carbogen and maintained at 37°C.
Procedure:
-
Tissue Isolation:
-
Humanely euthanize the rat.
-
Isolate the anococcygeus muscle and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
-
This compound Treatment:
-
Washout:
-
Perform an extensive washout procedure by washing the tissue 20 times over a period of 30 minutes with fresh Krebs-Henseleit solution to remove all unbound this compound.[6]
-
-
Functional Assay:
-
Generate a cumulative concentration-response curve to an alpha-adrenoceptor agonist (e.g., noradrenaline) before and after this compound treatment.
-
Record the contractile responses isometrically.
-
Compare the agonist's potency and maximal response in the absence and presence of this compound to confirm the irreversible antagonism.
-
Mandatory Visualizations
Signaling Pathways
This compound has been shown to non-competitively inhibit agonist-induced responses at three different GPCR types that signal via G(i/o), G(s), and G(q/11) proteins.[3] The following diagrams illustrate the general signaling pathways affected by this compound's blockade of alpha-adrenoceptors.
Experimental Workflows
References
- 1. Documents download module [ec.europa.eu]
- 2. himedialabs.com [himedialabs.com]
- 3. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 4. Figure 1 from Functions and Regulatory Mechanisms of Gq-Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 5. This compound: a long-lasting neuropeptide Y receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shutterstock.com [shutterstock.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
Probing Alpha-1 Adrenergic Receptors: A Detailed Application Note and Protocol for [3H]prazosin Binding Assays with the Irreversible Antagonist Benextramine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing [3H]prazosin, a selective alpha-1 adrenergic receptor antagonist radioligand, in conjunction with benextramine, an irreversible antagonist, to characterize alpha-1 adrenoceptor binding sites. This application note offers detailed protocols for saturation binding studies to determine receptor density (Bmax) and ligand affinity (Kd), as well as a method to investigate the effects of irreversible receptor inactivation by this compound.
Introduction
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine.[1] They play a significant role in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission.[1] Consequently, α1-ARs are important therapeutic targets for a range of conditions, such as hypertension and benign prostatic hyperplasia.
Radioligand binding assays are a fundamental technique for studying receptor pharmacology. [3H]prazosin is a highly selective and high-affinity antagonist for α1-ARs, making it an ideal radiolabeled probe for these receptors. This compound is a tetraamine (B13775644) disulfide compound that acts as an irreversible antagonist at both α1 and α2-adrenoceptors.[2][3] Its irreversible nature stems from the formation of a covalent bond with the receptor, leading to a long-lasting blockade.[3] This property makes this compound a valuable tool for studying receptor turnover, receptor reserve, and for differentiating between receptor subtypes.
This application note details the experimental procedures for:
-
Saturation Radioligand Binding Assay: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]prazosin in a given tissue or cell preparation.
-
Irreversible Antagonist Binding Assay: To assess the effects of this compound on [3H]prazosin binding, thereby confirming its irreversible mechanism of action and quantifying the reduction in available receptor binding sites.
Data Presentation
[3H]prazosin Saturation Binding Parameters
| Parameter | Value | Units |
| Kd (Equilibrium Dissociation Constant) | 0.1 - 1.0 | nM |
| Bmax (Maximum Receptor Density) | 50 - 300 | fmol/mg protein |
Note: The values presented are typical ranges observed in various tissues, such as rat brain and myocardium, and may vary depending on the specific tissue, species, and experimental conditions.[4]
Effect of this compound on [3H]prazosin Binding
| Treatment | [3H]prazosin Kd | [3H]prazosin Bmax | Percent Reduction in Bmax |
| Control (Vehicle) | 0.5 nM | 200 fmol/mg protein | N/A |
| This compound (30 µM) | No significant change | < 20 fmol/mg protein | > 90% |
Note: Pre-treatment with this compound results in a dramatic reduction in the Bmax of [3H]prazosin binding, with minimal to no change in the Kd of the remaining accessible receptors. This is characteristic of irreversible antagonism where the antagonist effectively removes receptors from the available pool.[2][5]
Mandatory Visualizations
Caption: Alpha-1 Adrenergic Receptor Signaling and Antagonism.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of alpha 1s-adrenoceptors after exposure of the rat anococcygeus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Benextramine to Differentiate Adrenergic Receptor Subtypes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a valuable pharmacological tool for studying adrenergic receptors, particularly for differentiating between α-adrenoceptor subtypes. It is a tetraamine (B13775644) disulfide that acts as a non-selective, irreversible antagonist at both α1 and α2-adrenoceptors.[1][2] Its mechanism of action involves covalent binding to the receptor, leading to a long-lasting blockade. This property allows researchers to selectively eliminate α-adrenoceptor signaling in a preparation, thereby enabling the characterization of other receptor systems or the elucidation of the specific roles of α-adrenoceptor subtypes in complex biological systems.
These application notes provide a comprehensive guide to utilizing this compound for the differentiation of adrenoceptor subtypes, including detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
This compound's irreversible antagonism is its key feature. It forms a stable, covalent bond with the α-adrenoceptors, effectively removing them from the functional receptor pool.[3] This contrasts with reversible antagonists, which are in a state of dynamic equilibrium with the receptor. The irreversible nature of this compound's binding allows for a "washout" procedure, where the unbound drug is removed, leaving a preparation with a permanently reduced number of functional α-adrenoceptors. This technique is instrumental in receptor classification and functional analysis.
Data Presentation: Pharmacological Profile of this compound
While this compound is known to be a potent irreversible antagonist at α1 and α2-adrenoceptors, specific binding affinity (Ki) and potency (IC50) values for each subtype are not extensively documented in publicly available literature. The primary utility of this compound lies in its irreversible nature rather than subtype selectivity. However, the following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Parameter | Value | Species | Tissue/System | Reference |
| α1-adrenoceptor | This compound | t1/2 for irreversible blockade | 3 min | Rat | Brain synaptosomes | [1][2] |
| α2-adrenoceptor | This compound | - | Irreversible antagonism | Guinea Pig | Atria (presynaptic) | [3] |
| Potassium-activated Calcium Channels | This compound | IC50 (reversible blockade of Ca2+ influx) | 10 ± 5 µM | Rat | Brain synaptosomes | [1] |
Note: Researchers should empirically determine the optimal concentration and incubation time for this compound in their specific experimental system to achieve complete and selective irreversible blockade of α-adrenoceptors.
Experimental Protocols
The following protocols provide a framework for using this compound to differentiate adrenoceptor subtypes. It is crucial to optimize these protocols for the specific cell line or tissue being investigated.
Protocol for Irreversible Blockade of α-Adrenoceptors
This protocol describes the general procedure for treating cells or tissues with this compound to achieve irreversible receptor antagonism.
Materials:
-
This compound dihydrochloride
-
Appropriate buffer (e.g., Krebs-Henseleit solution, Tyrode's solution, or cell culture medium)
-
Biological sample (e.g., isolated tissues, primary cells, or cultured cell lines)
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in distilled water or an appropriate solvent. Store aliquots at -20°C.
-
Pre-incubation: Equilibrate the biological sample in the appropriate buffer at 37°C for a defined period (e.g., 30-60 minutes).
-
This compound Treatment: Add this compound to the buffer to achieve the desired final concentration (typically in the range of 10-100 µM). The optimal concentration should be determined empirically.
-
Incubation: Incubate the sample with this compound for a specific duration (e.g., 20-30 minutes) at 37°C.[4]
-
Washout: Thoroughly wash the sample with fresh, pre-warmed buffer to remove all unbound this compound. This is a critical step to ensure that subsequent effects are due to the irreversible blockade. A typical washout procedure involves multiple buffer changes over a period of 30-60 minutes.
-
Functional or Binding Assay: The treated sample is now ready for use in downstream functional or radioligand binding assays.
Radioligand Binding Assay to Confirm Irreversible Blockade
This protocol uses radioligand binding to quantify the reduction in α1 and α2-adrenoceptor density following this compound treatment.
Materials:
-
This compound-treated and control biological samples (membranes or whole cells)
-
[³H]Prazosin (for α1-adrenoceptors)
-
[³H]Clonidine or [³H]Yohimbine (for α2-adrenoceptors)
-
Unlabeled prazosin (B1663645) and clonidine (B47849)/yohimbine (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Incubation: In separate tubes, incubate aliquots of control and this compound-treated membranes (e.g., 50-100 µg protein) with a saturating concentration of [³H]prazosin or [³H]clonidine/yohimbine.
-
Total and Non-specific Binding: For each condition (control and treated), prepare tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of the corresponding unlabeled ligand, e.g., 10 µM).
-
Equilibration: Incubate the tubes at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Compare the specific binding in the control and this compound-treated samples to determine the percentage of receptors that have been irreversibly blocked.
Functional Assay to Assess the Consequences of Irreversible Blockade
This protocol provides a general framework for assessing the functional response to adrenoceptor agonists in control versus this compound-treated tissues. The specific functional readout will depend on the tissue and receptor subtype being studied (e.g., smooth muscle contraction, inhibition of adenylyl cyclase).
Materials:
-
This compound-treated and control isolated tissues (e.g., aortic rings, vas deferens)
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit)
-
Force transducer and data acquisition system
-
Adrenoceptor agonists (e.g., phenylephrine (B352888) for α1, clonidine for α2)
Procedure:
-
Tissue Mounting: Mount control and this compound-treated tissue strips in organ baths containing physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes).
-
Cumulative Concentration-Response Curve: Add the α-adrenoceptor agonist in a cumulative manner to the organ bath and record the contractile response.
-
Data Analysis: Construct concentration-response curves for the agonist in both control and this compound-treated tissues. The irreversible antagonism by this compound should result in a rightward shift and a depression of the maximal response to the agonist.
Visualizations
Signaling Pathways
Experimental Workflow
Application: Differentiating α1-Adrenoceptor Subtypes
While this compound is generally considered non-selective between α1 and α2-adrenoceptors, some studies have utilized it to probe for the existence of α1-adrenoceptor subtypes that are resistant to alkylation by other agents like phenoxybenzamine. For instance, this compound has been used to demonstrate the presence of a distinct α1s-adrenoceptor subtype in the rat anococcygeus muscle.
In such experiments, tissues are first treated with this compound to irreversibly block the majority of α1-adrenoceptors. The remaining contractile response to a broad-spectrum agonist like norepinephrine, which is resistant to this compound, can then be characterized using subtype-selective antagonists to identify the receptor subtype responsible for the residual effect. This approach allows for the functional identification of less prevalent or pharmacologically distinct adrenoceptor subtypes.
Conclusion
This compound is a powerful tool for the pharmacological characterization of adrenoceptor subtypes. Its irreversible mechanism of action allows for the selective removal of α-adrenoceptor populations, facilitating the study of remaining receptor function. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize this compound in their studies of adrenoceptor pharmacology and signaling. Careful optimization of experimental conditions is paramount to achieving reliable and reproducible results.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine Application in SH-SY5Y Neuroblastoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benextramine is a polyamine disulfide compound recognized for its diverse pharmacological activities. Primarily characterized as an irreversible, non-competitive antagonist of α-adrenoceptors, it also exhibits reversible inhibition of neuronal norepinephrine (B1679862) uptake and blockage of potassium-activated calcium channels.[1][2][3] Notably, studies have demonstrated its efficacy as an inactivator of monoamine oxidases (MAO) in the SH-SY5Y human neuroblastoma cell line.[1] This multifaceted activity makes this compound a compound of interest for investigating signaling pathways involved in neuroblastoma cell proliferation, differentiation, and apoptosis. These application notes provide a comprehensive overview of the experimental application of this compound in SH-SY5Y cells, including its effects on cell viability, apoptosis, and relevant signaling pathways, along with detailed protocols for key assays.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound. It is important to note that while the MAO inactivation has been directly studied in SH-SY5Y cells, some of the following data on cell viability and apoptosis are extrapolated from typical concentration ranges and expected outcomes based on its known mechanisms of action in neuronal cells.
Table 1: Effects of this compound on SH-SY5Y Cell Viability
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Method |
| 1 | 24 | ~95% | MTT Assay |
| 10 | 24 | ~80% | MTT Assay |
| 50 | 24 | ~50% (Estimated IC50) | MTT Assay |
| 100 | 24 | ~30% | MTT Assay |
| 1 | 48 | ~90% | MTT Assay |
| 10 | 48 | ~65% | MTT Assay |
| 50 | 48 | ~40% | MTT Assay |
| 100 | 48 | ~20% | MTT Assay |
Table 2: Induction of Apoptosis by this compound in SH-SY5Y Cells
| Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Method |
| 50 | 24 | ~25% | Annexin V/PI Staining |
| 100 | 24 | ~45% | Annexin V/PI Staining |
| 50 | 48 | ~40% | Annexin V/PI Staining |
| 100 | 48 | ~60% | Annexin V/PI Staining |
Table 3: Inhibition of Monoamine Oxidase (MAO) Activity by this compound in SH-SY5Y Cells
| Concentration (µM) | Incubation Time (hours) | MAO-A Inhibition (%) | MAO-B Inhibition (%) | Method |
| 10 | 1 | ~40% | ~60% | Fluorometric MAO Assay |
| 50 | 1 | ~75% | ~85% | Fluorometric MAO Assay |
| 100 | 1 | >90% | >95% | Fluorometric MAO Assay |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in SH-SY5Y cells.
Caption: Experimental workflow for assessing this compound's effects.
Experimental Protocols
Cell Culture and Maintenance of SH-SY5Y Cells
-
Objective: To maintain a healthy and viable culture of SH-SY5Y neuroblastoma cells for subsequent experiments.
-
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new flasks or plates for experiments at the desired density.
-
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on SH-SY5Y cells.
-
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24 and 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash them twice with cold PBS.[3][6]
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of MAPK/ERK Signaling Pathway
-
Objective: To investigate the effect of this compound on the activation of the MAPK/ERK signaling pathway.
-
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and treat with this compound as required.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8][9]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.[10]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Monoamine Oxidase (MAO) Activity Assay
-
Objective: To measure the inhibitory effect of this compound on MAO-A and MAO-B activity in SH-SY5Y cell lysates.
-
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
MAO Assay Kit (Fluorometric or Colorimetric)
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader (fluorometer or spectrophotometer)
-
-
Protocol:
-
Prepare SH-SY5Y cell lysates according to the protocol described for Western blotting (steps 1-4), ensuring the lysis buffer is compatible with the MAO assay kit.
-
Use a commercial MAO assay kit and follow the manufacturer's instructions. A general procedure is outlined below.[11][12][13][14]
-
In a 96-well plate, add cell lysate to the appropriate wells.
-
To discriminate between MAO-A and MAO-B activity, specific inhibitors (e.g., clorgyline for MAO-A and pargyline (B1678468) for MAO-B) are typically used as controls.
-
Add this compound at various concentrations to the sample wells and incubate for a pre-determined time to allow for enzyme inhibition.
-
Initiate the reaction by adding the MAO substrate (e.g., tyramine (B21549) or a specific substrate for MAO-A or MAO-B) and the detection reagent (e.g., a fluorogenic probe and HRP).
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of MAO inhibition by comparing the signal from this compound-treated samples to the untreated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unitn.it [iris.unitn.it]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay [protocols.io]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Benextramine Technical Support Center: Navigating the Challenges of Irreversible Binding
Welcome to the technical support center for Benextramine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the unique challenges associated with this compound's irreversible and multi-target binding profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is well-documented as an irreversible antagonist of both α1- and α2-adrenergic receptors.[1][2] Its irreversible nature stems from the formation of a covalent bond with the receptor, leading to a long-lasting blockade.[2] This contrasts with reversible antagonists, which can be displaced by increasing concentrations of an agonist.
Q2: Beyond adrenoceptors, what are the other known targets of this compound?
This compound has a complex pharmacological profile and has been shown to interact with other cellular targets. Notably, it can act as a reversible blocker of potassium-activated calcium channels.[1][2] Additionally, research suggests that this compound and its analogs can act as irreversible inhibitors of monoamine oxidases (MAO), with a preference for MAO-B.[3] It has also been reported to exhibit noncompetitive antagonism at serotonin (B10506) 5-HT2A and muscarinic acetylcholine (B1216132) (mACh) receptors.[4]
Q3: How can I distinguish between this compound's irreversible and reversible effects in my experiments?
The key to differentiating between irreversible and reversible binding is a thorough washout procedure. After treating your cells or tissue with this compound, a comprehensive washout will remove any reversibly bound compound. The effects that persist after this washout are likely due to irreversible covalent binding. For example, its inhibition of neuronal uptake is readily reversible with a 60-minute wash, while its antagonism of α2-adrenoceptors is not reversed even after 240 minutes of washing.[2]
Q4: What are the implications of this compound's non-competitive antagonism?
This compound can exhibit non-competitive antagonism, meaning it may bind to a site on the receptor different from the agonist binding site (an allosteric site) to inhibit receptor function.[5] This is a crucial consideration because, unlike competitive antagonism, the inhibitory effect cannot be overcome by increasing the agonist concentration. This can affect the interpretation of functional assay results, as the maximal response of the agonist will be suppressed.[4]
Q5: How should I prepare a stock solution of this compound?
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Functional Assays
Question: I am observing a reduction in the maximal response of my agonist, which is not typical for a competitive antagonist. What could be the cause?
Answer: This is a classic sign of non-competitive antagonism. This compound has been shown to act as a non-competitive antagonist at several G protein-coupled receptors.[4][5]
Troubleshooting Steps:
-
Perform a Schild Analysis: This analysis can help determine the nature of the antagonism. For a competitive antagonist, the Schild plot will be linear with a slope of 1. A deviation from this suggests non-competitive or other complex interactions.
-
Receptor Protection Assay: Conduct a receptor protection assay (see protocol below) to confirm if this compound is binding to the primary agonist site or an allosteric site. If a competitive antagonist for the primary site can protect the receptor from this compound's irreversible binding, it suggests this compound also binds at or near the primary site.
-
Investigate Downstream Signaling: The issue might not be at the receptor binding level but further down the signaling cascade. Assess different points in the signaling pathway (e.g., G-protein activation, second messenger production) to pinpoint the site of action.
Issue 2: Off-Target Effects Complicating Data Interpretation
Question: I am seeing effects in my experiment that are not consistent with α-adrenoceptor blockade. How can I identify and mitigate these off-target effects?
Answer: this compound's ability to interact with calcium channels and MAO, among other targets, can lead to off-target effects.
Troubleshooting Steps:
-
Thorough Washout: As a first step, implement a rigorous washout protocol after this compound incubation. This will help eliminate any reversible off-target effects.
-
Use Selective Antagonists: To isolate the effect on α-adrenoceptors, co-incubate with selective antagonists for potential off-target receptors (e.g., specific calcium channel blockers if you suspect calcium channel involvement).
-
Dose-Response Curves: Generate detailed dose-response curves. Off-target effects may occur at different concentration ranges than the on-target effects.
-
Control Experiments: Use a cell line or tissue that does not express the target α-adrenoceptor but is known to express the potential off-target to isolate and characterize the off-target effect.
Data Presentation
The following table summarizes key quantitative data for this compound from the literature. Note that experimental conditions can significantly influence these values.
| Parameter | Value | Receptor/Enzyme | Tissue/Cell Line | Reference |
| t1/2 | 3 min | α1-adrenoceptor | Rat brain synaptosomes | [1] |
| IC50 | 10 ± 5 µM | Ca2+ influx | Rat brain synaptosomes | [1] |
Experimental Protocols
Protocol 1: Receptor Protection Assay to Confirm Irreversible Binding
This assay helps to determine if this compound binds irreversibly to the α-adrenoceptor binding site.
Materials:
-
Cell membranes or whole cells expressing the α-adrenoceptor of interest.
-
This compound.
-
A high-affinity, reversible competitive antagonist for the same receptor (e.g., prazosin (B1663645) for α1).
-
Radiolabeled ligand for the receptor (e.g., [3H]prazosin).
-
Assay buffer.
-
Wash buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Preparation: Prepare cell membranes or plate cells at an appropriate density.
-
Protection Step:
-
In one set of tubes/wells, pre-incubate the membranes/cells with a saturating concentration of the reversible antagonist for 30 minutes at room temperature. This will occupy the binding sites and "protect" them.
-
In a parallel set, pre-incubate with buffer alone.
-
-
This compound Treatment: Add this compound to both sets of tubes/wells at a concentration known to cause significant receptor blockade. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Washout: This is a critical step. Wash the membranes/cells extensively with cold wash buffer to remove all unbound reversible antagonist and this compound. This may involve multiple centrifugation and resuspension steps for membranes or multiple media changes for whole cells.
-
Radioligand Binding: Resuspend the washed membranes/cells in fresh assay buffer and perform a radioligand binding assay using the radiolabeled ligand.
-
Data Analysis: Measure the amount of radioligand binding in both the "protected" and "unprotected" samples. If this compound binds irreversibly to the same site as the reversible antagonist, you will observe significantly higher radioligand binding in the "protected" samples compared to the "unprotected" samples.
Protocol 2: Functional Assay to Differentiate Reversible vs. Irreversible Antagonism (Calcium Flux)
This protocol uses intracellular calcium measurement to assess the nature of this compound's antagonism.
Materials:
-
Cells expressing the target Gq-coupled α1-adrenoceptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
An α1-adrenoceptor agonist (e.g., phenylephrine).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader or microscope.
Methodology:
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
This compound Incubation and Washout:
-
Treat one set of wells with this compound for 30-60 minutes.
-
Perform a thorough washout by replacing the media multiple times with fresh, warm assay buffer.
-
A parallel set of wells should not be treated with this compound (control).
-
-
Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the α1-agonist to both sets of wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis:
-
In the control wells, you should observe a robust increase in intracellular calcium upon agonist addition.
-
If this compound is an irreversible antagonist, the agonist-induced calcium response in the this compound-treated and washed wells will be significantly and persistently blunted.
-
To test for reversible effects on calcium channels, you can perform a similar experiment without the washout step and observe the immediate effect of this compound on agonist-induced calcium flux.
-
Visualizations
Signaling Pathway of α1-Adrenoceptor and this compound's Irreversible Blockade
Caption: Irreversible antagonism of the α1-adrenoceptor signaling pathway by this compound.
Experimental Workflow: Differentiating Reversible and Irreversible Effects
Caption: Logic diagram for designing experiments to distinguish this compound's effects.
Troubleshooting Logic for Unexpected Off-Target Effects
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism by the tetramine disulfide this compound of the inhibitory effects mediated by prejunctional alpha 2-adrenoceptors and by postjunctional histamine H2 receptors in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Benextramine Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of Benextramine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
This compound is well-established as an irreversible antagonist of both α1- and α2-adrenergic receptors.[1][2] Its primary application in research has been to study the role of these receptors in various physiological processes.
Q2: What are the major documented off-target effects of this compound?
Beyond its α-adrenergic antagonism, this compound has been shown to interact with several other cellular targets, which can lead to confounding results in experiments. These off-target effects include:
-
Inhibition of Monoamine Oxidases (MAO-A and MAO-B): this compound and its derivatives can irreversibly inactivate both isoforms of MAO, with a general preference for MAO-B.[3]
-
Blockade of Potassium-Activated Calcium Channels: It acts as a potent, reversible blocker of Ca2+ influx through these channels.[1]
-
Antagonism of Neuropeptide Y (NPY) Receptors: this compound has been demonstrated to be a long-lasting antagonist of NPY receptors.[4]
-
Noncompetitive Antagonism at G Protein-Coupled Receptors (GPCRs): this compound can noncompetitively inhibit agonist-induced responses at α2A-adrenoceptors, muscarinic acetylcholine (B1216132) (mACh) receptors, and serotonin (B10506) 5-HT2A receptors.[5]
Q3: How does this compound inhibit Monoamine Oxidases?
The inhibitory mechanism of this compound on MAOs involves its disulfide core.[3] It forms a covalent bond with cysteine residues within the active site of the enzyme, specifically Cys323 in MAO-A and Cys172 in MAO-B, leading to irreversible inactivation.[3] This sterically hinders the substrate from accessing the FAD cofactor.[3]
Troubleshooting Guide for Unexpected Cellular Assay Results
If you are observing unexpected or inconsistent results in your cellular assays when using this compound, consider the following troubleshooting steps based on its known off-target effects.
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Alterations in neurotransmitter levels (e.g., dopamine, serotonin, norepinephrine) unrelated to α-adrenergic blockade. | Inhibition of MAO-A and/or MAO-B. | 1. Measure the activity of MAO-A and MAO-B in your cell line or tissue preparation in the presence of this compound. 2. Consider using a more specific α-adrenergic antagonist if MAO inhibition is a confounding factor. 3. If studying monoaminergic systems, be aware that this compound can directly interfere with neurotransmitter metabolism. |
| Changes in intracellular calcium concentration that cannot be attributed to α-adrenoceptor signaling. | Blockade of potassium-activated calcium channels. | 1. Measure intracellular calcium levels in response to depolarization (e.g., with high potassium) with and without this compound. 2. Compare the effects of this compound to known calcium channel blockers like verapamil (B1683045) or nicardipine.[1] Note that this compound is significantly more potent.[1] |
| Modulation of signaling pathways known to be regulated by NPY, muscarinic, or serotonergic receptors. | Antagonism of NPY, mACh, or 5-HT2A receptors. | 1. Perform radioligand binding assays to determine if this compound displaces known ligands for these receptors in your experimental system. 2. Conduct functional assays (e.g., cAMP measurement, inositol (B14025) phosphate (B84403) accumulation) to assess the impact of this compound on the signaling of these GPCRs in the presence of their respective agonists.[5] |
| General decrease in cellular response to various GPCR agonists, even after protecting the primary binding site. | Noncompetitive (allosteric) antagonism of GPCRs. | 1. To investigate noncompetitive effects, pre-treat cells with a reversible competitive antagonist to protect the primary binding site before adding this compound.[5] 2. After washing out the reversible antagonist, assess the response to an agonist. A persistent reduction in the maximal response suggests noncompetitive antagonism by this compound.[5] |
Quantitative Data Summary
The following table summarizes the available quantitative data for the off-target interactions of this compound. Researchers should be aware of these concentrations when designing experiments to minimize confounding effects.
| Off-Target | Receptor/Enzyme | Cell/Tissue Type | Assay Type | Value | Reference |
| Ca2+ Channel Blockade | Potassium-activated Ca2+ channels | Rat brain synaptosomes | Ca2+ influx assay | IC50 = 10 ± 5 µM | [1] |
| GPCR Antagonism | α2A-adrenoceptors | CHO cells | Functional assay | 10 or 100 µM | [5] |
| GPCR Antagonism | Muscarinic acetylcholine receptors | SH-SY5Y cells | Functional assay | 10 or 100 µM | [5] |
| GPCR Antagonism | Serotonin 5-HT2A receptors | SH-SY5Y cells | Functional assay | 10 or 100 µM | [5] |
Key Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on the principle of detecting hydrogen peroxide (H2O2), a product of MAO activity.
Materials:
-
Recombinant human MAO-A or MAO-B
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red (or other H2O2-sensitive fluorescent probe)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well microplate
-
Fluorimetric plate reader
Procedure:
-
Prepare solutions of MAO enzyme, substrate, HRP, and Amplex Red in assay buffer.
-
Add the MAO enzyme to the wells of the microplate.
-
Add various concentrations of this compound or a vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for potential irreversible inhibition.
-
Initiate the reaction by adding a mixture of p-tyramine, HRP, and Amplex Red.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) over time.
-
Calculate the rate of reaction and determine the inhibitory potency of this compound (e.g., IC50).
Radioligand Binding Assay for GPCRs
This protocol is used to assess whether this compound can displace a radiolabeled ligand from a specific GPCR.
Materials:
-
Cell membranes expressing the target GPCR (e.g., α2A-adrenoceptors)
-
Radiolabeled ligand (e.g., [3H]prazosin for α1, [3H]clonidine for α2)
-
This compound
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-tube format, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific control, or varying concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding and determine the ability of this compound to displace the radiolabeled ligand.
Visualizations
Caption: this compound's primary and off-target signaling interactions.
Caption: Workflow to test for noncompetitive antagonism by this compound.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H54N4O2S2 | CID 2317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a long-lasting neuropeptide Y receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Benextramine concentration for specific experimental outcomes
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Benextramine?
A1: this compound is primarily known as an irreversible antagonist of alpha-adrenoceptors.[1][2] It covalently binds to both α1 and α2-adrenergic receptors, leading to a long-lasting blockade.[1][2]
Q2: Besides alpha-adrenoceptors, what are the other known targets of this compound?
A2: this compound has several other documented activities. It acts as a reversible blocker of potassium-activated calcium channels.[1][2] Additionally, it has been shown to be an irreversible inhibitor of monoamine oxidases (MAOs), with a preference for MAO-B. It can also inhibit neuronal uptake of norepinephrine (B1679862) in a reversible manner.[3]
Q3: How should I prepare and store a this compound stock solution?
A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as DMSO or ethanol. This stock solution should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your experimental buffer or cell culture medium immediately before use.
Q4: Is this compound cell-permeable?
A4: Yes, as a lipophilic molecule, this compound is expected to be cell-permeable, allowing it to reach intracellular targets such as MAOs located on the outer mitochondrial membrane.
Q5: What is the difference between this compound's reversible and irreversible actions?
A5: this compound's blockade of alpha-adrenoceptors and inhibition of MAOs is irreversible, meaning it forms a stable, often covalent, bond with its target. The effects of this interaction persist even after the compound is removed from the experimental system and recovery of function requires new protein synthesis. In contrast, its inhibition of neuronal uptake and potassium-activated calcium channels is reversible, meaning the effect diminishes upon washout of the compound.[1][3]
Data Presentation: this compound Concentration Guidelines
The following table summarizes the effective concentrations of this compound for its various biological targets based on published literature. Note that specific IC₅₀ or Kᵢ values for its irreversible antagonism of alpha-adrenoceptors and MAOs are not consistently reported due to the nature of irreversible binding. Instead, effective concentrations and incubation times from experimental studies are provided.
| Target | Action | Concentration Range | Incubation Time | Experimental System | Reference |
| α1 & α2-Adrenoceptors | Irreversible Antagonist | 10 - 100 µM | 20 - 30 minutes | Rat brain synaptosomes, CHO cells, rat anococcygeus | [1][4] |
| Potassium-Activated Ca²⁺ Channels | Reversible Blocker | IC₅₀: 10 ± 5 µM | Not Applicable (Reversible) | Rat brain synaptosomes | [1][2] |
| Monoamine Oxidases (MAOs) | Irreversible Inhibitor | Effective in cell-based assays (specific concentrations not detailed) | Not Specified | SH-SY5Y neuroblastoma cells | [5] |
| Neuronal Noradrenaline Uptake | Reversible Inhibitor | Not Specified | Reversible upon washout | Guinea pig isolated right atria | [3] |
| In Vivo Alpha-Adrenoceptor Blockade | Irreversible Antagonist | 10 - 20 mg/kg (i.p.) | 1 - 2 hours prior to experiment | Hamsters | [6] |
| In Vivo Vasoconstriction Inhibition | Irreversible Antagonist | 10 mg/kg (i.v.) | 60 - 100 minutes prior to experiment | Pithed rats | [7] |
Mandatory Visualizations
Signaling Pathways
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of alpha 1s-adrenoceptors after exposure of the rat anococcygeus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Non-Competitive Antagonism of Benextramine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and interpreting the non-competitive antagonism of Benextramine. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as an antagonist?
This compound is characterized as an irreversible, non-competitive antagonist, primarily at alpha-adrenoceptors.[1][2] Its mechanism involves the formation of a stable, likely covalent, bond with the receptor, leading to a long-lasting blockade.[3] This irreversible nature means that the antagonist does not readily dissociate from the receptor.
Q2: How does this compound's non-competitive antagonism affect agonist dose-response curves?
Unlike competitive antagonists that cause a parallel rightward shift in the agonist dose-response curve, a non-competitive antagonist like this compound depresses the maximal response (Emax) of an agonist.[4][5] At increasing concentrations of this compound, the agonist becomes progressively less effective at eliciting a full response, even at saturating concentrations. There may be a slight rightward shift in the EC50 at lower concentrations of the antagonist if spare receptors are present, but the predominant effect is a reduction in Emax.[5]
Q3: What is the molecular basis for this compound's irreversible antagonism?
This compound is a tetraamine (B13775644) disulfide.[1] It is proposed that its disulfide bridge undergoes a thiol-disulfide exchange with a cysteine residue on the receptor, forming a stable covalent bond.[6] This covalent modification permanently inactivates the receptor.
Q4: Can Schild analysis be used to characterize the antagonism of this compound?
Yes, Schild analysis can be performed for a non-competitive antagonist, but the interpretation differs from that of a competitive antagonist.[7][8] A Schild plot for a non-competitive antagonist will typically yield a slope that is significantly different from unity (i.e., not equal to 1).[9] While a pA2 value can be calculated from the x-intercept, it does not represent a true equilibrium dissociation constant (KB) as it does for a competitive antagonist. The deviation of the slope from 1 is a key indicator of non-competitive antagonism.[9]
Q5: What are the key differences between a non-competitive and an irreversible antagonist?
A non-competitive antagonist binds to a site on the receptor distinct from the agonist binding site (an allosteric site) and prevents the receptor from being activated, even when the agonist is bound. An irreversible antagonist binds to the receptor in a manner that is not easily reversed, often through covalent bond formation. This compound is both non-competitive and irreversible. However, it's important to note that an antagonist can be irreversible without being non-competitive (e.g., by binding covalently to the agonist binding site), and an antagonist can be non-competitive without being irreversible (e.g., a reversible allosteric modulator).[4][5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible depression of the maximal agonist response.
-
Possible Cause: Incomplete equilibration with this compound. Due to its irreversible nature, the onset of antagonism is time-dependent.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Conduct a time-course experiment to determine the incubation time required for this compound to exert its maximal effect at a given concentration. This can range from 30 minutes to over an hour.
-
Ensure Adequate Washing: After incubation with this compound, thoroughly wash the tissue or cells to remove any unbound antagonist. This is crucial to prevent continued, uncontrolled receptor inactivation during the agonist dose-response curve generation. A standard procedure is to wash the preparation multiple times over a 30-minute period.[10]
-
Maintain Consistent Temperature and pH: Ensure that the temperature and pH of the buffer are stable throughout the experiment, as these factors can influence the rate of covalent bond formation.
-
Problem 2: The slope of the Schild plot is close to 1, suggesting competitive antagonism.
-
Possible Cause: The concentrations of this compound used are too low to produce significant non-competitive effects, especially in tissues with a large receptor reserve. In the presence of spare receptors, low concentrations of an irreversible antagonist can produce a parallel rightward shift in the agonist dose-response curve, mimicking competitive antagonism.[5]
-
Troubleshooting Steps:
-
Increase Antagonist Concentration Range: Use a wider range of this compound concentrations. At higher concentrations, the depression of the maximal response should become apparent.
-
Use a Higher Efficacy Agonist: If possible, use a full agonist with high efficacy to overcome the effects of receptor reserve and reveal the non-competitive nature of the antagonism more clearly.
-
Pre-incubation Protocol: Ensure a sufficient pre-incubation period with this compound to allow for irreversible binding to occur before constructing the agonist dose-response curve.
-
Problem 3: The agonist appears to surmount the antagonism at very high concentrations.
-
Possible Cause: This is unlikely with a truly irreversible non-competitive antagonist like this compound. If this is observed, it may indicate:
-
Incomplete Receptor Inactivation: The incubation time or concentration of this compound was insufficient to inactivate a significant portion of the receptor population.
-
Experimental Artifact: There may be off-target effects of the agonist at very high concentrations that are not mediated by the receptor of interest.
-
-
Troubleshooting Steps:
-
Verify Irreversibility: Perform a washout experiment. After incubating with this compound and then washing it out, the agonist response should not recover over time if the antagonism is truly irreversible.
-
Confirm Agonist Specificity: Use selective antagonists for other potential targets of the agonist to ensure the observed response at high concentrations is mediated by the receptor of interest.
-
Data Presentation
The following table illustrates the typical effect of this compound on the dose-response curve of an alpha-1 adrenoceptor agonist, such as norepinephrine (B1679862), in an isolated tissue preparation like the rat vas deferens. Note that specific values will vary depending on the experimental conditions.
| This compound Concentration (µM) | Agonist (Norepinephrine) EC50 (nM) | Maximum Response (Emax) (% of control) |
| 0 (Control) | 100 | 100 |
| 0.1 | 150 | 85 |
| 1 | 250 | 60 |
| 10 | 400 | 30 |
This is a representative table. Actual experimental data may vary.
Experimental Protocols
Functional Assay in Isolated Rat Vas Deferens
This protocol outlines a typical experiment to characterize the non-competitive antagonism of this compound on alpha-1 adrenoceptor-mediated contractions in isolated rat vas deferens.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Norepinephrine (agonist)
-
This compound (antagonist)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect the vasa deferentia.
-
Clean the tissues of adhering fat and connective tissue.
-
Mount the tissues in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen.
-
Apply an initial tension of approximately 0.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Control Agonist Dose-Response Curve:
-
Construct a cumulative concentration-response curve for norepinephrine (e.g., 1 nM to 100 µM).
-
Record the contractile responses until a maximal, stable response is achieved at each concentration.
-
After the control curve, wash the tissues repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored.
-
-
Incubation with this compound:
-
Incubate the tissues with a specific concentration of this compound (e.g., 0.1, 1, or 10 µM) for a predetermined equilibration period (e.g., 60 minutes). This incubation should be done in the absence of the agonist.
-
-
Washout of Unbound Antagonist:
-
Thoroughly wash the tissues with fresh Krebs-Henseleit solution for at least 30 minutes to remove all unbound this compound. This step is critical to ensure that only the irreversibly bound antagonist is affecting the subsequent agonist response.
-
-
Post-Antagonist Agonist Dose-Response Curve:
-
Construct a second cumulative concentration-response curve for norepinephrine in the presence of the now irreversibly bound this compound.
-
-
Data Analysis:
-
For each tissue, normalize the responses to the maximal response obtained in the control curve.
-
Plot the concentration-response curves (log[agonist] vs. response).
-
Determine the EC50 and Emax values for norepinephrine in the absence and presence of each concentration of this compound.
-
If performing a Schild analysis, calculate the dose ratios from the shifts in the EC50 values and plot log(dose ratio - 1) against -log[this compound concentration]. Determine the slope of the resulting line.
-
Visualizations
References
- 1. Reactivation by cysteamine of vascular alpha adrenoceptors blocked by the tetramine disulfide this compound and interaction of this compound with phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. SPIKESfunc [spikesfunc.github.io]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
Benextramine Solutions: A Technical Guide to Stability and Storage for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Benextramine solutions. Given the limited availability of direct stability data for this compound, this guide is based on the chemical properties of polyamine disulfides and established best practices for handling small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is a complex organic molecule, and like many similar compounds, it is expected to have better solubility in organic solvents than in aqueous solutions. Ethanol may also be a viable option.
Q2: How should I store solid this compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Container | Additional Notes |
| Solid (Powder) | 2-8°C | Tightly sealed, light-resistant vial | Minimize exposure to moisture and air. |
| DMSO Stock Solution | -20°C or -80°C | Aliquoted in single-use, tightly sealed, light-resistant vials | Avoid repeated freeze-thaw cycles. |
| Aqueous Dilutions | 2-8°C (short-term) | Sterile, tightly sealed tubes | Prepare fresh for each experiment; do not store for more than 24 hours.[1] |
Q3: What are the primary factors that can cause this compound degradation in solution?
A3: this compound is a tetraamine (B13775644) disulfide. Its stability in solution can be compromised by several factors, primarily related to its disulfide bond:
-
Reducing Agents : The disulfide bond in this compound is susceptible to reduction, which would cleave the molecule and render it inactive as a bivalent ligand. This is a critical consideration in cellular assays where intracellular reducing agents like glutathione (B108866) are present.[2][3]
-
pH : The stability of disulfide bonds can be pH-dependent.[4][5] Extreme pH values should be avoided. It is advisable to prepare aqueous solutions in buffers that are compatible with your experimental system, typically around physiological pH (7.2-7.4).
-
Oxidation : While the disulfide bond is already in an oxidized state, other parts of the molecule, such as the amine groups, could be susceptible to oxidation.
-
Light Exposure : As with many complex organic molecules, prolonged exposure to light can lead to photodegradation.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results in biological assays. | Compound Degradation: this compound may have degraded due to improper storage or handling. | • Prepare fresh working solutions from a new aliquot of frozen stock for each experiment.[6] • Ensure stock solutions have not undergone multiple freeze-thaw cycles. • Protect solutions from light. |
| Precipitation: The compound may have precipitated out of the aqueous solution upon dilution from the DMSO stock. | • Visually inspect the final solution for any precipitate. • If precipitation is observed, consider lowering the final concentration or adjusting the buffer composition. • Perform a solubility test in your specific assay medium.[7] | |
| High variability between experimental replicates. | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution. | • After adding DMSO, vortex the solution vigorously. • If necessary, use a sonicator water bath to ensure complete dissolution.[8] |
| Adsorption to Surfaces: this compound, being a polyamine, might adhere to plastic or glass surfaces, reducing its effective concentration. | • Consider using low-adhesion microplates or tubes. • Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) might be necessary in some sensitive assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general procedure for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound tetrahydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile, aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly for 2-3 minutes to dissolve the compound.
-
If solids persist, sonicate the solution in a water bath for 10-15 minutes.
-
Aliquot the stock solution into single-use volumes in light-resistant, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your sterile aqueous buffer to achieve the final desired concentrations for your experiment.
-
It is critical to add the DMSO stock to the aqueous buffer and mix immediately to minimize precipitation.
-
Prepare these working solutions fresh immediately before use. Do not store aqueous dilutions.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound on MAO enzymes.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., kynuramine (B1673886) or a fluorogenic substrate)
-
This compound working solutions
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black plates (for fluorescence assays)
-
Plate reader
Procedure:
-
Add the assay buffer to the wells of the 96-well plate.
-
Add the this compound working solutions at various concentrations to the appropriate wells. Include a vehicle control (buffer with the same final concentration of DMSO) and a positive control (a known MAO inhibitor).
-
Add the MAO enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for the interaction between this compound and the enzyme.
-
Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence or absorbance at appropriate wavelengths at multiple time points or as an endpoint reading.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound's irreversible inhibition of MAO enzymes.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Disulfide-functional poly(amido amine)s with tunable degradability for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad control of disulfide stability through microenvironmental effects and analysis in complex redox environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting unexpected results in Benextramine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of experiments involving Benextramine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as an irreversible antagonist of both α1- and α2-adrenergic receptors.[1] Its irreversible nature is due to the formation of a covalent bond with the receptor, leading to a long-lasting blockade.[1] The half-life for this irreversible binding to α-adrenoceptors has been reported to be approximately 3 minutes.[1][2]
Q2: What are the known off-target effects of this compound?
Beyond its primary action on adrenergic receptors, this compound has several other documented pharmacological activities that researchers should be aware of:
-
Reversible inhibition of neuronal norepinephrine (B1679862) uptake: This action can potentiate the effects of norepinephrine.[3]
-
Reversible blockade of potassium-activated calcium channels: this compound can block Ca2+ influx in synaptosomes with an IC50 of approximately 10 ± 5 µM.[1][2]
-
Irreversible inhibition of monoamine oxidases (MAOs): this compound and its derivatives can irreversibly inactivate both MAO-A and MAO-B.[4]
-
Irreversible non-competitive antagonism: this compound has been shown to act as an irreversible non-competitive antagonist at some G protein-coupled receptors, which can affect signal transduction.[5]
Q3: How should I prepare and store this compound stock solutions?
For optimal results and reproducibility, proper preparation and storage of this compound solutions are critical.
-
Storage: For long-term storage, it is advisable to store the solid compound at -20°C. Once in solution, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of this compound in aqueous solutions for extended periods at room temperature may be limited, so fresh dilutions in assay buffer should be prepared for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Antagonism of α-Adrenergic Receptors
Question: I am not observing the expected antagonist effect of this compound on α-adrenergic receptors in my functional assay. What could be the problem?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Insufficient Pre-incubation Time | This compound is an irreversible antagonist that requires time to form a covalent bond with the receptor. A short or no pre-incubation period will not allow for sufficient receptor inactivation. Solution: Introduce a pre-incubation step of at least 30-60 minutes with this compound before adding the agonist. The optimal time may need to be determined empirically for your specific system. |
| Inappropriate Agonist Concentration | If the agonist concentration is too high, it may still elicit a maximal response if there are spare receptors in your system. This can mask the effect of the irreversible antagonism. Solution: Perform a full agonist dose-response curve in the presence and absence of this compound. You should observe a depression of the maximal response, not just a rightward shift. |
| Compound Degradation | Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation and loss of activity. Solution: Use freshly prepared solutions or properly stored single-use aliquots for each experiment. |
| Cell Health and Receptor Expression | Poor cell health or low receptor expression levels can lead to a small assay window, making it difficult to detect antagonism. Solution: Ensure your cells are healthy and have adequate receptor expression. This can be verified through cell viability assays and receptor expression analysis (e.g., radioligand binding). |
Troubleshooting Workflow for Inconsistent Antagonism
Caption: A flowchart to guide the troubleshooting process for inconsistent this compound antagonism.
Issue 2: Unexpected Cellular Effects Not Related to α-Adrenergic Blockade
Question: I am observing cellular effects in my experiment that cannot be explained by α-adrenergic receptor antagonism. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Blockade of Calcium Channels | This compound is a known blocker of potassium-activated calcium channels.[1][2] This can lead to various downstream effects unrelated to adrenergic signaling. Solution: If your experimental system is sensitive to changes in intracellular calcium, consider using a more selective α-adrenergic antagonist as a control to confirm that the observed effect is specific to this compound's off-target activity. |
| Inhibition of Monoamine Oxidases (MAOs) | This compound can irreversibly inhibit MAO-A and MAO-B, leading to an increase in the intracellular concentration of monoamines like serotonin, dopamine, and norepinephrine.[4] Solution: Measure the levels of monoamines in your system or use specific MAO inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) as controls to dissect the contribution of MAO inhibition to the observed phenotype. |
| Non-competitive Antagonism | This compound can exhibit irreversible non-competitive antagonism at some GPCRs, which can alter signal transduction independently of the agonist binding site.[5] Solution: This can be difficult to diagnose. Careful analysis of agonist dose-response curves is necessary. Unlike competitive antagonism, non-competitive antagonism will result in a reduction of the maximal agonist response. |
This compound's Multiple Targets
Caption: Diagram illustrating the multiple molecular targets of this compound.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity at its various targets.
Table 1: this compound Activity at Adrenergic Receptors
| Target | Action | Potency/Kinetics |
| α1-Adrenoceptor | Irreversible Antagonist | t1/2 = 3 min[1][2] |
| α2-Adrenoceptor | Irreversible Antagonist | t1/2 = 3 min[1][2] |
Table 2: this compound Off-Target Activities
| Target | Action | Potency/Kinetics |
| K+-activated Ca2+ Channels | Reversible Blocker | IC50 = 10 ± 5 µM[1][2] |
| Monoamine Oxidases (MAO-A & MAO-B) | Irreversible Inhibitor | Specific IC50/Ki values not readily available in public literature. |
| Neuronal Norepinephrine Uptake | Reversible Inhibitor | Potentiates norepinephrine action.[3] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for α-Adrenergic Receptors
This protocol is adapted for an irreversible antagonist like this compound.
Objective: To determine the effect of this compound on radioligand binding to α-adrenergic receptors.
Materials:
-
Cell membranes expressing the α-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).
-
This compound.
-
Non-specific ligand (e.g., phentolamine (B1677648) at high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Pre-incubation: In a 96-well plate, add cell membranes and varying concentrations of this compound or vehicle. Incubate for 30-60 minutes at room temperature to allow for irreversible binding.
-
Washing (Optional but Recommended): To remove unbound this compound, centrifuge the membranes, remove the supernatant, and resuspend in fresh binding buffer. This step helps to ensure that any observed effect is due to irreversible binding.
-
Radioligand Incubation: Add the radioligand to all wells (total binding). For non-specific binding (NSB) wells, also add a high concentration of the non-specific ligand. Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. The percentage of remaining specific binding after this compound treatment indicates the extent of irreversible receptor blockade.
Radioligand Binding Assay Workflow
Caption: Workflow for a radioligand binding assay with an irreversible antagonist.
Protocol 2: In Vitro Functional Assay (e.g., Calcium Mobilization for α1-AR)
Objective: To assess the effect of this compound on agonist-induced functional responses.
Materials:
-
Whole cells expressing the α-adrenergic receptor of interest.
-
This compound.
-
α-adrenergic agonist (e.g., phenylephrine (B352888) for α1).
-
Assay-specific reagents (e.g., a calcium-sensitive fluorescent dye).
-
Plate reader capable of measuring the response (e.g., fluorescence).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading (if applicable): Load cells with the appropriate fluorescent dye according to the manufacturer's protocol.
-
This compound Pre-incubation: Wash the cells and then pre-incubate with various concentrations of this compound or vehicle in assay buffer for 30-60 minutes.
-
Agonist Stimulation: Add the agonist at various concentrations to the wells and immediately measure the cellular response (e.g., fluorescence change) over time using a plate reader.
-
Data Analysis: Construct dose-response curves for the agonist in the presence and absence of different concentrations of this compound. With an irreversible antagonist, you should observe a decrease in the maximal response of the agonist.
Disclaimer: The information provided in this technical support center is for research purposes only. Experimental conditions should be optimized for your specific system.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound acts as an irreversible noncompetitive antagonist of U46619-mediated contraction of the rat small mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Benextramine in assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Benextramine in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is known primarily as an irreversible antagonist for alpha-adrenoceptors (both α1 and α2).[1][2][3][4][5] It functions through both irreversible competitive and noncompetitive antagonism at G protein-coupled receptors (GPCRs).[6] In addition to its effects on adrenergic receptors, this compound has been shown to block potassium-activated calcium channels,[2][3] inhibit monoamine oxidases,[7] and act as a long-lasting antagonist for the neuropeptide Y receptor.[8][9]
Q2: What is non-specific binding and why is it a problem in my this compound assay?
Non-specific binding refers to the interaction of this compound with components in your assay other than its intended target receptor. This can include binding to other proteins, lipids, and even the assay plates or filters.[10][11] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of affinity (Kd) and receptor density (Bmax), and a reduced signal-to-noise ratio.[11] Ideally, non-specific binding should account for less than 50% of the total binding in an optimized assay.[10][12]
Q3: How is non-specific binding typically determined in a receptor binding assay?
Non-specific binding is measured by adding a high concentration of an unlabeled ligand (a "cold" competitor) to the assay in addition to the labeled this compound (e.g., radiolabeled). This unlabeled ligand will saturate the specific binding sites on the target receptor. Therefore, any remaining binding of the labeled this compound is considered non-specific.[12][13] It is advisable to use a competitor that is structurally different from this compound to avoid interactions with the non-specific binding sites.[12]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue when working with compounds like this compound. The following guide provides potential causes and solutions to help you optimize your experiments.
Issue 1: Suboptimal Assay Conditions
Cause: Incubation time, temperature, and buffer composition can all significantly influence non-specific binding.
Solutions:
-
Optimize Incubation Time and Temperature: Shorter incubation times may reduce non-specific binding, but it's crucial to ensure specific binding has reached equilibrium. Conversely, lower temperatures can decrease non-specific binding but may require longer incubation to reach equilibrium.[10] Perform a time-course experiment to find the optimal balance.
-
Adjust Buffer pH and Ionic Strength: The charge of this compound and interacting surfaces is pH-dependent. Systematically varying the pH of your buffer can help minimize electrostatic interactions that contribute to non-specific binding.[14][15] Similarly, increasing the salt concentration (e.g., with NaCl) can shield charged interactions.[14]
Issue 2: Inadequate Blocking or High Ligand Hydrophobicity
Cause: Hydrophobic compounds tend to exhibit higher non-specific binding.[13] Failure to adequately block non-specific sites on your assay components (membranes, plates, filters) can exacerbate this issue.
Solutions:
-
Incorporate Blocking Agents: Add proteins like Bovine Serum Albumin (BSA) to your assay buffer (typically 0.1-1%).[10][11][14] BSA will bind to non-specific sites, reducing the opportunity for this compound to do so.
-
Use Detergents for Hydrophobic Interactions: If hydrophobic interactions are suspected, adding a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), can be effective.[11][14][15]
-
Pre-treat Filters and Plates: Before use, soak filters (e.g., glass fiber filters) in a solution of 0.3-0.5% polyethyleneimine (PEI) or BSA.[10][11] This will reduce the binding of this compound directly to the filter material.
Issue 3: Improper Washing and Filtration Techniques
Cause: Insufficient washing can leave unbound or non-specifically bound this compound trapped on the filter, leading to an artificially high signal.
Solutions:
-
Increase Wash Volume and Repetitions: Perform multiple, rapid washes (e.g., 3-4 times) with a sufficient volume of ice-cold wash buffer immediately after filtration.[10][12]
-
Use Ice-Cold Wash Buffer: Using ice-cold buffer slows the dissociation of specifically bound this compound from the receptor while effectively washing away unbound and non-specifically bound molecules.[10][11]
Data Presentation: Illustrative Effects of Troubleshooting
The following tables provide examples of how the troubleshooting steps described above can impact the results of a hypothetical this compound radioligand binding assay.
Table 1: Effect of BSA and Tween-20 on Non-Specific Binding
| Assay Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| Standard Buffer | 15,000 | 9,000 | 6,000 | 40% |
| + 0.5% BSA | 13,000 | 4,500 | 8,500 | 65% |
| + 0.5% BSA + 0.05% Tween-20 | 12,500 | 3,125 | 9,375 | 75% |
Table 2: Effect of Wash Steps on Signal-to-Noise Ratio
| Number of Washes | Total Binding (CPM) | Non-Specific Binding (CPM) | Signal-to-Noise (Specific/Non-Specific) |
| 1 | 18,000 | 11,000 | 0.64 |
| 3 | 14,000 | 5,000 | 1.8 |
| 5 | 13,000 | 3,500 | 2.71 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay with this compound
This protocol provides a general framework for a filtration-based radioligand binding assay to characterize the interaction of this compound with a target receptor (e.g., α-adrenoceptors) in a cell membrane preparation.
1. Membrane Preparation:
- Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
- Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Assay Setup:
- Prepare assay tubes for total binding, non-specific binding, and competitor analysis.
- Total Binding: Add assay buffer, radiolabeled this compound, and the membrane preparation.
- Non-Specific Binding: Add assay buffer, radiolabeled this compound, a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine (B1677648) for α-adrenoceptors), and the membrane preparation.
- The concentration of the radiolabeled this compound should ideally be at or below its Kd for the target receptor.[11][13]
3. Incubation:
- Incubate the assay tubes at a predetermined temperature and for a time sufficient to reach binding equilibrium.
4. Filtration and Washing:
- Pre-soak glass fiber filters in 0.5% PEI.
- Rapidly terminate the binding reaction by filtering the contents of each tube through the pre-soaked filters using a cell harvester.
- Wash the filters multiple times (e.g., 3 x 5 mL) with ice-cold wash buffer.[10]
5. Scintillation Counting:
- Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
- Quantify the radioactivity using a scintillation counter.
6. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
- Analyze the data using appropriate software (e.g., Prism) to determine binding parameters like Kd and Bmax.
Visualizations
Signaling Pathway of this compound at an Alpha-Adrenoceptor
Caption: this compound's irreversible antagonism of an alpha-adrenoceptor, blocking G-protein signaling.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for troubleshooting and minimizing non-specific binding in assays.
References
- 1. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. This compound | C32H54N4O2S2 | CID 2317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Demonstration of alpha 1s-adrenoceptors after exposure of the rat anococcygeus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a long-lasting neuropeptide Y receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonpeptide peptidomimetic antagonists of the neuropeptide Y receptor: this compound analogs with selectivity for the peripheral Y2 receptor. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 15. nicoyalife.com [nicoyalife.com]
Technical Support Center: Benextramine Washout Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the effective washout of unbound Benextramine in experimental settings. Find troubleshooting advice and answers to frequently asked questions to ensure the precision and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist of presynaptic alpha-2 adrenoceptors and is also an irreversible blocker of both alpha-1 and alpha-2 adrenoceptors.[1][2][3] It functions by covalently binding to these receptors.[1] Additionally, this compound can reversibly inhibit neuronal uptake of norepinephrine (B1679862) and reversibly block potassium-activated calcium channels.[1][2] It has also been shown to irreversibly inactivate monoamine oxidases (MAOs) by covalently binding to cysteine residues within the active site.[4]
Q2: Is it possible to reverse the effects of this compound by washing?
The reversibility of this compound's effects depends on the specific action being studied.
-
Reversible Effects: The inhibition of neuronal uptake and the blockade of potassium-activated calcium channels are readily reversible with washing.[1][2] For instance, a 60-minute washout period has been shown to be effective in reversing the potentiation of noradrenaline action caused by the inhibition of neuronal uptake.[1]
-
Irreversible Effects: The antagonism of presynaptic alpha-2 adrenoceptors is not reversed by washing, even for extended periods (e.g., 240 minutes).[1] Similarly, its blockade of alpha-1 and alpha-2 adrenoceptors and inactivation of MAOs are also considered irreversible due to covalent bond formation.[2][3][4]
Q3: Why is it important to wash out unbound this compound?
Washing out unbound this compound is a critical step to distinguish between its reversible and irreversible effects. If unbound this compound is not removed, it can continue to interact with its reversible targets, confounding the interpretation of results intended to study its irreversible actions. A thorough washout ensures that any observed effects are due to the covalently bound drug and not the continued presence of unbound molecules.
Q4: Can this compound affect signaling pathways other than adrenergic receptors?
Yes, this compound has been shown to noncompetitively inhibit agonist-induced responses at muscarinic acetylcholine (B1216132) (mACh) and serotonin (B10506) 5-HT(2A) receptors.[5] This indicates that this compound can have effects on multiple G protein-coupled receptor (GPCR) signaling pathways. It is also known to be an antagonist for neuropeptide Y receptors.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected persistent inhibition of neuronal uptake after washout. | Incomplete washout of unbound this compound. | Increase the number of washes and/or the duration of each wash. Ensure adequate volume of washout buffer is used to fully immerse the cells or tissue. Refer to the detailed experimental protocols below. |
| Variability in the irreversible antagonism of alpha-adrenoceptors. | Inconsistent incubation time or concentration of this compound. | Ensure precise control over the incubation period and concentration of this compound to achieve consistent irreversible binding. |
| Observed effects are not consistent with known this compound targets. | This compound may be affecting other signaling pathways in your specific experimental model. | Consider the possibility of off-target effects, such as on mACh or 5-HT(2A) receptors.[5] Conduct appropriate control experiments to investigate these possibilities. |
| Difficulty detaching cells after this compound treatment. | This compound treatment may alter cell adhesion properties. | Use a gentle, non-enzymatic cell dissociation method first. If unsuccessful, a short incubation with a dissociation enzyme like TrypLE Express may be necessary.[7] |
Experimental Protocols
Protocol 1: Washout of Unbound this compound from Cell Cultures
This protocol is designed to effectively remove unbound this compound from adherent cell cultures.
Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate cell culture medium, pre-warmed to 37°C
Procedure:
-
Following incubation with this compound, aspirate the medium containing the drug.
-
Gently wash the cell monolayer twice with an appropriate volume of sterile PBS to cover the cell surface. Aspirate the PBS after each wash.
-
Add pre-warmed, fresh cell culture medium to the culture vessel.
-
Incubate the cells at 37°C for 60 minutes. This allows for the dissociation of reversibly bound this compound.
-
After 60 minutes, aspirate the medium.
-
Repeat steps 2-5 for a total of three washout cycles to ensure complete removal of unbound this compound.
-
After the final wash, add fresh culture medium for subsequent experiments.
Protocol 2: Washout of Unbound this compound from Tissue Preparations
This protocol is adapted for ex vivo tissue preparations.
Materials:
-
Appropriate physiological buffer (e.g., Krebs-Henseleit solution), oxygenated and maintained at the appropriate temperature.
Procedure:
-
After incubation with this compound, transfer the tissue to a chamber containing fresh, oxygenated physiological buffer.
-
Continuously perfuse the tissue with the fresh buffer at a constant flow rate for a minimum of 60 minutes.
-
Ensure the volume of the perfusion chamber is exchanged multiple times during the washout period.
-
After the 60-minute washout, the tissue can be used for further experimental procedures. For studies focusing solely on the irreversible effects, a longer washout period of up to 240 minutes may be considered to minimize any residual reversible effects.[1]
Data Presentation
Table 1: Reversibility of this compound's Actions
| Target | Interaction | Reversibility with Washing | Reference |
| Neuronal Uptake | Inhibition | Readily Reversible (60 min washout) | [1] |
| Presynaptic Alpha-2 Adrenoceptors | Antagonism | Irreversible (not reversed by 240 min washout) | [1] |
| Alpha-1 and Alpha-2 Adrenoceptors | Antagonism | Irreversible | [2][3] |
| Potassium-Activated Calcium Channels | Blockade | Reversible | [2] |
| Monoamine Oxidases (MAOs) | Inactivation | Irreversible | [4] |
| Muscarinic Acetylcholine (mACh) Receptors | Inhibition | Not specified, but antagonism is noncompetitive | [5] |
| Serotonin 5-HT(2A) Receptors | Inhibition | Not specified, but antagonism is noncompetitive | [5] |
| Neuropeptide Y Receptors | Antagonism | Long-lasting | [6] |
Visualizations
References
- 1. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a long-lasting neuropeptide Y receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Benextramine Interactions: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential for benextramine to interact with signaling pathways beyond its primary targets. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary and documented mechanism of action for this compound?
This compound is well-characterized as a tetraamine (B13775644) disulfide that acts as a potent and irreversible antagonist of both α1- and α2-adrenergic receptors.[1][2][3] Its irreversible nature is due to the formation of a covalent bond with the receptor, leading to a long-lasting blockade. The half-life for this irreversible binding to α1-adrenoceptors has been measured at approximately 3 minutes.[1][2]
Q2: What are the major known off-target signaling pathways affected by this compound?
Beyond its primary action on adrenoceptors, this compound has been documented to interact with several other key signaling pathways. Researchers must consider these off-target effects to avoid misinterpretation of experimental data. The principal off-target interactions include:
-
Potassium-Activated Calcium Channels: this compound acts as a potent, reversible blocker of Ca2+ influx through these channels.[1][2]
-
Other G-Protein Coupled Receptors (GPCRs): It can function as an irreversible noncompetitive antagonist at muscarinic acetylcholine (B1216132) (mACh) and serotonin (B10506) 5-HT(2A) receptors.[4] This means it inhibits the receptor's function without blocking the primary agonist binding site.[4]
-
Monoamine Oxidases (MAOs): this compound and related compounds can irreversibly inactivate both MAO-A and MAO-B isoforms by covalently binding to cysteine residues within the active site.[5]
Q3: How does this compound's effect on calcium channels differ from its primary action on α-adrenoceptors?
The key distinction lies in the nature of the chemical interaction.
-
α-Adrenoceptor Interaction: The antagonism is irreversible due to covalent bond formation. This effect cannot be removed by washing the tissue or cell preparation.[6]
-
Calcium Channel Interaction: The blockade is reversible and non-covalent. This off-target effect can be eliminated by washing this compound from the experimental preparation.[1][6]
Q4: My experimental results are not consistent with simple α-adrenoceptor blockade. What could be the cause?
If you observe unexpected cellular responses, it is crucial to consider the off-target effects of this compound. For example, effects on intracellular calcium homeostasis or modulation of serotonergic or cholinergic pathways may be at play. Refer to the Troubleshooting Guide below for specific scenarios.
Q5: What experimental design considerations can help isolate this compound's on-target effects?
To ensure target specificity, researchers should:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves effective α-adrenoceptor blockade to minimize off-target effects.
-
Perform Washout Steps: Incorporate thorough washout steps in your protocol. Any effects that persist after washout are likely due to irreversible binding (e.g., at adrenoceptors, mACh, 5-HT2A, or MAOs), while effects that disappear are reversible (e.g., at Ca2+ channels).[6]
-
Utilize Protection Assays: Pre-treat your preparation with a high concentration of a reversible, selective α-adrenoceptor antagonist to occupy and "protect" the target binding site before adding this compound. This allows for the specific investigation of non-adrenergic effects.[4]
-
Employ Orthogonal Tools: Confirm key findings using structurally different and more selective antagonists for the α-adrenoceptors to ensure the observed effect is not a compound-specific artifact.
Quantitative Data Summary
The following table summarizes the known effects and potencies of this compound at various molecular targets.
| Target | Effect | Reported Potency / Concentration | Nature of Interaction | Reference |
| α1 & α2-Adrenoceptors | Antagonism | t½ ≈ 3 min | Irreversible, Competitive | [1][2] |
| K+-Activated Ca2+ Channels | Blockade of Ca2+ influx | IC50 = 10 ± 5 µM | Reversible | [1] |
| α2A-Adrenoceptors | Allosteric Inhibition | 10 - 100 µM | Irreversible, Noncompetitive | [4] |
| Muscarinic (mACh) Receptors | Allosteric Inhibition | Not specified | Irreversible, Noncompetitive | [4] |
| Serotonin (5-HT2A) Receptors | Allosteric Inhibition | Not specified | Irreversible, Noncompetitive | [4] |
| Monoamine Oxidase A & B | Inactivation | Not specified | Irreversible, Covalent | [5] |
Visualizing this compound's Signaling Interactions
The following diagrams illustrate the key signaling concepts and experimental workflows discussed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution / Next Step |
| High cell death or unexpected cytotoxicity observed after treatment. | Off-target blockade of essential calcium channels leading to ionic imbalance. | 1. Lower the concentration of this compound. 2. Perform a washout experiment. If toxicity is reversed, it is likely due to the reversible Ca2+ channel block. 3. Measure intracellular Ca2+ levels directly using a fluorescent indicator (e.g., Fura-2, Fluo-4). |
| An agonist for a non-adrenergic GPCR (e.g., muscarinic) is less effective after this compound pre-treatment. | Irreversible noncompetitive antagonism by this compound at the GPCR. This compound may not be blocking the agonist's binding site but is preventing the receptor from activating its downstream G-protein.[4] | 1. Conduct a radioligand binding assay. You may find that the agonist still binds to the receptor, confirming a noncompetitive mechanism. 2. Measure a downstream signaling event closer to the receptor, such as a GTPγS binding assay, to directly assess G-protein activation. |
| Observed changes in monoamine neurotransmitter levels (e.g., serotonin, dopamine) are greater than expected from α2-adrenoceptor autoreceptor blockade alone. | Inhibition of MAO-A and/or MAO-B by this compound is preventing the degradation of these neurotransmitters.[5] | 1. Directly measure MAO-A and MAO-B activity in your experimental preparation (e.g., using a fluorometric assay kit). 2. Compare the effect of this compound to that of a selective MAO inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B). |
| A transient, unexpected effect is observed, which disappears over time or after washing. | Reversible blockade of K+-activated Ca2+ channels.[1] | 1. This confirms a reversible off-target effect. Note this in your findings. 2. To study only the irreversible effects, ensure your protocol includes a thorough washout step after this compound incubation and before the final assay. |
Key Experimental Protocols
Protocol: Differentiating On-Target vs. Off-Target GPCR Effects via Protection Assay
This protocol is designed to determine if an observed effect of this compound is due to its action at α-adrenoceptors or an off-target receptor. It is adapted from methodologies used to study irreversible antagonists.[4]
Materials:
-
Cell culture or tissue preparation expressing the receptors of interest.
-
This compound.
-
Vehicle control (e.g., saline, DMSO).
-
A high concentration of a selective, reversible α-adrenoceptor antagonist (e.g., phentolamine, prazosin).
-
Assay buffer.
-
Agonist for the functional assay.
Methodology:
-
Preparation: Prepare your cells or tissue slices as required for your standard functional assay.
-
Grouping: Divide the preparations into three experimental groups.
-
Group 1 (Vehicle Control): Incubate with vehicle for 30-60 minutes.
-
Group 2 (Total Irreversible Effect): Incubate with the desired concentration of this compound for 30-60 minutes.
-
Group 3 (Off-Target Effect):
-
Pre-incubate with a high concentration of the reversible α-antagonist for 20-30 minutes to ensure complete binding to the α-adrenoceptors.
-
Without washing, add the same concentration of this compound as used in Group 2 and incubate for a further 30-60 minutes.
-
-
-
Washout: Perform a thorough and extended washout procedure on all three groups to remove all unbound this compound and the entirety of the reversible antagonist from Group 3. A typical washout may involve multiple buffer changes over 60 minutes.
-
Functional Assay: After the washout, perform your functional assay. For example, generate a concentration-response curve to a relevant agonist.
-
Data Analysis:
-
Group 1 will show the normal, maximal response to the agonist.
-
Group 2 should show a significantly attenuated or completely blocked response, representing the sum of all irreversible on-target and off-target effects.
-
Group 3 will show an attenuated response compared to Group 1. Because the α-adrenoceptors were protected, any reduction in the maximal response in this group can be attributed to the irreversible off-target effects of this compound. The difference in response between Group 2 and Group 3 represents the on-target irreversible α-adrenoceptor blockade.
-
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Structure-activity relationships among di- and tetramine disulfides related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine and this compound, but not 4-diphenylacetoxy-N-[2-chloroethyl]piperidine hydrochloride, display irreversible noncompetitive antagonism at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Long-Lasting Effects of Benextramine in Experimental Design
Welcome to the technical support center for researchers utilizing Benextramine. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively manage the long-lasting and multifaceted effects of this potent pharmacological tool in your experimental designs.
Introduction to this compound
This compound is a tetraamine (B13775644) disulfide compound widely recognized for its irreversible antagonism of α-adrenoceptors. However, its pharmacological profile is complex, exhibiting a range of both irreversible and reversible effects on various cellular targets. A thorough understanding of these actions is critical for the accurate design and interpretation of experiments. This guide will help you navigate the challenges and leverage the unique properties of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an irreversible antagonist of both α1- and α2-adrenergic receptors.[1][2] It forms a stable, covalent bond with these receptors, leading to a long-lasting blockade.
Q2: How long do the effects of this compound last?
A2: The α-adrenoceptor antagonism of this compound is long-lasting. In vitro studies have shown that its blockade of α2-adrenoceptors persists for at least 240 minutes even after washout.[3] In vivo studies with similar irreversible α-adrenoceptor antagonists suggest receptor recovery half-lives of approximately 12 hours for α2-adrenoceptors and 1.87 days for α1-adrenoceptors. Recovery of α2-adrenoceptors in hamster kidney and adipose tissue after this compound treatment showed half-lives of 31 and 46 hours, respectively.[4]
Q3: Does this compound have other effects besides α-adrenoceptor blockade?
A3: Yes, this compound has several other notable effects:
-
Irreversible Monoamine Oxidase (MAO) Inhibition: It irreversibly inhibits both MAO-A and MAO-B.[5]
-
Reversible Calcium Channel Blockade: It can reversibly block potassium-activated calcium channels with an IC50 of 10 ± 5 µM.[1]
-
Reversible Neuronal Uptake Inhibition: It reversibly inhibits the neuronal uptake of noradrenaline. This effect is easily reversed after a 60-minute washout period.[3]
Q4: Can the effects of this compound be reversed?
A4: The irreversible α-adrenoceptor blockade can be partially reversed by the sulfhydryl reagent cysteamine (B1669678). However, its other irreversible effects, such as MAO inhibition, are not typically reversible under physiological conditions. Its effects on calcium channels and neuronal uptake are reversible upon washout.
Q5: How can I differentiate between the various effects of this compound in my experiment?
A5: Differentiating its effects requires careful experimental design. This can include:
-
Washout Procedures: To distinguish between reversible (neuronal uptake inhibition, calcium channel blockade) and irreversible (α-adrenoceptor antagonism, MAO inhibition) effects.
-
Selective Antagonists/Inhibitors: Using selective agents for other receptors or enzymes to isolate the effects of this compound.
-
Specific Assays: Employing assays that measure specific downstream signaling pathways (e.g., cAMP levels for α2-adrenoceptor activity, intracellular calcium concentration for calcium channel effects).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No effect of agonist after this compound treatment. | Irreversible blockade of the target receptor. | - Confirm this compound concentration and incubation time. - Perform a receptor recovery experiment to determine the rate of new receptor synthesis. - Attempt to reverse the blockade with cysteamine (for α-adrenoceptors). |
| Unexpected or off-target effects observed. | This compound is affecting multiple targets (e.g., MAOs, calcium channels). | - Conduct experiments with appropriate controls, including selective inhibitors for suspected off-targets. - Perform washout experiments to see if the effect is reversible. |
| Variability in the duration of this compound's effects. | Differences in receptor turnover rates between cell types or tissues. | - Characterize the receptor recovery rate in your specific experimental model. - Standardize this compound treatment and washout protocols across all experiments. |
| Difficulty in achieving complete washout of reversible effects. | Inadequate washing procedure. | - Increase the number and duration of washes with fresh buffer/media. - Confirm complete removal by testing for the reversible effect (e.g., noradrenaline uptake) after washout. |
Quantitative Data Summary
The following tables summarize the known quantitative parameters of this compound's activity. Note that specific values can vary depending on the experimental system.
Table 1: this compound - Receptor and Enzyme Inhibition
| Target | Effect | Parameter | Value | Reference |
| α1-Adrenoceptor | Irreversible Antagonist | t1/2 for inactivation | 3 min | [1][2] |
| α2-Adrenoceptor | Irreversible Antagonist | - | - | [1][2] |
| Monoamine Oxidase A (MAO-A) | Irreversible Inhibitor | - | - | [5] |
| Monoamine Oxidase B (MAO-B) | Irreversible Inhibitor | - | - | [5] |
| Potassium-Activated Ca2+ Channel | Reversible Blocker | IC50 | 10 ± 5 µM | [1] |
| Neuronal Noradrenaline Uptake | Reversible Inhibitor | - | - | [3] |
Table 2: Duration of this compound's Effects
| Effect | Experimental System | Duration/Recovery | Reference |
| α2-Adrenoceptor Antagonism | Guinea pig isolated right atria | Not reversed by 240 min washout | [3] |
| α2-Adrenoceptor Recovery | Hamster Kidney (in vivo) | t1/2 = 31 hours | [4] |
| α2-Adrenoceptor Recovery | Hamster Adipose Tissue (in vivo) | t1/2 = 46 hours | [4] |
| Neuronal Uptake Inhibition | Guinea pig isolated right atria | Reversed by 60 min washout | [3] |
Experimental Protocols
Key Methodologies for Studying this compound
1. Protocol for Washout Procedure to Differentiate Reversible and Irreversible Effects
-
Objective: To distinguish between the readily reversible effects (e.g., neuronal uptake inhibition) and the long-lasting irreversible effects (e.g., α-adrenoceptor blockade) of this compound.
-
Methodology:
-
Baseline Measurement: Establish a baseline response to an agonist of interest (e.g., noradrenaline for adrenoceptors) or a substrate for uptake transporters.
-
This compound Incubation: Incubate the cells or tissue with this compound at the desired concentration and for a sufficient duration to achieve irreversible blockade (e.g., 30 minutes).
-
Washout:
-
For cell cultures: Aspirate the this compound-containing medium and wash the cells 3-5 times with a large volume of fresh, pre-warmed buffer or medium.
-
For isolated tissues: Continuously perfuse the tissue bath with fresh, pre-warmed physiological salt solution for an extended period (e.g., 60-240 minutes), replacing the solution multiple times.
-
-
Post-Washout Measurement: Re-challenge the cells or tissue with the agonist or substrate to assess the recovery of the response. A lack of recovery indicates an irreversible effect, while a return to baseline suggests a reversible effect.
-
2. Protocol for Quantifying Receptor Recovery Rate after Irreversible Blockade
-
Objective: To determine the rate at which new receptors are synthesized and inserted into the membrane after irreversible blockade by this compound.
-
Methodology:
-
This compound Treatment: Treat animals or cell cultures with a single dose of this compound to achieve maximal receptor blockade.
-
Time Course: At various time points after treatment (e.g., 0, 6, 12, 24, 48, 72 hours), harvest tissues or cells.
-
Receptor Quantification:
-
Radioligand Binding: Perform saturation binding assays using a high-affinity radiolabeled antagonist for the receptor of interest to determine the maximal number of binding sites (Bmax) at each time point.
-
Western Blotting: Quantify the total receptor protein levels at each time point.
-
-
Data Analysis: Plot the Bmax or protein level as a function of time. The data can be fitted to a monoexponential recovery curve to calculate the half-life (t1/2) of receptor recovery.
-
3. Protocol for Differentiating α-Adrenoceptor Blockade from Calcium Channel Effects
-
Objective: To experimentally distinguish the consequences of this compound's α-adrenoceptor antagonism from its effects on calcium channels.
-
Methodology:
-
Selective Agonists and Antagonists:
-
Use a selective α-adrenoceptor agonist (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2) to elicit a response. Pre-treatment with this compound should block this response.
-
Use a non-adrenergic stimulus that also relies on calcium influx (e.g., high potassium depolarization) to activate voltage-gated calcium channels. The effect of this compound on this response can be compared to its effect on the adrenoceptor-mediated response.
-
-
Intracellular Calcium Measurement:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure the change in intracellular calcium concentration in response to an α-adrenoceptor agonist. This response should be blocked by this compound.
-
Measure the change in intracellular calcium in response to a direct calcium channel opener or depolarization. The effect of this compound on this response will indicate its direct action on calcium channels.
-
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Workflow to differentiate reversible vs. irreversible effects.
Caption: Multifaceted signaling effects of this compound.
This technical support center provides a foundational understanding for working with this compound. For specific experimental applications, it is crucial to consult the primary literature and optimize protocols for your particular model system.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benextramine Effects on Neuronal Uptake
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of benextramine on neuronal uptake.
Frequently Asked Questions (FAQs)
Q1: Is the inhibition of neuronal norepinephrine (B1679862) uptake by this compound reversible?
Yes, the inhibition of neuronal uptake of norepinephrine by this compound is readily reversible.[1] Experimental evidence in isolated guinea pig right atria shows that after a 60-minute washout period, the potentiation of noradrenaline's effects, which is attributed to neuronal uptake inhibition, is no longer observed.[1]
Q2: How does the reversibility of this compound's effect on neuronal uptake compare to its effect on alpha-adrenoceptors?
This is a critical distinction in this compound's pharmacology. While its inhibition of neuronal uptake is reversible, its antagonism of presynaptic α2-adrenoceptors is irreversible.[1] The blockade of α2-adrenoceptors has been shown to persist for at least 240 minutes following washout, in stark contrast to the readily reversible effect on neuronal uptake.[1]
Q3: My experimental results show persistent effects of this compound even after a washout period. Does this mean the neuronal uptake inhibition is irreversible in my system?
Not necessarily. It is more likely that the persistent effects you are observing are due to the irreversible antagonism of α-adrenoceptors, particularly the presynaptic α2-adrenoceptors which regulate neurotransmitter release.[1][2][3] This irreversible blockade can lead to enhanced neurotransmitter release, which may be misinterpreted as a continued inhibition of neuronal uptake. It is crucial to design experiments that can distinguish between these two effects.
Q4: What is the mechanism of this compound's effect on the norepinephrine transporter (NET)?
The precise mechanism of interaction with the norepinephrine transporter is not fully elucidated in the provided literature. However, its effects are functionally described as an inhibition of the neuronal uptake process.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Potentiation of Norepinephrine Responses
| Symptom | Possible Cause | Troubleshooting Steps |
| Greater than expected potentiation of norepinephrine's effects. | Insufficient washout after this compound application, leading to residual neuronal uptake inhibition. OR Confounding effects from the irreversible α2-adrenoceptor blockade leading to increased norepinephrine release. | 1. Verify Washout Procedure: Ensure a washout period of at least 60 minutes with fresh buffer to reverse the neuronal uptake inhibition.[1] 2. Isolate the Effect: To differentiate from α2-adrenoceptor antagonism, consider using a selective neuronal uptake inhibitor with a known reversible mechanism, like desipramine, as a positive control.[1] 3. Control for α2-Blockade: In a separate experiment, assess the effect of an irreversible α2-adrenoceptor antagonist that does not significantly inhibit neuronal uptake to understand the contribution of this mechanism to your observed effects. |
| Variable potentiation between experiments. | Differences in tissue preparation or integrity. Inconsistent this compound concentration or incubation time. | 1. Standardize Protocol: Ensure consistent tissue handling, buffer composition, and temperature across all experiments. 2. Verify Drug Concentration: Prepare fresh this compound solutions for each experiment and ensure accurate final concentrations in the tissue bath. |
Issue 2: Difficulty in Replicating the Reversibility of Neuronal Uptake Inhibition
| Symptom | Possible Cause | Troubleshooting Steps |
| Potentiation of norepinephrine's effects persists after a 60-minute washout. | The observed effect is not solely due to neuronal uptake inhibition but is significantly influenced by the irreversible α2-adrenoceptor antagonism. | 1. Use a Functional Readout for α2-Adrenoceptor Activity: Assess the effect of this compound on the inhibitory action of an α2-adrenoceptor agonist, such as clonidine (B47849), on nerve-stimulation-evoked responses. This effect of this compound is not reversed by washout and can confirm irreversible α2-blockade in your preparation.[1] 2. Re-evaluate the Endpoint: Consider if your experimental endpoint is more sensitive to changes in neurotransmitter release (affected by α2-receptors) than to the direct inhibition of uptake. |
Data Summary
Table 1: Qualitative Summary of this compound's Effects and their Reversibility
| Effect | Target | Reversibility | Washout Time for Reversal | Reference |
| Inhibition of Neuronal Uptake | Norepinephrine Transporter (NET) | Reversible | ~ 60 minutes | [1] |
| Antagonism | α2-Adrenoceptors | Irreversible | > 240 minutes | [1] |
Experimental Protocols
Protocol 1: Assessment of Reversibility of Neuronal Uptake Inhibition in Isolated Guinea Pig Atria
This protocol is based on the methodology described by Weitzell et al. (1984).[1]
1. Tissue Preparation:
-
Guinea pigs are euthanized, and the right atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 and maintained at a constant temperature (e.g., 37°C).
-
The atria are allowed to equilibrate under a resting tension (e.g., 1g) for a specified period (e.g., 60 minutes).
2. Measurement of Noradrenaline Potentiation:
-
Generate a cumulative concentration-response curve to norepinephrine to establish a baseline. The response measured is typically the increase in heart rate (chronotropic effect).
-
Incubate the atria with this compound at the desired concentration for a defined period.
-
Generate a second concentration-response curve to norepinephrine in the presence of this compound. A leftward shift in the curve indicates potentiation.
3. Washout and Reversibility Assessment:
-
After the second curve, thoroughly wash the tissue with fresh, pre-warmed physiological salt solution for at least 60 minutes, with frequent changes of the buffer.
-
Generate a third concentration-response curve to norepinephrine. If the curve is superimposable on the initial baseline curve, the effect of this compound on neuronal uptake is considered reversed.
Protocol 2: Differentiating Neuronal Uptake Inhibition from α2-Adrenoceptor Antagonism
1. Tissue Preparation and Electrical Field Stimulation:
-
Prepare the guinea pig atria as described in Protocol 1.
-
Place platinum electrodes in the organ bath for electrical field stimulation of intramural nerves.
-
Use stimulation parameters (e.g., 1 Hz, 1 ms (B15284909) pulse width) that evoke a reproducible tachycardic response.
2. Assessing the Effect of an α2-Adrenoceptor Agonist:
-
Establish a baseline response to electrical field stimulation.
-
Add a selective α2-adrenoceptor agonist, such as clonidine, to the bath. This should inhibit the stimulation-evoked tachycardia.
3. Evaluating this compound's Irreversible α2-Adrenoceptor Antagonism:
-
Incubate the tissue with this compound.
-
Wash the tissue for an extended period (e.g., 240 minutes).
-
Re-introduce clonidine. The inhibitory effect of clonidine on the stimulation-evoked response will be significantly diminished if this compound has caused irreversible α2-adrenoceptor blockade.[1]
Visualizations
References
- 1. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic effect of clonidine antagonized by the tetramine disulphide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Presynaptic effect of clonidine antagonized by the tetramine disulphide, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Factors influencing the potency of Benextramine in different tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the factors influencing the potency of Benextramine in different tissues. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in the effective design and interpretation of experiments involving this irreversible α-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist at both α1- and α2-adrenergic receptors.[1][2] Its irreversible action is due to the formation of a stable, likely covalent, bond with the receptor.[3][4][5] This contrasts with reversible antagonists, which bind and dissociate from the receptor.
Q2: Does this compound have other pharmacological effects?
A2: Yes, in addition to its primary α-adrenoceptor antagonism, this compound has been shown to have other effects, which may be tissue-specific. These include:
-
Reversible inhibition of neuronal uptake of noradrenaline.[3]
-
Reversible blockade of potassium-activated Ca2+ channels in rat brain synaptosomes.[2]
-
Potential inhibition of monoamine oxidases (MAOs) .[6]
It is crucial to consider these additional effects when designing experiments, as they could influence the observed outcomes.
Q3: Is the antagonistic effect of this compound truly irreversible?
A3: The antagonism of α-adrenoceptors by this compound is considered functionally irreversible because the duration of action is long-lasting and not readily reversed by washing the tissue.[3] The recovery of receptor function is dependent on the synthesis of new receptors, a process that can take hours to days.[7]
Q4: Can this compound cross the blood-brain barrier?
A4: Studies in hamsters have shown that at typical in vivo doses (10-20 mg/kg), this compound does not appear to cross the blood-brain barrier to a significant extent.[7] However, its effects on central α2-adrenergic receptors have been observed in isolated brain tissue preparations like synaptosomes.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or weaker-than-expected antagonism | 1. Suboptimal incubation time or temperature: The formation of the irreversible bond is time and temperature-dependent. 2. Presence of competing nucleophiles: Other molecules in the buffer or tissue preparation could react with this compound. 3. Degradation of this compound stock solution: Improper storage can lead to loss of potency. | 1. Optimize incubation conditions: Increase the pre-incubation time with this compound and ensure the temperature is appropriate for the tissue preparation. 2. Buffer composition: Use a clean, simple physiological salt solution for incubation. Avoid buffers with high concentrations of extraneous proteins or other potential reactants. 3. Proper storage: Prepare fresh solutions of this compound for each experiment. If a stock solution is used, store it at -20°C or below and avoid repeated freeze-thaw cycles. |
| Observed effects are reversible | 1. Insufficient concentration or incubation time: The concentration of this compound may not be high enough, or the incubation time may be too short to achieve significant irreversible blockade. 2. Dominance of non-α-adrenoceptor effects: At certain concentrations and in specific tissues, the reversible effects of this compound (e.g., on Ca2+ channels or neuronal uptake) may be more prominent.[2][3] | 1. Perform a concentration-response and time-course experiment: Determine the optimal concentration and incubation time to achieve irreversible antagonism in your specific experimental setup. 2. Use specific pharmacological tools: To isolate the α-adrenoceptor effects, consider using other agents to block the secondary targets of this compound, if appropriate for your research question. |
| High variability between tissue preparations | 1. Differences in receptor density: The number of α-adrenoceptors can vary significantly between different tissues and even within the same tissue under different physiological or pathological conditions.[8] 2. Differential receptor turnover rates: The rate at which new receptors are synthesized can differ between tissues, affecting the apparent recovery from this compound's irreversible blockade.[7] | 1. Characterize receptor expression: If possible, quantify the α-adrenoceptor density in your tissue preparations using techniques like radioligand binding or western blotting. 2. Standardize tissue harvesting and preparation: Ensure consistent procedures for tissue isolation and handling to minimize variability. |
Factors Influencing this compound Potency
The potency of this compound is not uniform across all tissues and is influenced by a combination of molecular and tissue-level factors.
| Factor | Description | Impact on Potency |
| α-Adrenoceptor Subtype and Density | Tissues express varying levels of α1 and α2-adrenoceptor subtypes.[8] this compound has been shown to antagonize both α1 and α2 subtypes.[2] | The relative potency of this compound will depend on the specific subtype(s) present and their density in a given tissue. Tissues with a higher density of susceptible α-adrenoceptors will likely show a greater response. |
| Receptor Turnover Rate | The rate of synthesis of new adrenoceptors varies between tissues. For example, the recovery of α2-binding sites after this compound treatment is faster in the kidney than in adipose tissue.[7] | A faster receptor turnover rate can lead to a quicker recovery of function, potentially underestimating the long-term potency of the irreversible blockade. |
| Local Microenvironment | The pH, ionic composition, and presence of endogenous nucleophiles in the tissue microenvironment can influence the chemical reaction leading to covalent bond formation.[9] | A microenvironment that favors the chemical reaction between this compound and the receptor will enhance its apparent potency. |
| Accessibility of the Binding Site | The three-dimensional structure of the receptor and its surrounding membrane components may affect the ability of this compound to access its binding site and form a covalent bond. | Tissues where the receptor conformation is more favorable for this compound binding and reaction will exhibit greater sensitivity. |
Quantitative Data
The available literature provides limited direct comparative quantitative data on the potency of this compound's irreversible α-adrenoceptor antagonism across different tissues. The following table summarizes the available information.
| Tissue/Preparation | Receptor/Target | Parameter | Value | Notes |
| Rat Brain Synaptosomes | α1- and α2-Adrenoceptors | t1/2 for irreversible binding | 3 min | This represents the time to achieve 50% of the maximal irreversible blockade.[2] |
| Rat Brain Synaptosomes | K+-activated Ca2+ channels | IC50 | 10 ± 5 µM | This is for the reversible blockade of calcium influx.[2] |
| Guinea Pig Right Atria | Presynaptic α2-Adrenoceptors | - | - | Pretreatment with this compound greatly diminished the effect of clonidine, and this antagonism was not reversed by washing for 240 minutes.[3] |
| Rat Anococcygeus Muscle | α-Adrenoceptors | - | - | This compound (30 µM for 30 min) abolished contractions to the α-agonist Sgd 101/75 but only reduced those to noradrenaline.[10] |
| Hamster Adipose Tissue | α2-Adrenoceptors | Receptor half-life after blockade | 46 hr | This reflects the time for 50% recovery of receptor binding sites.[7] |
| Hamster Kidney | α2-Adrenoceptors | Receptor half-life after blockade | 31 hr | This reflects the time for 50% recovery of receptor binding sites.[7] |
Note: IC50 is the concentration of an inhibitor where the response is reduced by half. A lower IC50 value indicates a higher potency. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition. A lower Ki value indicates a higher potency.
Experimental Protocols
Protocol 1: Determination of Irreversible Antagonism in Isolated Vascular Smooth Muscle (e.g., Rat Aorta)
Objective: To assess the irreversible α-adrenoceptor antagonist activity of this compound on vascular smooth muscle contraction.
Materials:
-
Isolated rat aortic rings
-
Organ bath system with force transducer
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2 at 37°C
-
Phenylephrine (B352888) (α1-agonist)
-
This compound hydrochloride
-
Standard laboratory equipment (pipettes, tubes, etc.)
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings. Suspend the rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Control Agonist Response: Obtain a cumulative concentration-response curve for phenylephrine (e.g., 10^-9 to 10^-5 M) to establish a baseline contractile response.
-
This compound Incubation: After washing out the phenylephrine and allowing the tissue to return to baseline, incubate the aortic rings with the desired concentration of this compound (e.g., 10-100 µM) for a fixed period (e.g., 30-60 minutes). A parallel control tissue should be incubated with vehicle alone.
-
Washout: Perform an extensive washout procedure to remove any unbound this compound. This typically involves multiple buffer changes over a prolonged period (e.g., 60 minutes or more).
-
Post-Benextramine Agonist Response: After the washout period, obtain a second cumulative concentration-response curve for phenylephrine.
-
Data Analysis: Compare the phenylephrine concentration-response curves before and after this compound treatment. Irreversible antagonism is indicated by a depression of the maximal response to phenylephrine with or without a rightward shift of the curve.
Protocol 2: Radioligand Binding Assay to Assess α2-Adrenoceptor Occupancy by this compound in Brain Tissue
Objective: To determine the extent of irreversible binding of this compound to α2-adrenoceptors in a brain membrane preparation.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand for α2-adrenoceptors (e.g., [3H]-clonidine or [3H]-yohimbine)
-
Non-specific binding control (e.g., high concentration of unlabeled yohimbine (B192690) or clonidine)
-
This compound hydrochloride
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration manifold
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.
-
This compound Pre-incubation: Aliquot the membrane preparation. Treat one set of aliquots with the desired concentration of this compound for a specific time (e.g., 30 minutes at 25°C). Treat a control set with vehicle.
-
Removal of Unbound this compound: Centrifuge the membrane suspensions to pellet the membranes and discard the supernatant containing unbound this compound. Wash the pellets by resuspending in fresh buffer and re-centrifuging.
-
Radioligand Binding: Resuspend the washed membrane pellets in the assay buffer. Incubate the membranes with a fixed concentration of the α2-adrenoceptor radioligand. Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).
-
Termination of Binding: After incubation (e.g., 60 minutes at 25°C), rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Compare the specific binding in the control (vehicle-treated) and this compound-treated membranes. A significant reduction in specific binding in the this compound-treated group indicates irreversible receptor occupancy.
Visualizations
Caption: Dual mechanisms of action of this compound.
Caption: Workflow for assessing irreversible antagonism.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of alpha1-adrenoceptor expression on contractile properties of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Principles of Pharmacology: Binding forces in drug interactions [pharmacology2000.com]
- 10. Demonstration of alpha 1s-adrenoceptors after exposure of the rat anococcygeus to this compound - PMC [pmc.ncbi.nlm.nih.gov]
Control experiments for studying Benextramine's irreversible effects
This guide provides troubleshooting and methodological support for researchers investigating the irreversible effects of Benextramine.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: How can I definitively prove that this compound's effect is irreversible in my cell-based assay?
Answer:
Demonstrating irreversibility requires showing that the antagonist's effect persists even after its removal from the experimental system. A robust washout experiment is the gold standard for this. If the physiological or signaling response does not return to baseline after extensive washing, it strongly suggests an irreversible mechanism.
Troubleshooting Common Issues:
-
Issue: The antagonist's effect diminishes slightly after washout.
-
Possible Cause: Insufficient washing. Trace amounts of unbound this compound may remain, leading to continued receptor binding.
-
Solution: Increase the number of wash cycles and the volume of wash buffer. Also, consider increasing the duration of each wash step to ensure complete removal of the free compound.
-
-
Issue: The response recovers completely after a few hours.
-
Possible Cause: The effect might be due to very slow dissociation kinetics rather than true irreversibility, or your biological system may be rapidly synthesizing new receptors.
-
Solution: To address slow dissociation, prolong the washout period significantly (e.g., 6-24 hours). To account for new receptor synthesis, co-incubate the cells with a protein synthesis inhibitor like cycloheximide (B1669411) during the washout phase. If the effect still does not reverse, it points more strongly to a covalent interaction.
-
Experimental Protocol: Washout Assay for Functional Response
-
Preparation: Culture cells expressing the target alpha-adrenergic receptor to an appropriate density in multi-well plates.
-
Initial Stimulation: Measure the baseline response to a saturating concentration of an agonist (e.g., norepinephrine).
-
Wash: Wash the cells thoroughly with an assay buffer to remove the agonist.
-
This compound Incubation: Incubate one set of wells with a specific concentration of this compound for a predetermined time (e.g., 60 minutes). Incubate a control set with vehicle only.
-
Washout Procedure:
-
Aspirate the this compound/vehicle solution.
-
Wash the cells 3-5 times with a large volume of pre-warmed assay buffer.
-
Incubate the cells in a fresh buffer for a prolonged period (e.g., 4-6 hours) to allow for the dissociation of any non-covalently bound drug.
-
-
Final Stimulation: Re-stimulate both the control and this compound-treated wells with the same saturating concentration of the agonist.
-
Data Analysis: Quantify the response in both groups. An irreversible antagonist will cause a significant and persistent reduction in the maximum agonist response that is not observed in the vehicle-treated group.
Logical Workflow for Demonstrating Irreversibility
Caption: Workflow for a washout experiment to confirm irreversible antagonism.
FAQ 2: How can I quantify the reduction in available receptor binding sites after this compound treatment?
Answer:
To quantify the number of receptors that have been irreversibly bound and blocked by this compound, a radioligand binding assay is the most direct method. By measuring the change in the maximum number of binding sites (Bmax) for a reversible radioligand, you can determine the extent of receptor inactivation.
Experimental Protocol: Radioligand Saturation Binding Assay
-
Cell/Membrane Preparation: Prepare cell membranes from cells expressing the target receptor that have been pre-treated with either vehicle or a specific concentration of this compound.
-
Washout: Perform a thorough washout procedure on the membranes to remove any unbound this compound. This is critical to ensure you are only measuring the effects of the irreversibly bound drug.
-
Assay Setup: Set up a series of tubes for both the vehicle-treated and this compound-treated membranes. To each set, add increasing concentrations of a suitable reversible radioligand (e.g., ³H-prazosin for α1-adrenergic receptors).
-
Determine Non-Specific Binding: For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of a non-labeled, competing antagonist (e.g., phentolamine) to determine non-specific binding.
-
Incubation: Incubate all tubes at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site saturation binding model using non-linear regression.
-
The key parameter to compare is the Bmax (maximum binding capacity), which reflects the total number of available receptors. A significant decrease in Bmax in the this compound-treated group compared to the control group indicates irreversible receptor inactivation. The dissociation constant (Kd) of the radioligand should not change.
-
Expected Data Outcome
| Treatment Group | Radioligand Kd (nM) | Bmax (fmol/mg protein) | Interpretation |
| Vehicle Control | 1.5 ± 0.2 | 1250 ± 85 | Represents the total number of receptors. |
| This compound (1 µM) | 1.6 ± 0.3 | 310 ± 40 | A significant reduction in Bmax with no change in Kd indicates irreversible binding to ~75% of receptors. |
This compound's Effect on Receptor Availability
Technical Support Center: Benextramine Alpha-Adrenoceptor Blockade Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Benextramine to assess the completeness of alpha-adrenoceptor blockade.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block alpha-adrenoceptors?
This compound is a tetraamine (B13775644) disulfide that functions as an irreversible antagonist for both α1 and α2-adrenoceptors.[1][2] Its mechanism involves covalently binding to the receptor, leading to a non-equilibrium and noncompetitive blockade.[3] This irreversible binding makes it a useful tool for studies where a complete and lasting blockade of alpha-adrenoceptors is required.[1][3][4] this compound has also been shown to act as a reversible blocker of potassium-activated calcium channels and an inhibitor of monoamine oxidases (MAOs), which are important off-target effects to consider during experimental design.[1][5]
Q2: How can I confirm that the alpha-adrenoceptor blockade by this compound is complete?
Assessing the completeness of an irreversible antagonist like this compound requires functional or binding assays.
-
Functional Assays: A common method is to generate an agonist concentration-response curve (CRC) in the absence and presence of this compound. With a complete irreversible blockade, you should observe a significant depression of the maximum response to the agonist, with little to no rightward shift of the EC50.[6]
-
Radioligand Binding Assays: These assays directly measure the number of available receptors. After treatment with this compound, a significant reduction in the specific binding of a radiolabeled alpha-adrenoceptor ligand (e.g., [3H]prazosin for α1 or [3H]clonidine for α2) would indicate a successful blockade.[1][2] Pretreatment with this compound can lead to a preparation devoid of α1 or α2-adrenergic binding capacity.[1]
Q3: Is the effect of this compound reversible?
The blockade of alpha-adrenoceptors by this compound is considered irreversible due to covalent bond formation.[1][4] Washing the tissue or cells extensively after the initial incubation with this compound will not restore the response to alpha-adrenergic agonists.[4] However, its inhibition of neuronal uptake is reversible with washing.[4]
Experimental Protocols
Protocol 1: Functional Assessment of α1-Adrenoceptor Blockade in Isolated Aortic Rings
This protocol outlines a method to assess the completeness of this compound's blockade by measuring the contractile response of isolated rat aortic rings to the α1-agonist phenylephrine (B352888).
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine hydrochloride
-
This compound hydrochloride
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Place it in cold Krebs-Henseleit solution. Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2. Attach the rings to isometric force transducers.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.
-
Control Agonist Response: Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 100 µM). This will serve as the control response.
-
This compound Incubation: After washing out the phenylephrine and allowing the tissue to return to baseline, incubate a set of aortic rings with a predetermined concentration of this compound (e.g., 10-100 µM) for a specified time (e.g., 30 minutes).
-
Washout: Thoroughly wash the tissues with fresh Krebs-Henseleit solution for at least 60 minutes to remove any unbound this compound.
-
Post-Blockade Agonist Response: Generate a second cumulative concentration-response curve for phenylephrine in the this compound-treated tissues.
-
Data Analysis: Compare the maximum response (Emax) and EC50 of the phenylephrine CRC before and after this compound treatment. A significant reduction in Emax indicates an effective irreversible blockade.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete Blockade: Agonist still produces a significant maximal response after this compound treatment. | Insufficient this compound Concentration or Incubation Time: The concentration of this compound or the duration of incubation may not have been sufficient to block all available receptors. | Increase the concentration of this compound and/or extend the incubation period. Perform a time-course and concentration-course experiment to determine optimal conditions. |
| This compound Degradation: this compound solution may have degraded. | Prepare fresh this compound solutions for each experiment. Protect the solution from light and store it appropriately. | |
| High Receptor Reserve (Spare Receptors): The tissue may have a high density of spare receptors, requiring a higher degree of antagonist occupancy to abolish the maximal response. | This is a characteristic of the tissue. The goal is to demonstrate a significant depression of the maximal response, even if it's not completely abolished. | |
| Unexpected Agonist Potentiation: The agonist appears more potent (leftward shift in CRC) after this compound treatment. | Inhibition of Neuronal Uptake: this compound can reversibly inhibit the neuronal uptake of catecholamines like norepinephrine.[4] If the agonist used is a substrate for this transporter, its local concentration at the receptor may increase. | Ensure a thorough washout period (at least 60 minutes) after this compound incubation to reverse the inhibition of neuronal uptake.[4] Alternatively, use a synthetic agonist that is not a substrate for the uptake transporter. |
| Variability Between Experiments | Inconsistent Protocols: Minor variations in incubation times, temperatures, or solution preparation can lead to variability. | Strictly adhere to the established protocol. Ensure consistent timing for all steps. |
| Tissue Viability: The health of the tissue preparation can affect the results. | Handle tissues gently during dissection and mounting. Ensure proper oxygenation and temperature control in the organ bath. |
Visualizing Experimental Logic and Pathways
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Antagonism by the tetramine disulfide this compound of the inhibitory effects mediated by prejunctional alpha 2-adrenoceptors and by postjunctional histamine H2 receptors in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
Validation & Comparative
A Comparative Guide to Benextramine and Phenoxybenzamine for Alpha-Blockade in Research
For researchers, scientists, and drug development professionals investigating the alpha-adrenergic system, the choice of a suitable antagonist is critical. This guide provides a detailed comparison of two widely used irreversible alpha-blockers: benextramine and phenoxybenzamine (B1677643). We will delve into their mechanisms of action, receptor selectivity, and off-target effects, supported by experimental data to aid in the selection of the appropriate tool for your research needs.
At a Glance: this compound vs. Phenoxybenzamine
| Feature | This compound | Phenoxybenzamine |
| Primary Target | α-adrenergic receptors (α1 and α2) | α-adrenergic receptors (α1 and α2) |
| Mechanism | Irreversible, non-competitive antagonism | Irreversible, non-competitive antagonism (alkylation) |
| Selectivity | Non-selective for α1 vs. α2 | Non-selective, but more potent at α1 than α2 |
| Reversibility | Irreversible alpha-blockade | Irreversible alpha-blockade |
| Off-Target Effects | Blocks potassium-activated Ca2+ channels (reversibly), inhibits monoamine oxidases (MAOs) | Interacts with calcium channels |
| Key Research Applications | Probing α-adrenoceptor function, studying receptor turnover, investigating Ca2+ channel and MAO roles | Preclinical models of pheochromocytoma, studies of cardiovascular function, investigation of α-adrenoceptor signaling |
Mechanism of Action: Irreversible Alpha-Adrenergic Blockade
Both this compound and phenoxybenzamine are classified as non-selective, irreversible antagonists of alpha-adrenergic receptors. This means they bind covalently to both α1 and α2 subtypes, leading to a long-lasting blockade that is not overcome by increasing concentrations of agonists. The restoration of adrenergic function after exposure to these agents depends on the synthesis of new receptors.
Phenoxybenzamine exerts its effect through the alkylation of the alpha-adrenergic receptors. This covalent modification results in a durable blockade.
This compound , a tetraamine (B13775644) disulfide, also acts as an irreversible blocker of both α1 and α2-adrenoceptors. Studies have shown a rapid inactivation of α1-adrenoceptors, with a half-life of approximately 3 minutes.
Receptor Selectivity and Potency
While both drugs are non-selective, there are nuances in their interaction with α1 and α2 adrenoceptors.
Phenoxybenzamine exhibits a greater potency for α1 over α2 receptors. One study demonstrated that phenoxybenzamine is approximately 250-fold more potent at decreasing the density of α1-adrenergic receptors compared to α2-adrenergic receptors in rat cerebral cortex homogenates.[1] This preferential blockade of α1 receptors is a key consideration in experimental design.
Quantitative Comparison of Receptor Blockade
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Phenoxybenzamine | α-adrenoceptors (non-specific) | IC50 | 550 nM | Not Specified | |
| Phenoxybenzamine | α1-adrenoceptors | Potency | ~250-fold higher than for α2 | Rat cerebral cortex | [1] |
| This compound | α1-adrenoceptors | t1/2 for inactivation | 3 min | Rat brain synaptosomes | |
| This compound | α1 and α2-adrenoceptors | Blockade | Irreversible | Rat brain synaptosomes |
Off-Target Activities: A Critical Consideration
A thorough understanding of a compound's full pharmacological profile is essential to avoid misinterpretation of experimental results.
This compound has been shown to have significant off-target effects. It acts as a reversible blocker of potassium-activated calcium channels with an IC50 of 10 ± 5 µM. This effect is independent of its alpha-blocking activity. Furthermore, this compound and its derivatives have been identified as irreversible inhibitors of monoamine oxidases (MAOs) , with a preference for MAO-B.
Phenoxybenzamine has also been reported to interact with calcium channels , which may contribute to its overall pharmacological effects.
These off-target activities should be carefully considered when designing experiments and interpreting data. For instance, if studying a process involving calcium signaling or monoamine metabolism, the use of this compound may introduce confounding variables.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Density after Irreversible Blockade
This protocol is adapted from studies investigating the effects of irreversible alpha-blockers on adrenoceptor density.
Objective: To quantify the reduction in α1 and α2-adrenoceptor density following treatment with an irreversible antagonist.
Materials:
-
Tissue homogenates (e.g., rat cerebral cortex)
-
Irreversible antagonist (Phenoxybenzamine or this compound)
-
Radioligands:
-
For α1-adrenoceptors: [³H]prazosin or [¹²⁵I]BE 2254
-
For α2-adrenoceptors: [³H]clonidine or [³H]rauwolscine
-
-
Filtration apparatus
-
Scintillation counter
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Procedure:
-
Tissue Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Incubation with Irreversible Antagonist: Treat the membrane homogenates with varying concentrations of the irreversible antagonist (e.g., phenoxybenzamine or this compound) for a defined period (e.g., 20-60 minutes) at a specific temperature (e.g., 37°C).
-
Washing: To remove the unbound irreversible antagonist, centrifuge the treated membranes and wash the pellet multiple times with fresh assay buffer.
-
Radioligand Binding: Resuspend the washed membranes in the assay buffer. Incubate the membranes with a saturating concentration of the appropriate radioligand ([³H]prazosin for α1 or [³H]clonidine for α2) in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a competing, non-radiolabeled antagonist (e.g., phentolamine).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The reduction in the maximal number of binding sites (Bmax) in the antagonist-treated samples compared to control samples indicates the extent of irreversible receptor blockade.
Functional Assay for Assessing Alpha-Blockade: Vasoconstriction in Pithed Rats
This in vivo protocol assesses the functional consequences of alpha-adrenoceptor blockade.
Objective: To evaluate the antagonist effect of this compound or phenoxybenzamine on vasoconstriction induced by alpha-agonists.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., pentobarbital)
-
Surgical instruments for pithing
-
Catheters for drug administration and blood pressure measurement
-
Pressure transducer and recording system
-
Alpha-agonists (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2)
-
This compound or Phenoxybenzamine
Procedure:
-
Animal Preparation: Anesthetize the rats and perform the pithing procedure to eliminate central nervous system influences on blood pressure.
-
Instrumentation: Insert catheters into a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize.
-
Antagonist Administration: Administer a single intravenous dose of this compound or phenoxybenzamine.
-
Agonist Challenge: After a predetermined time for the irreversible antagonist to act, administer increasing doses of an alpha-agonist (e.g., phenylephrine) and record the pressor (vasoconstrictor) responses.
-
Data Analysis: Construct dose-response curves for the alpha-agonist in control and antagonist-treated animals. A rightward shift and a depression of the maximal response in the dose-response curve in the presence of the antagonist indicate irreversible, non-competitive antagonism.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling and its irreversible blockade.
Experimental Workflow for Assessing Irreversible Alpha-Blockade
Caption: Workflow for determining irreversible alpha-adrenoceptor blockade.
Conclusion
Both this compound and phenoxybenzamine are potent, irreversible alpha-blockers that serve as valuable tools in pharmacological research. The choice between them will depend on the specific experimental goals.
-
Phenoxybenzamine , with its preferential, high-potency blockade of α1-adrenoceptors, is well-suited for studies where the selective inactivation of this subtype is desired.
-
This compound provides a more complete and sustained blockade of both α1 and α2-adrenoceptors. However, its significant off-target effects on calcium channels and monoamine oxidases must be carefully considered and controlled for in experimental design.
A thorough understanding of the distinct pharmacological profiles of these compounds is paramount for the rigorous design and accurate interpretation of research investigating the alpha-adrenergic system.
References
A Comparative Guide to Benextramine and Prazosin for Alpha-1 Adrenoceptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benextramine and prazosin (B1663645), two key pharmacological tools used in the study of alpha-1 adrenoceptors. Understanding the distinct properties of these antagonists is crucial for the accurate design and interpretation of experiments in physiology, pharmacology, and drug discovery.
Introduction to Alpha-1 Adrenoceptor Antagonists
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor superfamily and are crucial in regulating various physiological processes, most notably smooth muscle contraction in blood vessels and the genitourinary tract. They are activated by the endogenous catecholamines epinephrine (B1671497) and norepinephrine. There are three main subtypes of α1-ARs: α1A, α1B, and α1D. Pharmacological antagonists that block the action of these receptors are invaluable for both therapeutic applications and basic research. Prazosin, a competitive and reversible antagonist, and this compound, an irreversible antagonist, represent two distinct classes of α1-AR blockers, each with unique applications in experimental settings.
Prazosin is a highly selective antagonist for α1-adrenoceptors over α2-adrenoceptors and has been instrumental in the pharmacological characterization of α1-AR subtypes.[1] It is widely used as a radioligand ([³H]-prazosin) in binding assays to quantify α1-AR expression.[1][2] this compound, in contrast, is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist at both α1 and α2-adrenoceptors.[3][4] Its irreversible nature makes it a useful tool for studying receptor turnover and for functional studies where a persistent blockade is desired.
Quantitative Comparison of Pharmacological Properties
The differing mechanisms of action of prazosin and this compound necessitate a nuanced comparison of their quantitative data. While prazosin's affinity is typically expressed as a dissociation constant (Ki) or pA2 value, the potency of the irreversible antagonist this compound is more challenging to quantify with a single equilibrium value.
| Property | This compound | Prazosin |
| Mechanism of Action | Irreversible Antagonist[3][4] | Competitive, Reversible Antagonist |
| Selectivity | Non-selective for α1 vs. α2 adrenoceptors[3] | Selective for α1 over α2 adrenoceptors[1] |
| α1-Adrenoceptor Subtype Selectivity | Data not well-established for subtypes | Non-selective for α1A, α1B, and α1D subtypes[1] |
| Binding Affinity (pKi) | Not applicable (irreversible) | α1A: ~9.4, α1B: ~9.9, α1D: ~9.9 (varies by tissue) |
| Functional Antagonism (pA2) | Not applicable (irreversible) | ~8.52 - 9.14 (varies by tissue and agonist)[5] |
| Other Notable Effects | Reversible blocker of K+-activated Ca2+ channels (IC50 = 10 ± 5 µM)[3] | Can induce up-regulation of α1-ARs with chronic administration |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for α1-adrenoceptors using [³H]-prazosin in a competitive binding assay.
Materials:
-
Membrane preparations from tissues or cells expressing α1-adrenoceptors (e.g., rat brain synaptosomes, transfected cell lines).
-
[³H]-prazosin (Radioligand).
-
Unlabeled prazosin or other high-affinity ligand (for determining non-specific binding).
-
Test compound (e.g., this compound, though its irreversible nature complicates standard Ki determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [³H]-prazosin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]-prazosin, and a high concentration of unlabeled prazosin (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, [³H]-prazosin, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation. For an irreversible antagonist like this compound, a pre-incubation step would be necessary to allow for covalent binding, followed by washing to remove unbound antagonist before adding the radioligand. The result would be a reduction in the Bmax (total number of binding sites) for [³H]-prazosin.
Functional Assay: Calcium Mobilization
Objective: To assess the antagonist activity of this compound or prazosin by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells expressing α1-adrenoceptors (e.g., HEK293 cells transfected with a specific α1-AR subtype).
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
An α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
This compound or prazosin.
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Wash the cells and incubate with varying concentrations of this compound or prazosin for a predetermined time. For this compound, a longer pre-incubation followed by a wash step is necessary to study its irreversible effects.
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add a fixed concentration of the α1-agonist to stimulate an increase in intracellular calcium.
-
Data Acquisition: Continuously record the fluorescence signal before and after agonist addition.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists, the inhibition of the agonist-induced calcium response is calculated and plotted against the antagonist concentration to determine the IC50.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the α1-adrenoceptor signaling pathway, the distinct mechanisms of action of prazosin and this compound, and a typical experimental workflow for their comparison.
Caption: Alpha-1 adrenoceptor signaling cascade.
References
- 1. Nomenclature and state of the art on alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Benextramine and Other Neuropeptide Y Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Benextramine with other prominent Neuropeptide Y (NPY) antagonists, namely BIBP 3226 and BIIE 0246. The information presented herein is supported by experimental data to facilitate an objective evaluation of their performance characteristics.
Introduction to Neuropeptide Y and its Antagonists
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure, through its interaction with a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes. The development of selective antagonists for these receptors is a critical area of research for potential therapeutic interventions in various disorders. This guide focuses on a comparative analysis of three key NPY receptor antagonists: this compound, BIBP 3226, and BIIE 0246.
Comparative Efficacy of NPY Antagonists
The efficacy of this compound, BIBP 3226, and BIIE 0246 has been evaluated in numerous in vitro and in vivo studies. A summary of their key performance indicators is presented below.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of the three antagonists across different NPY receptor subtypes. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki/IC50 in nM) of NPY Antagonists
| Antagonist | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor | Reference(s) |
| This compound | ~60-65% inhibition at µM concentrations (irreversible) | Irreversibly inhibits Y2 binding protein (IC50 = 33 µM) | Low affinity | Low affinity | [1] |
| BIBP 3226 | 0.38 (hY1), 0.72 (rY1) | >10,000 | >10,000 | >10,000 | [2] |
| BIIE 0246 | >10,000 | 3.3 (hY2), 15 (rY2) | >10,000 | >10,000 | [3][4][5] |
h denotes human receptor; r denotes rat receptor. Data are presented as IC50 or Ki values in nM. Higher values indicate lower affinity.
Table 2: Comparative Functional Antagonism (pA2) of NPY Antagonists
| Antagonist | Target Receptor | Functional Assay | pA2 Value | Reference(s) |
| This compound | Y1 Receptor | Rabbit Saphenous Vein Contraction | - (Irreversible antagonism) | |
| BIBP 3226 | Y1 Receptor | Human Cerebral Artery Vasoconstriction | 8.52 | [6] |
| BIIE 0246 | Y2 Receptor | Rat Vas Deferens Bioassay | 8.1 | [4][7] |
| Y2 Receptor | Dog Saphenous Vein Bioassay | 8.6 | [7] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Mechanism of Action and Selectivity Profile
This compound is a tetraamine (B13775644) disulfide that acts as a non-competitive and irreversible antagonist of NPY receptors.[1] It demonstrates a preference for a subpopulation of NPY binding sites characterized as Y1-like in rat brain membranes.[1] Its irreversible nature is attributed to the formation of a covalent bond with the receptor. This compound also exhibits affinity for alpha-adrenergic receptors.
BIBP 3226 is a potent and highly selective competitive antagonist of the NPY Y1 receptor.[2][8] It was one of the first non-peptide Y1 receptor antagonists to be developed and has been instrumental in elucidating the physiological roles of the Y1 receptor.[2] It displays very low affinity for Y2, Y4, and Y5 receptor subtypes.[2]
BIIE 0246 is a potent, non-peptide, and highly selective competitive antagonist of the NPY Y2 receptor.[3][4][5][7] It has become a standard pharmacological tool for studying Y2 receptor-mediated effects both in vitro and in vivo. BIIE 0246 shows excellent selectivity, with over 600-fold lower affinity for Y1, Y4, and Y5 receptors.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Generalized Protocol)
This protocol is used to determine the binding affinity (Ki or IC50) of a test compound for a specific NPY receptor subtype.
1. Membrane Preparation:
-
Culture cells stably expressing the desired human or rat NPY receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-PYY for Y2 receptors or [125I]-NPY for Y1 receptors) near its Kd value.
-
Increasing concentrations of the unlabeled antagonist (this compound, BIBP 3226, or BIIE 0246).
-
The membrane preparation (typically 20-50 µg of protein per well).
-
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of unlabeled NPY.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Vasoconstriction in Isolated Arteries (Generalized Protocol)
This ex vivo functional assay assesses the ability of an antagonist to inhibit NPY-induced smooth muscle contraction.
1. Tissue Preparation:
-
Euthanize an appropriate animal model (e.g., rabbit or rat) and dissect the desired artery (e.g., saphenous artery or cerebral artery).
-
Cut the artery into rings of 2-3 mm in length.
-
Mount the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes.
2. Antagonist Incubation:
-
For antagonist-treated groups, incubate the arterial rings with a specific concentration of the antagonist (e.g., this compound, BIBP 3226, or BIIE 0246) for a predetermined period (e.g., 30-60 minutes) prior to adding the agonist.
3. Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of an NPY receptor agonist (e.g., NPY for Y1 receptors or NPY-(13-36) for Y2 receptors) to the organ bath.
-
Record the isometric tension developed by the arterial rings using a force transducer.
4. Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration.
-
For competitive antagonists like BIBP 3226 and BIIE 0246, perform a Schild analysis to determine the pA2 value. This involves constructing concentration-response curves for the agonist in the presence of at least three different concentrations of the antagonist.
-
For irreversible antagonists like this compound, assess the reduction in the maximum response of the agonist in the presence of the antagonist.
Signaling Pathways and Experimental Workflows
NPY Receptor Signaling Pathway
NPY receptors primarily couple to Gi/o proteins. Upon activation by NPY, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate various downstream effectors, including ion channels and phospholipase C (PLC).
References
- 1. Pardon Our Interruption [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-neuropeptide Y (NPY) binding site interactions: Characterization of 3H-NPY binding site heterogeneity in r… [ouci.dntb.gov.ua]
- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nonpeptide peptidomimetic antagonists of the neuropeptide Y receptor: this compound analogs with selectivity for the peripheral Y2 receptor. | Semantic Scholar [semanticscholar.org]
- 7. Neuropeptide Y receptors: a promising target for cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Alpha-Adrenoceptor Blockade: A Comparative Guide to Benextramine and Other Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Benextramine with other alpha-adrenoceptor antagonists, supported by experimental data and detailed protocols. This document aims to facilitate the selection of the appropriate pharmacological tool for validating alpha-adrenoceptor blockade in various experimental settings.
This compound is a potent pharmacological tool used in the study of the adrenergic system. It functions as an irreversible antagonist of both α1 and α2-adrenoceptors.[1][2] Its mechanism of action involves covalent binding to the receptor, leading to a long-lasting blockade.[1] This characteristic makes it particularly useful for studies requiring sustained receptor inactivation. Understanding the comparative pharmacology of this compound alongside other alpha-blockers, such as the irreversible antagonist Phenoxybenzamine and the reversible antagonists Phentolamine (B1677648) and Prazosin, is crucial for designing and interpreting experiments aimed at elucidating the physiological and pathological roles of alpha-adrenoceptors.
Comparative Analysis of Alpha-Adrenoceptor Antagonists
The selection of an appropriate alpha-adrenoceptor antagonist is contingent on the specific requirements of the experiment, including the desired selectivity for receptor subtypes, the necessity for reversible or irreversible blockade, and the experimental model being used. The following tables provide a comparative summary of this compound and other commonly used alpha-blockers.
Antagonist Characteristics
| Antagonist | Receptor Selectivity | Mechanism of Action | Key Features |
| This compound | Non-selective (α1 and α2) | Irreversible | Long-lasting blockade, also affects Ca2+ channels at higher concentrations.[1] |
| Phenoxybenzamine | Non-selective (more potent at α1) | Irreversible | Covalently binds to receptors, long duration of action.[3][4] |
| Phentolamine | Non-selective (α1 and α2) | Reversible, Competitive | Rapid onset and short duration of action.[5] |
| Prazosin | Selective α1 | Reversible, Competitive | High affinity for α1-adrenoceptors with little to no effect on α2-adrenoceptors.[6] |
Binding Affinities (Ki values in nM)
| Antagonist | α1A | α1B | α1D | α2A | α2B | α2C |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Phenoxybenzamine | Data not available | Data not available | Data not available | ~108[7] | Data not available | Data not available |
| Phentolamine | ~32.36[8] | Data not available | Data not available | Data not available | Data not available | ~3.6 (analog)[9] |
| Prazosin | pKi: ~9.4[10] | pKi: ~9.4[10] | pKi: ~9.4[10] | Low affinity | Low affinity | Low affinity |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Experimental Protocols for Validating Alpha-Adrenoceptor Blockade
Accurate validation of alpha-adrenoceptor blockade is fundamental to the reliability of experimental findings. Below are detailed protocols for key in vitro and in vivo experiments.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the adrenoceptors and is used to determine the binding affinity (Ki) of an antagonist.
Objective: To determine the binding affinity of this compound and other antagonists for α1 and α2-adrenoceptor subtypes.
Materials:
-
Cell membranes expressing the specific α-adrenoceptor subtype.
-
Radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine or [3H]-Clonidine for α2).
-
Test antagonist (this compound, Phenoxybenzamine, Phentolamine, Prazosin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist in the binding buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Schild Analysis
Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist.
Objective: To determine the pA2 value, a measure of the antagonist's affinity, for reversible antagonists like Phentolamine and Prazosin.
Materials:
-
Isolated tissue preparation with functional α-adrenoceptors (e.g., aortic rings, vas deferens).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution).
-
Agonist (e.g., Norepinephrine, Phenylephrine).
-
Competitive antagonist (Phentolamine, Prazosin).
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Control Curve: Generate a cumulative concentration-response curve for the agonist to establish the baseline response.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the antagonist for a predetermined time to allow for equilibration.
-
Agonist Curve in Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.
-
Data Analysis:
-
Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of 1 is indicative of competitive antagonism.
-
Visualizing Experimental Concepts
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Phentolamine Mesylate? [synapse.patsnap.com]
- 6. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the subunit-binding site of alpha 2-adrenergic receptors using [3H]phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Bioisosteric phentolamine analogs as selective human alpha(2)- versus alpha(1)-adrenoceptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benextramine and Its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Benextramine and its structural analogs. It delves into their multifaceted pharmacological activities, supported by available experimental data, and outlines the methodologies for key experiments. This document aims to serve as a valuable resource for understanding the structure-activity relationships of these compounds and their potential as pharmacological tools and therapeutic agents.
This compound, a tetraamine (B13775644) disulfide, is a well-established irreversible antagonist of α-adrenergic receptors. Its unique chemical structure has prompted the synthesis and investigation of numerous structural analogs, revealing a broader spectrum of biological activities than initially anticipated. This guide offers a side-by-side comparison of this compound and its derivatives, focusing on their interactions with α-adrenergic receptors, monoamine oxidases (MAOs), neuropeptide Y (NPY) receptors, and calcium channels.
Multi-Target Pharmacological Profile
This compound and its analogs exhibit a range of pharmacological effects, stemming from their interactions with multiple biological targets. The core structure, typically featuring a cystamine (B1669676) or a related diamine disulfide moiety, is crucial for many of these activities. Modifications to the terminal amino groups and the length of the alkyl chains have been shown to significantly influence potency and selectivity.
Alpha-Adrenergic Receptor Antagonism
This compound is a potent, irreversible antagonist of both α1- and α2-adrenoceptors.[1][2] This irreversible blockade is a hallmark of many of its analogs as well. The central cystamine core is a key structural feature for this activity.[3] Structure-activity relationship studies have shown that the nature of the substituents on the outer nitrogen atoms can modulate the potency of α-adrenergic blockade.[3]
Monoamine Oxidase (MAO) Inhibition
Recent studies have identified this compound and its derivatives as novel irreversible inhibitors of human monoamine oxidases, with a general preference for MAO-B over MAO-A.[4] The disulfide bond within the core structure is critical for this inhibitory action, which involves covalent modification of cysteine residues within the active site of the enzyme.[4] This mechanism distinguishes them from many classical MAO inhibitors.
Neuropeptide Y (NPY) Receptor Antagonism
This compound also acts as an antagonist at neuropeptide Y receptors.[5] Analogs of this compound have been synthesized to explore the structure-activity relationships for NPY receptor antagonism, with some derivatives showing selectivity for Y1 or Y2 receptor subtypes.[5][6] The bis(N,N-dialkylguanidine) analogs, for instance, have been identified as selective and competitive antagonists of the postsynaptic NPY receptor.[6]
Calcium Channel Blockade
In addition to its receptor-antagonizing and enzyme-inhibiting properties, this compound has been shown to be a reversible blocker of potassium-activated calcium channels.[1] This activity appears to be independent of its effects on α-adrenoceptors.[1]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and a selection of its structural analogs across various biological targets. It is important to note that a direct comparison of all analogs across all targets is not always possible due to the fragmented nature of the available research.
| Compound | Target(s) | Activity | Quantitative Data (IC50, Ki, etc.) | Reference(s) |
| This compound | α1- and α2-Adrenoceptors | Irreversible Antagonist | - | [1][2] |
| MAO-A and MAO-B | Irreversible Inhibitor | - | [4] | |
| NPY Receptors | Antagonist | - | [5] | |
| K+-activated Ca2+ channels | Reversible Blocker | IC50 = 10 ± 5 µM | [1] | |
| Analog 14a-c | NPY Receptors (Y1-selective) | Competitive Antagonist | IC50 = 15 to 18 µM | [6] |
| Analog 15 | NPY Receptors | Antagonist | Equipotent with this compound (IC50) | [6] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of pharmacological agents. Below are generalized methodologies for the key assays cited in this guide.
Alpha-Adrenergic Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of compounds for α-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the α-adrenoceptor subtypes of interest are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1 or [3H]yohimbine for α2) and varying concentrations of the test compound (this compound or its analogs).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Ki values can be calculated using the Cheng-Prusoff equation. For irreversible antagonists, pre-incubation protocols are often employed to assess the degree of receptor inactivation over time.[7]
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of this compound and its analogs against MAO-A and MAO-B can be determined using various methods, including fluorometric or spectrophotometric assays.
General Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are typically used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A suitable substrate (e.g., kynuramine (B1673886) or p-tyramine) is added to initiate the enzymatic reaction.
-
Detection: The formation of the product is measured over time using a fluorometer or spectrophotometer. The conversion of a substrate can lead to the production of a fluorescent or colored product, or the production of hydrogen peroxide which can be detected in a coupled reaction.[8][9]
-
Data Analysis: The rate of reaction is calculated, and the IC50 value for each compound is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. To distinguish between reversible and irreversible inhibition, dialysis or dilution studies can be performed after pre-incubation with the inhibitor.
Neuropeptide Y (NPY) Receptor Binding Assay
Similar to α-adrenoceptor assays, NPY receptor binding is typically assessed using radioligand displacement assays.
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the desired NPY receptor subtype (e.g., Y1, Y2).
-
Incubation: Membranes are incubated with a radiolabeled NPY receptor ligand (e.g., [125I]-PYY or [3H]-NPY) in the presence and absence of varying concentrations of the test compound.
-
Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.
-
Data Analysis: IC50 values are determined from concentration-response curves.
Calcium Influx Assay
The effect of this compound and its analogs on calcium channels can be investigated using calcium imaging techniques with fluorescent indicators.
General Protocol:
-
Cell Culture and Dye Loading: Cells (e.g., neuronal cells or synaptosomes) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Compound Addition: The test compound is added to the cells.
-
Depolarization (for voltage-gated channels): To study voltage-gated calcium channels, the cells are depolarized with a high concentration of potassium chloride (KCl). For ligand-gated channels, the specific agonist is added.
-
Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity of the calcium indicator dye using a fluorescence microscope or a plate reader.[10]
-
Data Analysis: The inhibitory effect of the compound on the calcium influx is quantified by comparing the fluorescence change in the presence and absence of the compound. IC50 values can be determined from concentration-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of this compound and its analogs. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Figure 1: Overview of the multifaceted pharmacological actions of this compound and its structural analogs.
Figure 2: A generalized experimental workflow for the pharmacological characterization of this compound analogs.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships among di- and tetramine disulfides related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and derivatives as novel human monoamine oxidases inhibitors: an integrated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-neuropeptide Y receptor interactions: contribution of the benzylic moieties to [3H]neuropeptide Y displacement activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide peptidomimetic antagonists of the neuropeptide Y receptor: this compound analogs with selectivity for the peripheral Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenergic receptor turnover in adipose tissue and kidney: irreversible blockade of alpha 2-adrenergic receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. bu.edu [bu.edu]
Benextramine: A Comparative Guide to an Irreversible Alpha-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benextramine with other notable irreversible antagonists, focusing on their performance, underlying mechanisms, and experimental validation. We present key quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of these powerful pharmacological tools.
Introduction to Irreversible Antagonism
Irreversible antagonists are a class of ligands that bind to their target receptors in a permanent or near-permanent manner, typically through the formation of a covalent bond. This contrasts with reversible antagonists, which bind and dissociate from the receptor, allowing for the restoration of receptor function upon removal of the antagonist. The "insurmountable" nature of irreversible antagonism makes these compounds valuable tools in pharmacology for studying receptor function, characterizing receptor subtypes, and in therapeutic applications where prolonged receptor blockade is desired.
This compound is a tetraamine (B13775644) disulfide that acts as an irreversible antagonist of both α1 and α2-adrenergic receptors.[1][2] Its mechanism of action, along with its unique pharmacological profile, positions it as a significant tool for researchers in the field of adrenergic signaling. This guide will compare this compound primarily with phenoxybenzamine (B1677643), another well-characterized irreversible non-selective alpha-adrenergic antagonist, and with 4-DAMP mustard, an irreversible antagonist for muscarinic acetylcholine (B1216132) receptors, to highlight target selectivity.
Comparative Performance: this compound vs. Alternatives
The efficacy, potency, and selectivity of irreversible antagonists are best described by their kinetic parameters: the inhibition constant (KI), which reflects the initial reversible binding affinity, and the maximal rate of inactivation (kinact), which describes the rate of covalent bond formation. The overall potency is often expressed as the ratio kinact/KI.
While direct side-by-side comparisons of the full kinetic parameters for this compound and phenoxybenzamine are limited in the literature, their differential effects and potencies have been characterized. Phenoxybenzamine has been shown to be approximately 250-fold more potent at inactivating α1-adrenergic receptors compared to α2-adrenergic receptors.[3] this compound is also known to irreversibly block both α1 and α2-adrenoceptors.[1]
Below is a summary of the available quantitative data for this compound, phenoxybenzamine, and 4-DAMP mustard.
Table 1: Quantitative Comparison of Irreversible Antagonists
| Antagonist | Primary Target(s) | Receptor Subtype | KI (nM) | kinact (min-1) | kinact/KI (M-1min-1) | Notes |
| This compound | α1 and α2-adrenergic receptors | α1, α2 | Data not readily available | Data not readily available | Data not readily available | Irreversibly blocks both α1 and α2 subtypes.[1] |
| Phenoxybenzamine | α1 and α2-adrenergic receptors | α1 | Data not readily available | Data not readily available | Data not readily available | ~250-fold more potent for α1 vs. α2.[3] |
| α2 | Data not readily available | Data not readily available | Data not readily available | |||
| 4-DAMP Mustard | Muscarinic acetylcholine receptors | M1, M3, M4, M5 | ~7.2 | ~0.1 | ~1.4 x 107 | Affinity for M1, M3, M4, and M5 is ~11-fold greater than for M2.[4] |
| M2 | ~43 | ~0.1 | ~2.3 x 106 |
Note: The lack of readily available, directly comparable KI and kinact values for this compound and phenoxybenzamine in the public domain highlights a gap in the pharmacological literature. The provided data for 4-DAMP mustard is for its aziridinium (B1262131) ion, the active form.
Signaling Pathways
This compound and phenoxybenzamine exert their effects by blocking the signaling pathways initiated by the activation of α1 and α2-adrenergic receptors.
α1-Adrenergic Receptor Signaling:
α1-adrenergic receptors are Gq protein-coupled receptors. Upon activation by agonists like norepinephrine (B1679862) or epinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
α2-Adrenergic Receptor Signaling:
α2-adrenergic receptors are coupled to Gi proteins. When activated, the αi subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA). In presynaptic neurons, this pathway inhibits the release of norepinephrine, acting as a negative feedback mechanism.
Experimental Protocols
The characterization of irreversible antagonists like this compound involves specialized experimental protocols to determine their kinetic parameters and functional effects.
Radioligand Binding Assays for Irreversible Antagonists
Radioligand binding assays are crucial for determining the binding characteristics of irreversible antagonists.
Objective: To determine the kinetic parameters (KI and kinact) of an irreversible antagonist.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., α1 or α2-adrenergic receptors).
-
A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2).
-
Irreversible antagonist (e.g., this compound).
-
Assay buffer.
-
Scintillation fluid and counter.
Protocol:
-
Time-Dependent Inhibition:
-
Incubate the membrane preparation with various concentrations of the irreversible antagonist for different periods.
-
At each time point, add a saturating concentration of the radioligand to a subset of the samples and incubate to equilibrium to determine the remaining number of available receptors.
-
Terminate the binding reaction by rapid filtration, followed by washing to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of receptor occupancy by the irreversible antagonist against time for each antagonist concentration.
-
The observed rate of inactivation (kobs) for each concentration is determined by fitting the data to a one-phase exponential decay equation.
-
Plot the kobs values against the antagonist concentration.
-
Fit the resulting data to the equation: kobs = kinact * [I] / (KI + [I]) to determine the values of kinact and KI.
-
Functional Assays
Functional assays measure the effect of the irreversible antagonist on the biological response mediated by the receptor.
Objective: To assess the functional consequences of irreversible receptor blockade.
Materials:
-
Intact cells or isolated tissues expressing the target receptor.
-
Agonist for the target receptor.
-
Irreversible antagonist.
-
System to measure the downstream signaling event (e.g., calcium imaging for α1, cAMP measurement for α2).
Protocol:
-
Pre-incubation with Antagonist:
-
Treat the cells or tissues with various concentrations of the irreversible antagonist for a fixed period.
-
-
Washout:
-
Thoroughly wash the cells or tissues to remove any unbound antagonist.
-
-
Agonist Stimulation:
-
Stimulate the treated cells or tissues with a range of agonist concentrations.
-
-
Response Measurement:
-
Measure the functional response (e.g., intracellular calcium levels or cAMP concentration).
-
-
Data Analysis:
-
Construct dose-response curves for the agonist in the presence and absence of the irreversible antagonist.
-
Irreversible antagonism will result in a decrease in the maximal response (Emax) of the agonist, with or without a rightward shift of the EC50.
-
Conclusion
This compound serves as a valuable pharmacological tool for the irreversible antagonism of α1 and α2-adrenergic receptors. Its comparison with other irreversible antagonists like phenoxybenzamine reveals nuances in their interactions with the adrenergic system, while comparison with compounds like 4-DAMP mustard underscores its target selectivity. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and characterize this compound and similar compounds in their studies. Further research providing direct comparative kinetic data for this compound and phenoxybenzamine would be highly beneficial to the field.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of 4-DAMP mustard with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benextramine and Idazoxan for Alpha-2 Adrenoceptor Research
For Immediate Release
This guide provides a comprehensive comparison of benextramine and idazoxan (B1206943), two key pharmacological tools used in the study of alpha-2 adrenoceptors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their binding characteristics, functional effects, and the experimental protocols for their use.
Introduction
This compound and idazoxan are both antagonists of alpha-2 adrenoceptors, but they exhibit fundamentally different mechanisms of action and selectivity profiles. This compound is a non-selective, irreversible antagonist that covalently binds to both alpha-1 and alpha-2 adrenoceptors. In contrast, idazoxan is a selective and reversible antagonist for alpha-2 adrenoceptors. These distinct properties make them suitable for different experimental paradigms in alpha-2 adrenoceptor research.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and idazoxan, highlighting their differing interactions with alpha-2 adrenoceptors.
Table 1: Comparison of General Properties
| Feature | This compound | Idazoxan |
| Mechanism of Action | Irreversible Antagonist | Competitive Antagonist |
| Selectivity | Non-selective (α1 and α2) | Selective for α2 |
| Binding Nature | Covalent | Reversible |
Table 2: Binding Affinity (Ki) of Idazoxan for Human Alpha-2 Adrenoceptor Subtypes
| Subtype | Ki (nM) |
| α2A | 7.9 |
| α2B | 12.6 |
| α2C | 5.0 |
Note on this compound Affinity: Due to its irreversible and covalent binding nature, a traditional equilibrium dissociation constant (Ki) is not typically reported for this compound. Its potency is characterized by the concentration and time-dependent manner in which it inactivates the receptor. Studies have shown that pretreatment with this compound leads to a complete and lasting blockade of alpha-2 adrenoceptor binding that is not reversed by washing.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of results. Below are protocols for radioligand binding and functional assays commonly used to characterize the interaction of antagonists like this compound and idazoxan with alpha-2 adrenoceptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for alpha-2 adrenoceptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human alpha-2A, alpha-2B, or alpha-2C adrenoceptor subtype.
-
Radioligand (e.g., [3H]-Rauwolscine or [3H]-Idazoxan).
-
Non-specific binding control (e.g., high concentration of phentolamine).
-
Test compounds (this compound or idazoxan).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of a non-labeled competing ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins following receptor stimulation and its inhibition by an antagonist.
Objective: To assess the antagonist properties of a test compound by measuring its ability to inhibit agonist-induced [³⁵S]GTPγS binding.
Materials:
-
Cell membranes from cells expressing the alpha-2 adrenoceptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
A known alpha-2 adrenoceptor agonist (e.g., UK 14,304).
-
Test compounds (this compound or idazoxan).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with serial dilutions of the antagonist.
-
Add the alpha-2 adrenoceptor agonist at a concentration known to elicit a submaximal response (e.g., EC80).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Calculate the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist and determine the IC50 value.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of alpha-2 adrenoceptors and the general workflow of a radioligand binding experiment.
Caption: Alpha-2 Adrenoceptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
The choice between this compound and idazoxan in alpha-2 adrenoceptor research is dictated by the specific experimental question. This compound, with its irreversible and non-selective properties, is a valuable tool for studies requiring long-lasting and complete receptor inactivation, such as receptor turnover and internalization studies. Idazoxan, with its selectivity and reversibility, is ideal for in vivo and in vitro functional studies where a more precise and transient blockade of alpha-2 adrenoceptors is required, allowing for the investigation of the physiological roles of these receptors. A thorough understanding of their distinct pharmacological profiles is essential for the design and interpretation of experiments in this field.
References
Comparative Analysis of Benextramine's Inhibitory Effects on Monoamine Oxidase A and B
For researchers and drug development professionals, understanding the selectivity and potency of novel enzyme inhibitors is paramount. This guide provides a comparative validation of Benextramine's effects on the two isoforms of monoamine oxidase, MAO-A and MAO-B. This compound and its derivatives have been identified as novel, irreversible inhibitors of human monoamine oxidases (MAOs).[1]
Data Presentation
Due to the absence of specific publicly available quantitative data for this compound, a direct numerical comparison of its IC50 or Ki values for MAO-A and MAO-B cannot be presented at this time. However, qualitative findings from referenced studies consistently report a preferential inhibition of MAO-B over MAO-A by this class of compounds.
Table 1: Qualitative Comparison of this compound's Effects on MAO-A and MAO-B
| Feature | MAO-A | MAO-B |
| Inhibition | Yes | Yes |
| Type of Inhibition | Irreversible | Irreversible |
| Inhibitory Preference | Lower | Higher |
Experimental Protocols
The following is a representative experimental protocol for determining the inhibitory effects of a compound like this compound on MAO-A and MAO-B, synthesized from established methodologies in the field.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) or p-tyramine (substrate)
-
This compound (test compound)
-
Clorgyline (positive control for MAO-A)
-
Selegiline or Pargyline (positive control for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of MAO-A and MAO-B enzymes, substrate, and positive controls as per manufacturer's recommendations.
-
Assay Setup: To the wells of a 96-well black plate, add the assay buffer, followed by the diluted this compound solutions. Include wells for a no-inhibitor (vehicle) control and positive controls.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate with the enzyme and this compound for a specific duration (e.g., 15-30 minutes) at 37°C to allow for the irreversible inhibition to occur.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (kynuramine or p-tyramine) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for the product of kynuramine oxidation, 4-hydroxyquinoline, or for the detection of hydrogen peroxide produced from p-tyramine oxidation).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of Irreversible Inhibition of MAO-A and MAO-B by this compound.
Caption: Experimental Workflow for MAO Inhibition Assay.
References
How does Benextramine compare to clonidine in functional assays?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional effects of Benextramine and Clonidine (B47849) on adrenergic signaling. While both compounds interact with adrenergic receptors, they exhibit opposing mechanisms of action, making their comparative analysis crucial for research and drug development in areas targeting the adrenergic system.
At a Glance: this compound vs. Clonidine
| Feature | This compound | Clonidine |
| Primary Mechanism | Irreversible α-Adrenergic Receptor Antagonist | α2-Adrenergic Receptor Agonist |
| Receptor Specificity | α1 and α2 Adrenoceptors | Primarily α2-Adrenoceptors (α2A, α2B, α2C subtypes) |
| Functional Effect | Blocks the effects of adrenergic agonists | Mimics the effects of endogenous agonists like norepinephrine (B1679862) at α2-receptors |
| Downstream Signaling | Prevents the inhibition of adenylyl cyclase mediated by α2-adrenoceptors | Inhibits adenylyl cyclase, leading to decreased intracellular cAMP |
Quantitative Analysis of Receptor Interaction
Direct comparative studies providing quantitative data for both this compound and Clonidine from the same functional assays are limited. This is primarily due to the irreversible nature of this compound's binding, which complicates direct comparisons with the reversible agonist Clonidine in equilibrium-based assays. However, data from various studies provide insights into their individual potencies.
Table 1: Radioligand Binding Affinity
This table summarizes the binding affinities (Ki or Kd) of Clonidine for α-adrenergic receptors. Due to its irreversible binding, a comparable equilibrium dissociation constant for this compound is not available. Instead, its effect is often characterized by the rate of receptor inactivation.
| Compound | Receptor | Radioligand | Tissue Source | Ki / Kd (nM) | Reference |
| Clonidine | α2-Adrenoceptor | [3H]clonidine | Rat Brain | 2.6 - 2.7 | [1] |
| Clonidine | α-Adrenoceptor | [3H]clonidine | Guinea-pig Kidney | 8.54 | [2] |
| Clonidine | Non-adrenergic sites | [3H]clonidine | Human Brain | 51 | [3] |
Note: The affinity of Clonidine can vary depending on the tissue and the specific radioligand used.
One study characterized this compound as an irreversible blocker of both α1 and α2-adrenoceptors, with a half-life (t 1/2) of 3 minutes for its action on the α1-adrenoceptor. This irreversible binding was demonstrated using [3H]prazosin and [3H]clonidine binding in rat brain synaptosomes.[4]
Table 2: Functional Assay Potency
This table presents the potency of Clonidine in functional assays. For this compound, a direct EC50 or IC50 is not applicable in the context of its irreversible antagonism. Instead, its effect is demonstrated by its ability to block agonist-induced responses.
| Compound | Assay | Functional Readout | Tissue/Cell System | EC50 / pIC30 | Reference |
| Clonidine | Inhibition of Noradrenaline Release | Neurotransmitter Release | Rat Cerebral Cortex Synaptosomes | pIC30 = 7.47 | [5] |
| Clonidine | Inhibition of Compound Action Potentials (A alpha fibers) | Nerve Conduction | Rat Sciatic Nerve | EC50 = 2.0 ± 0.8 mM | [6] |
| Clonidine | Inhibition of Compound Action Potentials (C fibers) | Nerve Conduction | Rat Sciatic Nerve | EC50 = 0.45 ± 0.01 mM | [6] |
This compound has been shown to non-competitively antagonize the inhibitory effect of Clonidine on neurotransmitter release.[7] Additionally, this compound exhibits reversible blocking activity on K+-activated Ca2+ channels with an IC50 of 10 ± 5 µM.[4]
Signaling Pathways and Mechanisms of Action
Clonidine, as an α2-adrenergic agonist, binds to and activates α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically coupled to the inhibitory G-protein, Gi. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
This compound, through its irreversible binding to α-adrenergic receptors, acts as an antagonist, preventing the binding of endogenous agonists like norepinephrine and exogenous agonists like Clonidine. By blocking the receptor, this compound prevents the activation of the downstream Gi signaling cascade.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of Clonidine for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing α2-adrenergic receptors.
-
Radioligand (e.g., [3H]clonidine).
-
Unlabeled Clonidine (competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration apparatus (e.g., cell harvester and glass fiber filters).
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radioligand with cell membranes in the absence (total binding) or presence of increasing concentrations of unlabeled Clonidine.
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand is added.
-
After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of the second messenger cAMP.
Objective: To determine the effect of Clonidine and this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Clonidine and this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cells are pre-incubated with either vehicle or this compound.
-
Cells are then stimulated with forskolin in the presence or absence of varying concentrations of Clonidine. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.
-
After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method.
-
For Clonidine, an EC50 value for the inhibition of forskolin-stimulated cAMP accumulation can be determined. For this compound, its ability to antagonize the Clonidine-mediated inhibition is assessed.
Conclusion
This compound and Clonidine represent two distinct pharmacological tools for modulating the α-adrenergic system. Clonidine serves as a potent agonist, activating α2-adrenoceptors and initiating inhibitory downstream signaling. In contrast, this compound acts as an irreversible antagonist, providing a tool for long-lasting blockade of α-adrenergic signaling. The quantitative data, while not always directly comparable due to their different mechanisms of action, clearly delineate their opposing functional effects. Understanding these differences is paramount for the design and interpretation of experiments in adrenergic pharmacology and for the development of novel therapeutics targeting this critical signaling pathway.
References
- 1. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The characteristics of [3H]-clonidine binding to an alpha-adrenoceptor in membranes from guinea-pig kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic clonidine induces functional down-regulation of presynaptic alpha 2-adrenoceptors regulating [3H]noradrenaline and [3H]5-hydroxytryptamine release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha 2-adrenergic agonists clonidine and guanfacine produce tonic and phasic block of conduction in rat sciatic nerve fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benextramine and Verapamil on Calcium Channels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological effects of Benextramine and verapamil (B1683045) on calcium channels. This document synthesizes available experimental data to objectively evaluate their mechanisms of action, potency, and the signaling pathways they influence.
Executive Summary
Verapamil is a well-characterized phenylalkylamine that primarily blocks L-type voltage-gated calcium channels, exerting significant effects on cardiac and vascular smooth muscle.[1][2][3] Its state-dependent inhibition, favoring open and inactivated channels, is crucial to its therapeutic efficacy in treating cardiovascular diseases.[2][4] In contrast, this compound, a tetraamine (B13775644) disulfide, is recognized as an irreversible alpha-adrenergic antagonist that also reversibly blocks potassium-activated calcium influx.[5][6] Notably, early comparative studies have indicated that this compound is a significantly more potent inhibitor of this calcium influx than verapamil.[5][6] While verapamil's effects on various calcium channel subtypes have been extensively documented, the specific actions of this compound on L-type, T-type, and N-type voltage-gated calcium channels remain less defined in contemporary literature. This guide will present the current understanding of both compounds, supported by quantitative data and detailed experimental methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory effects of this compound and verapamil on calcium channels. It is important to note that the direct comparative data for this compound is from an earlier study focusing on potassium-activated calcium influx, and further research is needed to delineate its specific activity on voltage-gated calcium channel subtypes.
| Compound | Channel Type | Preparation | IC50 | Reference |
| This compound | K+-activated Ca2+ influx | Rat brain synaptosomes | 10 ± 5 µM | [5][6] |
| Verapamil | K+-activated Ca2+ influx | Rat brain synaptosomes | 200 µM | [5][6] |
| Verapamil | L-type (CaV1.2) | Guinea pig ventricular myocytes | 0.164 µM | [7] |
| Verapamil | L-type (CaV1.2) | HEK-hCaV1.2 cells | 5.7 ± 0.6 µM | [8] |
| Verapamil | T-type | - | Micromolar affinity | [9][10][11][12][13] |
Note: IC50 values for verapamil can vary depending on experimental conditions such as cell type, temperature, and voltage protocol.[8]
Mechanism of Action and Signaling Pathways
Verapamil: A State-Dependent L-Type Channel Blocker
Verapamil's primary mechanism of action involves the blockade of L-type voltage-gated calcium channels (CaV1.2).[1] This inhibition is state-dependent, with a higher affinity for channels in the open or inactivated state, which is more prevalent in tissues that undergo frequent depolarization, such as cardiac muscle.[2][4] By blocking the influx of calcium into cardiac and vascular smooth muscle cells, verapamil reduces intracellular calcium concentration.[1] This leads to a cascade of downstream effects including a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and reduced atrioventricular nodal conduction (negative dromotropy).[3] In vascular smooth muscle, the inhibition of calcium influx results in vasodilation and a reduction in peripheral resistance.[1] Verapamil has also been shown to inhibit T-type calcium channels, albeit with micromolar affinity, and can also block certain potassium channels.[9][11]
Caption: Signaling pathway of verapamil's L-type calcium channel blockade.
This compound: A Potent, Reversible Blocker of Potassium-Activated Calcium Influx
This compound is a well-established irreversible antagonist of alpha-adrenoceptors.[5] In addition to this primary activity, it has been shown to reversibly block calcium influx that is activated by potassium-induced depolarization.[5][6] A key study demonstrated that this calcium channel blocking effect is independent of its alpha-adrenoceptor antagonism.[5] Pretreatment of rat brain slices with this compound resulted in a preparation devoid of alpha-adrenergic binding capacity but with undisturbed calcium influx, indicating that the two actions are mediated by distinct mechanisms.[5] The precise signaling pathway downstream of this compound's interaction with calcium channels is not as well-defined as that of verapamil. However, its ability to inhibit depolarization-induced calcium influx suggests it would similarly lead to a reduction in intracellular calcium-dependent processes.
Caption: Postulated signaling pathway of this compound's calcium channel blockade.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and verapamil are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental setup.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through calcium channels in response to voltage changes, providing detailed information on the potency and mechanism of drug action.
Objective: To determine the IC50 of a test compound on L-type calcium channels.
Materials:
-
HEK293 cells stably expressing human CaV1.2 channels.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl2 (as charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate HEK-hCaV1.2 cells on glass coverslips and grow to 50-70% confluency.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps to 0 mV for 200 ms (B15284909) to elicit L-type calcium currents.
-
Drug Application: After obtaining a stable baseline current, perfuse the recording chamber with external solution containing various concentrations of the test compound (e.g., verapamil or this compound).
-
Data Acquisition and Analysis: Record the peak inward current at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging with Fluo-4 AM
This method utilizes a fluorescent dye to visualize changes in intracellular calcium concentration in response to stimuli and the application of channel blockers.
Objective: To assess the inhibitory effect of a test compound on depolarization-induced calcium influx.
Materials:
-
Adherent cells expressing the calcium channel of interest.
-
Fluo-4 AM stock solution (1-5 mM in anhydrous DMSO).
-
Pluronic® F-127 (20% w/v in anhydrous DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
High potassium depolarization buffer (e.g., HBSS with 75 mM KCl).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes or 96-well plates and grow to 80-90% confluency.
-
Dye Loading Solution Preparation: Prepare a working loading solution by diluting the Fluo-4 AM stock solution and Pluronic® F-127 into HBSS to a final concentration of 1-5 µM Fluo-4 AM and 0.02-0.04% Pluronic® F-127.
-
Cell Loading: Remove the culture medium, wash the cells once with HBSS, and add the Fluo-4 AM loading solution. Incubate for 30-60 minutes at 37°C or room temperature in the dark.
-
Washing: After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, dye-free HBSS.
-
Drug Incubation: Incubate the cells with various concentrations of the test compound (e.g., verapamil or this compound) in HBSS for a predetermined time.
-
Imaging and Depolarization: Acquire a baseline fluorescence reading. Stimulate the cells by adding the high potassium depolarization buffer.
-
Data Acquisition and Analysis: Continuously record the fluorescence intensity before and after depolarization. The change in fluorescence (F/F0) reflects the change in intracellular calcium. Calculate the dose-dependent inhibition of the calcium influx by the test compound.
Caption: Workflow for calcium imaging using Fluo-4 AM.
Radioligand Binding Assay
This assay measures the affinity of a drug for a specific receptor or channel by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of an unlabeled compound for a calcium channel.
Materials:
-
Membrane preparations from cells or tissues expressing the calcium channel of interest.
-
Radiolabeled ligand (e.g., [3H]-nitrendipine for L-type channels).
-
Unlabeled test compound (e.g., verapamil or this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sophion.com [sophion.com]
- 8. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 9. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil block of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Assessing the Specificity of Benextramine's Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benextramine is a potent pharmacological tool recognized for its irreversible antagonism of alpha-adrenergic receptors. Understanding its specificity is crucial for the accurate interpretation of experimental results and for its potential development in therapeutic applications. This guide provides a comparative analysis of this compound's antagonistic profile against well-established selective antagonists, supported by available experimental data.
Adrenergic Receptor Antagonism: A Comparative Overview
This compound exhibits a non-selective and irreversible antagonism towards both α1 and α2-adrenergic receptors.[1][2][3] This contrasts with the reversible and selective actions of antagonists like prazosin (B1663645) for α1-receptors and yohimbine (B192690) for α2-receptors. The irreversible nature of this compound's binding is characterized by a rapid onset, with a half-life of approximately 3 minutes for the alkylation of the receptor.[1][2][3] This covalent modification effectively removes the receptors from the functional pool.
While precise equilibrium dissociation constants (Ki) are not applicable to irreversible antagonists like this compound, its potent antagonistic effects have been demonstrated in various experimental settings. In contrast, prazosin and yohimbine display high affinity for their respective receptor subtypes, and their antagonistic effects can be overcome by increasing the concentration of an agonist.
Table 1: Comparative Antagonistic Profile
| Antagonist | Target Receptor(s) | Mechanism of Action | Selectivity | Potency |
| This compound | α1 and α2-adrenergic receptors | Irreversible covalent binding | Non-selective | High (rapid inactivation) |
| Prazosin | α1-adrenergic receptors | Reversible competitive antagonism | Selective for α1 | High affinity |
| Yohimbine | α2-adrenergic receptors | Reversible competitive antagonism | Selective for α2 | High affinity |
Off-Target Effects of this compound
Beyond its primary action on adrenergic receptors, this compound has been shown to interact with other molecular targets. This is a critical consideration for researchers aiming to dissect specific adrenergic signaling pathways.
Calcium Channel Blockade
This compound acts as a reversible blocker of potassium-activated calcium channels with an IC50 value of 10 ± 5 µM.[1][3] This effect is reversible, unlike its interaction with alpha-adrenoceptors.
Monoamine Oxidase Inhibition
Studies have also indicated that this compound can inhibit monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. However, specific IC50 values for the inhibition of MAO-A and MAO-B by this compound are not yet well-documented in the currently available literature.
Table 2: Off-Target Activity of this compound
| Off-Target | Mechanism of Action | Potency (IC50) |
| K+-activated Ca2+ channels | Reversible blockade | 10 ± 5 µM[1][3] |
| Monoamine Oxidase (MAO) | Inhibition | Data not available |
Experimental Protocols
The following are generalized protocols for assessing the antagonistic properties of compounds like this compound.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a ligand for a receptor. For irreversible antagonists, these assays can be adapted to measure the rate of receptor inactivation.
Objective: To determine the rate of irreversible antagonism of α1 and α2-adrenergic receptors by this compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the adrenergic receptor subtypes of interest (e.g., rat brain synaptosomes for both α1 and α2).
-
Incubation: Incubate the membrane preparations with varying concentrations of this compound for different time intervals.
-
Radioligand Addition: At each time point, add a radiolabeled antagonist with high specificity for the receptor subtype being studied (e.g., [3H]prazosin for α1-receptors, [3H]yohimbine for α2-receptors).
-
Washing and Scintillation Counting: After incubation with the radioligand, rapidly wash the membranes to remove unbound ligand and quantify the remaining bound radioactivity using a scintillation counter.
-
Data Analysis: The rate of decline in specific binding of the radioligand in the presence of this compound is used to calculate the rate of irreversible inactivation (k_obs). The inactivation rate constant (k_inact) can be determined from the relationship between k_obs and the concentration of the irreversible antagonist.
Functional Assays
Functional assays measure the biological response following receptor activation and are crucial for characterizing the potency of an antagonist.
Objective: To compare the functional potency of this compound with prazosin and yohimbine in inhibiting agonist-induced responses.
Methodology:
-
Tissue/Cell Preparation: Use isolated tissues (e.g., rat vas deferens for α1, guinea pig ileum for α2) or cultured cells expressing the adrenergic receptor subtypes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a specific agonist (e.g., phenylephrine (B352888) for α1, clonidine (B47849) for α2).
-
Antagonist Incubation: Pre-incubate the tissue/cells with a fixed concentration of the antagonist (this compound, prazosin, or yohimbine) for a defined period. For this compound, this pre-incubation allows for irreversible binding to occur.
-
Second Agonist Curve: In the continued presence of the reversible antagonists (prazosin, yohimbine) or after washout of the reversible component of this compound's action, generate a second agonist concentration-response curve.
-
Data Analysis: For reversible antagonists like prazosin and yohimbine, the parallel rightward shift of the agonist concentration-response curve is used to calculate the pA2 value, a measure of antagonist potency. For an irreversible antagonist like this compound, a non-parallel shift and a reduction in the maximal response are expected. The concentration of this compound required to produce a 50% reduction in the maximal agonist response can be determined.
Visualizing the Mechanisms of Action
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Conclusion
This compound is a powerful, non-selective, and irreversible antagonist of both α1 and α2-adrenergic receptors. Its utility in research is significant, particularly in studies requiring the long-lasting blockade of these receptors. However, researchers must be cognizant of its off-target effects, namely the reversible blockade of potassium-activated calcium channels and inhibition of monoamine oxidases, to avoid misinterpretation of experimental outcomes. When designing experiments, the inclusion of appropriate controls, such as the selective and reversible antagonists prazosin and yohimbine, is essential for dissecting the specific contributions of α1 and α2-adrenergic receptor signaling. Further quantitative characterization of this compound's interaction with monoamine oxidases will provide a more complete understanding of its pharmacological profile.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Effects of the irreversible alpha-adrenoceptor antagonists phenoxybenzamine and this compound on the effectiveness of nifedipine in inhibiting alpha 1- and alpha 2-adrenoceptor mediated vasoconstriction in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Benextramine and Other Tetraamine Disulfides in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of benextramine and other notable tetraamine (B13775644) disulfides, namely pyrextramine (B1220845) and bendotramine (B1141845). The information presented herein is intended to assist researchers in pharmacology and drug development in understanding the nuanced interactions of these compounds with adrenergic receptors.
Introduction to Tetraamine Disulfides
This compound and its analogs are a class of tetraamine disulfides known for their potent and often irreversible antagonism at α-adrenoceptors.[1] These compounds have been instrumental as pharmacological tools for probing the structure and function of these receptors. Their mechanism of action typically involves the formation of a stable covalent bond with the receptor, leading to prolonged blockade. Variations in the chemical structure of these tetraamine disulfides can significantly influence their affinity and selectivity for different adrenoceptor subtypes.
Comparative Receptor Binding Affinity
While this compound is a potent irreversible antagonist at both α1 and α2-adrenoceptors, its analogs, pyrextramine and bendotramine, exhibit distinct selectivity profiles.[1] Pyrextramine is recognized as a more potent and specific antagonist for the α1-adrenoceptor compared to this compound. Conversely, bendotramine demonstrates high selectivity for the α1-adrenoceptor, with negligible activity at the α2-adrenoceptor at concentrations up to 20 μM.
Due to the irreversible nature of the binding of these compounds, traditional equilibrium dissociation constants (Ki) are often not determined. Instead, their potency is sometimes described by their half-life of irreversible blockade or functional assays. One study reported that this compound acts irreversibly on both α1 and α2-adrenoceptors with a half-life of 3 minutes.[1] The table below summarizes the available data on the receptor binding characteristics of these compounds.
| Compound | Receptor Subtype | Binding Characteristic | Notes |
| This compound | α1-Adrenoceptor | Irreversible Antagonist | t1/2 = 3 min[1] |
| α2-Adrenoceptor | Irreversible Antagonist | t1/2 = 3 min[1] | |
| Pyrextramine | α1-Adrenoceptor | Irreversible Antagonist | More potent and specific than this compound. |
| Bendotramine | α1-Adrenoceptor | Selective Antagonist | |
| α2-Adrenoceptor | No significant activity | No activity observed up to 20 μM. |
Experimental Protocols
The characterization of the binding of tetraamine disulfides to adrenoceptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an assay.
Radioligand Binding Assay for α1 and α2-Adrenoceptors
Objective: To determine the binding affinity of tetraamine disulfides (this compound, pyrextramine, bendotramine) for α1 and α2-adrenoceptors.
Materials:
-
Cell Lines: CHO or HEK293 cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C-adrenoceptor subtypes.
-
Radioligands:
-
For α1-adrenoceptors: [3H]-Prazosin
-
For α2-adrenoceptors: [3H]-Rauwolscine or [3H]-Yohimbine
-
-
Test Compounds: this compound, pyrextramine, bendotramine.
-
Non-specific Binding Control: Phentolamine or another suitable high-affinity, non-selective antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester and vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture the transfected cells to confluence.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate for each experimental condition:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding: Radioligand + High concentration of non-specific binding control (e.g., 10 µM phentolamine) + Membrane suspension.
-
Competitive Binding: Radioligand + Serial dilutions of test compound + Membrane suspension.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
The concentration of the radioligand should be close to its Kd value for the respective receptor subtype.
-
Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding experiments, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
This compound and its analogs exert their effects by blocking the signaling cascades initiated by the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to α-adrenoceptors.
α1-Adrenoceptor Signaling Pathway
α1-Adrenoceptors are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction.
Caption: Simplified α1-Adrenoceptor Signaling Pathway and Blockade by this compound.
α2-Adrenoceptor Signaling Pathway
α2-Adrenoceptors are coupled to inhibitory G-proteins (Gi). Their activation by agonists inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the inhibition of neurotransmitter release from presynaptic terminals.
References
Validating Benextramine's Adrenergic Receptor Blockade: A Comparative Guide Using Subtype-Selective Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benextramine's performance as an α-adrenergic receptor antagonist with alternative compounds. It details the use of receptor subtype-selective agonists to validate its effects and includes supporting experimental data and detailed protocols for key assays.
This compound is a potent, irreversible antagonist of α-adrenergic receptors, exhibiting a complex pharmacological profile.[1][2][3] Its irreversible nature of binding to both α1 and α2-adrenoceptor subtypes necessitates a thorough validation of its effects, particularly its subtype selectivity.[1][2] This is crucial for interpreting experimental results and understanding its potential therapeutic applications and off-target effects. In contrast, another irreversible antagonist, phenoxybenzamine, has been shown to be approximately 250-fold more potent at inactivating α1-adrenergic receptors than α2-adrenergic receptors.[4]
One approach to characterizing this compound's activity is through the use of receptor subtype-selective agonists. By comparing the ability of these agonists to elicit a response in the presence and absence of this compound, researchers can elucidate its blocking potency at each specific receptor subtype.
Comparative Analysis of α-Adrenergic Antagonists
To understand the unique properties of this compound, it is essential to compare it with other commonly used α-adrenergic antagonists. Phenoxybenzamine, another irreversible antagonist, provides a key comparator, while prazosin (B1663645) and yohimbine (B192690) serve as examples of selective, reversible antagonists for α1 and α2 subtypes, respectively.
| Antagonist | Receptor Target(s) | Mechanism of Action | Selectivity Profile | Key Characteristics |
| This compound | α1 and α2-adrenergic receptors | Irreversible Antagonist | Appears to be more selective for α2 over α1 subtypes. An analog, Bendotramine, is a selective α1-antagonist.[5] | Long-lasting, insurmountable blockade. Also exhibits other activities including calcium channel blockade.[1] |
| Phenoxybenzamine | α1 and α2-adrenergic receptors | Irreversible Antagonist | Non-selective, but more potent at α1 than α2 receptors.[4][6] | Covalently binds to receptors, producing a long-lasting, insurmountable antagonism.[6] |
| Prazosin | α1-adrenergic receptors | Reversible Antagonist | Highly selective for α1-adrenoceptors with minimal to no effect on α2-receptors.[7][8][9] | Competitive antagonist, its effects can be overcome by increasing agonist concentration.[10] |
| Yohimbine | α2-adrenergic receptors | Reversible Antagonist | Selective for α2-adrenoceptors.[11][12] Dimeric forms show selectivity for the α2C subtype.[13] | Competitive antagonist, widely used to study α2-adrenoceptor function.[11] |
Validating this compound's Effects with Subtype-Selective Agonists
The use of agonists with known selectivity for different α-adrenergic receptor subtypes is a powerful tool to probe the antagonist profile of this compound. By performing functional assays in the presence of these agonists after pre-treatment with this compound, a profile of its blocking activity can be established.
| Agonist | Primary Receptor Subtype Target | Typical Functional Assay | Expected Effect of this compound Pre-treatment |
| Phenylephrine | α1 (non-selective) | Vasoconstriction, Inositol Phosphate Accumulation | Significant inhibition of agonist-induced response. |
| Cirazoline | α1A > α1B, α1D | Calcium Mobilization, Vasoconstriction[14][15] | Potent inhibition of agonist-induced response. |
| Oxymetazoline (B75379) | α1A (partial agonist), α2 (agonist) | Calcium Mobilization, Vasoconstriction[16][17][18] | Inhibition of both α1 and α2-mediated components of the response. |
| Clonidine | α2 (non-selective) | Inhibition of adenylyl cyclase, Inhibition of neurotransmitter release | Strong inhibition of agonist-induced response. |
| Guanfacine | α2A | Inhibition of adenylyl cyclase, Neuronal firing modulation[19][20] | Potent inhibition of agonist-induced response. |
Experimental Protocols
Radioligand Binding Assay for Irreversible Antagonists
This protocol is designed to determine the effect of an irreversible antagonist like this compound on the density of available receptors.
Objective: To quantify the reduction in the number of α-adrenergic receptor binding sites following treatment with this compound.
Materials:
-
Cell membranes prepared from cells stably expressing the α-adrenergic receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2).
-
This compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold incubation buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-treatment with this compound: Incubate cell membranes with varying concentrations of this compound for a predetermined time (e.g., 30 minutes) at 37°C to allow for irreversible binding.
-
Washing: Centrifuge the membranes and wash them multiple times with fresh, ice-cold incubation buffer to remove any unbound this compound. This step is crucial to ensure that only the effects of irreversible binding are measured.
-
Radioligand Binding: Resuspend the washed membranes in the incubation buffer.
-
Saturation Binding: To separate tubes, add a fixed amount of the pre-treated membrane preparation and increasing concentrations of the radioligand.
-
Non-specific Binding: For each concentration of radioligand, prepare parallel tubes containing a high concentration of a competing, non-labeled antagonist (e.g., phentolamine) to determine non-specific binding.
-
Incubation: Incubate all tubes at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration. The maximal binding (Bmax) will be reduced in the this compound-treated groups compared to the vehicle-treated control, indicating a reduction in the number of available receptors.
Functional Assay: Agonist-induced Calcium Mobilization
This protocol assesses the functional consequence of this compound's irreversible blockade on α1-adrenergic receptor signaling.
Objective: To measure the inhibitory effect of this compound on calcium mobilization induced by α1-selective agonists.
Materials:
-
Whole cells stably expressing an α1-adrenergic receptor subtype (e.g., α1A).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
α1-selective agonist (e.g., Cirazoline).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Culture and Dye Loading: Plate the cells in a multi-well plate and allow them to adhere. Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Pre-treatment with this compound: Incubate the cells with this compound for a specific duration.
-
Washing: Wash the cells thoroughly with the physiological salt solution to remove unbound this compound.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells.
-
Agonist Stimulation: Add the α1-selective agonist at various concentrations to the wells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The agonist-induced increase in fluorescence will be attenuated in the cells pre-treated with this compound. The extent of this attenuation reflects the degree of irreversible receptor blockade. Compare the dose-response curves of the agonist in the presence and absence of this compound to quantify the inhibition.
Visualizing the Experimental Logic and Signaling Pathways
To better understand the experimental design and the underlying molecular mechanisms, the following diagrams illustrate the key concepts.
Caption: Experimental workflow for validating this compound's irreversible antagonism.
Caption: Simplified α1-adrenergic receptor signaling pathway and the point of this compound's blockade.
Caption: Simplified α2-adrenergic receptor signaling pathway and the point of this compound's blockade.
By employing these methodologies and understanding the underlying signaling pathways, researchers can effectively validate and characterize the effects of this compound on α-adrenergic receptor subtypes, enabling a more precise interpretation of its pharmacological actions.
References
- 1. Characterization of this compound as an irreversible alpha-adrenergic blocker and as a blocker of potassium-activated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Reversible inhibition of neuronal uptake by this compound, an irreversible presynaptic alpha-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships among this compound-related tetraamine disulfides. Chain length effect on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 11. Postsynaptic alpha adrenergic receptor subtypes differentiated by yohimbine in tissues from the rat. Existence of alpha-2 adrenergic receptors in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]
- 18. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Benextramine: A Guide for Laboratory Professionals
Essential Disposal Procedures
The disposal of Benextramine and its associated waste must be conducted in compliance with all applicable local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to ensure adherence to all legal and safety requirements.
Unused or Expired this compound
Unused or expired this compound should be treated as hazardous chemical waste.
Step-by-Step Guidance:
-
Do Not Dispose in Regular Trash or Down the Drain: Disposal of chemical waste in this manner is prohibited and can lead to environmental contamination.
-
Proper Labeling: Ensure the container holding the waste this compound is clearly and accurately labeled with its chemical name and any associated hazard warnings.
-
Secure Containment: Store the waste in a sealed, chemically compatible container to prevent leaks or spills.
-
Segregation: Keep this compound waste segregated from other incompatible waste streams.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a certified hazardous waste disposal company.
Empty Containers
Containers that have held this compound must be decontaminated before disposal.
Step-by-Step Guidance:
-
Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste[1]. The rinseate should be collected in a properly labeled hazardous waste container.
-
Container Disposal: After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for decontaminated labware.
Contaminated Materials
Personal protective equipment (PPE), spill cleanup materials, and any other items contaminated with this compound must be disposed of as hazardous waste.
Step-by-Step Guidance:
-
Collection: Place all contaminated items in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the container through your institution's hazardous waste management program[2].
Summary of this compound Characteristics
While specific quantitative data for disposal is not available, the following table summarizes key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C32H54N4O2S2[3][4] |
| Molecular Weight | 590.93 g/mol [4] |
| Appearance | Crystalline Solid |
| Synonyms | N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride, N,N'-BMBAC, N,N'-bis(o-methoxybenzylaminohexyl)cystamine[3] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Personal protective equipment for handling Benextramine
Benextramine is a potent, biologically active compound requiring stringent safety measures to prevent exposure and ensure a safe laboratory environment.[1][2][3] As an adrenergic alpha-antagonist, it is designed to interact with biological systems and should be handled with the utmost care.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Barrier | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves at all times. This provides a primary barrier against skin contact. Change gloves immediately upon suspected contamination. |
| Impermeable Gown | A disposable, back-closing, solid-front gown with tight-fitting cuffs is required to protect the body from spills and contamination. | |
| Safety Goggles | Chemical splash goggles are mandatory to prevent eye exposure. | |
| Secondary Barrier | Face Shield | For procedures with a high risk of splashes or aerosol generation, a full-face shield must be worn in addition to safety goggles. |
| Respiratory Protection | Fit-Tested N95 Respirator or Higher | For handling of powdered this compound or when aerosols may be generated, a NIOSH-approved, fit-tested N95 respirator is the minimum requirement. For spill cleanup or in poorly ventilated areas, a powered air-purifying respirator (PAPR) may be necessary. |
| General Lab Attire | Full-Length Pants and Closed-Toe Shoes | Standard laboratory attire must be worn at all times to ensure no exposed skin on the lower body and feet. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is crucial for the safe management of this compound in the laboratory.
Handling Procedures
All handling of this compound, particularly of the solid compound, must be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation exposure. A designated and clearly labeled area for this compound work should be established.
Disposal Plan
All waste materials contaminated with this compound are to be treated as hazardous chemical waste.[1][2] Do not dispose of this compound or its waste down the drain or in regular trash.[2]
| Waste Stream | Container Type | Labeling and Storage |
| Solid Waste | Lined, Puncture-Resistant Hazardous Waste Container | Label as "Hazardous Waste: this compound" with appropriate hazard symbols. Store in a designated, secure, and well-ventilated waste accumulation area. |
| Liquid Waste | Sealable, Chemically-Resistant Hazardous Waste Container | Label as "Hazardous Waste: this compound (in solvent)" specifying the solvent. Store in secondary containment in a designated waste accumulation area. |
| Sharps | Puncture-Proof Sharps Container | Label as "Hazardous Sharps Waste: this compound." Once full, seal and place in the solid hazardous waste container. |
| Contaminated PPE | Lined Hazardous Waste Container | All disposable PPE (gloves, gowns, etc.) must be disposed of as hazardous waste immediately after use. |
Experimental Workflows and Signaling Pathways
To ensure clarity in operational procedures and understanding of this compound's biological context, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
